14S(15R)-EET methyl ester
説明
Structure
3D Structure
特性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-/t19-,20+/m1/s1 |
InChIキー |
MQCWCUDQEBWUAM-AWVFLLPBSA-N |
SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(OC)=O |
異性体SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
正規SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
同義語 |
(±)14,15-EpETrE methyl ester |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Activity of 14S(15R)-EET Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a chemically modified derivative of 14(S),15(R)-EET, a bioactive lipid metabolite of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, particularly isoforms CYP2C and CYP2J.[1][2] As an esterified form, it exhibits distinct physicochemical properties that may influence its stability, cell permeability, and metabolic fate, while retaining significant biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, with a focus on its vasodilatory, signaling, and anti-inflammatory properties.
Core Biological Activities
The primary biological activities of this compound and its de-esterified form, 14,15-EET, revolve around their potent effects on the cardiovascular system. These compounds are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[3][4][5][6]
Vasodilation
This compound is a potent vasodilator.[7][8][9][10] Studies have demonstrated its ability to induce relaxation in pre-contracted arterial rings, indicating a direct effect on vascular smooth muscle cells.[3][5][7][8][9][10] The vasodilatory effect is stereospecific, with the 14(S),15(R) enantiomer being more potent than the 14(R),15(S) enantiomer.[3][11] The methyl ester form retains the full vasodilatory activity of the parent compound.[3][11]
Signaling Pathways
The signaling mechanisms of 14,15-EET and its methyl ester are complex and involve multiple pathways. A key mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[2][12] This leads to membrane hyperpolarization and subsequent vasodilation.[3][5][6] The activation of these channels is thought to be mediated by a G-protein-coupled receptor (GPCR), likely coupled to a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][13][14]
Beyond vasodilation, 14,15-EET is also involved in mitogenic signaling. It can transactivate the epidermal growth factor receptor (EGFR) through a metalloproteinase-dependent release of heparin-binding EGF-like growth factor (HB-EGF).[15] This, in turn, activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[12][15]
Anti-inflammatory Effects
Emerging evidence suggests that EETs, including 14,15-EET, possess anti-inflammatory properties.[16] They have been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules, thereby reducing the recruitment of inflammatory cells to the vascular endothelium.[17] However, some studies indicate that 14,15-EET may increase monocyte adherence, suggesting a complex and context-dependent role in inflammation.[17]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound and related compounds.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Ki (competitive binding) | 612.5 nM | Guinea pig monocytes | [7][8][9][10] |
| EC50 (vasodilation) | 4 pM | Canine epicardial arterioles | [7][8][9][10] | |
| EC50 (vasodilation) | 3 pM | Porcine subepicardial arterioles | [7][8][9][10] | |
| 14,15-EET | EC50 (vasodilation) | 10⁻⁶ M | Bovine coronary arterial rings | [3][11] |
| Kd (membrane binding) | 14 nM | U937 cells | [14] | |
| Kd (membrane binding) | 35 nM | Pig monocytes | [14] | |
| 11,12-EET | IC50 (inhibition of VCAM-1) | 20 nM | Not specified | [17] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by 14,15-EET.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of this compound.
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to its putative receptor.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a relevant cell type (e.g., guinea pig monocytes).[7][8][9][10]
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled EET (e.g., [³H]14(15)-EET) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Vascular Reactivity Assay (Arterial Rings)
-
Objective: To assess the vasodilatory potency (EC50) of this compound.
-
Methodology:
-
Tissue Preparation: Isolate and cut arteries (e.g., bovine coronary arteries, canine epicardial arterioles) into rings.[3][5][7][8][9][10]
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Contraction: Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, endothelin).[4]
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Plot the relaxation response as a percentage of the pre-contraction and determine the EC50 value.
-
Conclusion
This compound is a biologically active lipid molecule with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its potent vasodilatory effects, mediated through the activation of BKCa channels, and its involvement in complex signaling pathways underscore its importance as a research tool and a potential drug lead. Further investigation into its anti-inflammatory properties and the precise nature of its receptor interactions will be crucial for fully elucidating its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. This compound - Labchem Catalog [labchem.com.my]
- 11. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitogenic Activity and Signaling Mechanism of 2-(14,15- Epoxyeicosatrienoyl)Glycerol, a Novel Cytochrome P450 Arachidonate Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of 14(S),15(R)-Epoxyeicosatrienoic Acid Methyl Ester from Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous synthesis of 14(S),15(R)-epoxyeicosatrienoic acid (EET) and its potential esterification to 14(S),15(R)-EET methyl ester from arachidonic acid. It delves into the enzymatic pathways, key molecular players, and associated signaling cascades. This document is intended to serve as a resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing complex biological processes.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipid molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids are implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[3][4] Among the four regioisomers of EETs, 14,15-EET has garnered significant attention for its potent biological activities. This guide focuses specifically on the endogenous synthesis of the 14(S),15(R)-EET enantiomer and its subsequent, though less characterized, methylation to form 14(S),15(R)-EET methyl ester.
Biosynthesis of 14(S),15(R)-EET from Arachidonic Acid
The primary pathway for the formation of 14,15-EET involves the epoxidation of arachidonic acid by specific cytochrome P450 enzymes.
Key Enzymes and Stereoselectivity
The synthesis of 14,15-EET is predominantly catalyzed by members of the CYP2C and CYP2J subfamilies of epoxygenases.[5][6][7] These enzymes exhibit a degree of stereoselectivity, producing a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2] Studies with purified CYP epoxygenases have shown that while they can produce all four EET regioisomers, 11,12-EET and 14,15-EET are often the main products.[3]
Cellular Localization and Regulation
CYP epoxygenases are primarily located in the endoplasmic reticulum.[3] Their activity is dependent on the availability of arachidonic acid, which is released from membrane phospholipids (B1166683) through the action of phospholipase A2. The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, leading to changes in EET production.
Formation of 14(S),15(R)-EET Methyl Ester: A Putative Pathway
The direct endogenous synthesis of 14(S),15(R)-EET methyl ester is not well-documented in the scientific literature. The prevailing hypothesis is that 14,15-EET is first synthesized and then undergoes esterification.
Potential Role of Fatty-Acid O-Methyltransferases
A class of enzymes known as fatty-acid O-methyltransferases (EC 2.1.1.15) catalyze the methylation of fatty acids using S-adenosyl-L-methionine (SAM) as the methyl donor.[8] The reaction is as follows:
S-adenosyl-L-methionine + a fatty acid ⇌ S-adenosyl-L-homocysteine + a fatty acid methyl ester[8]
It is plausible that a member of this enzyme family is responsible for the methylation of 14(S),15(R)-EET. S-adenosylmethionine-dependent methyltransferases are known to methylate a wide variety of biomolecules, including lipids.[9][10] However, a specific enzyme that utilizes 14,15-EET as a substrate has yet to be definitively identified.
Quantitative Data
The following tables summarize available quantitative data related to the synthesis and activity of 14,15-EET and its derivatives.
| Parameter | Value | Organism/System | Reference |
| Enzyme Activity | |||
| Arachidonic Acid Metabolism Rate (Liver Microsomes) | ~5 nmol/min/mg protein | Rat | [11] |
| Binding Affinity (Kd) | |||
| 14(R),15(S)-[3H]EET to Guinea Pig Mononuclear Cell Membranes | 5.7 x 10-9 M | Guinea Pig | [12] |
| 14,15-[3H]DHET to PPARα Ligand Binding Domain | 1.4 µM | In vitro | [13] |
| Concentration in Human Plasma | |||
| 14,15-EET | 10.7 ng/mL | Human | [14] |
| 14,15-trans-EET | 1.7 ng/mL | Human | [14] |
| Cellular Levels in Breast Cancer Tissue | |||
| 14,15-EET (Median) | 4145.9 ng/mg protein | Human | [15] |
| 14,15-EET in adjacent noncancerous tissue (Median) | 1634.4 ng/mg protein | Human | [15] |
Note: Data on the specific enzyme kinetics for the formation of 14(S),15(R)-EET by individual CYP isoforms and for the potential methylation of 14,15-EET are limited in the current literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 14(S),15(R)-EET synthesis and metabolism.
In Vitro Arachidonic Acid Metabolism Assay Using Liver Microsomes
This protocol is adapted from studies on arachidonic acid metabolism by liver microsomes.[11][16][17]
Objective: To determine the enzymatic conversion of arachidonic acid to its metabolites, including 14,15-EET, by liver microsomes.
Materials:
-
Rat liver microsomes (or other tissue microsomes)
-
Arachidonic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Inhibitors of cytochrome P450 (e.g., SKF-525A) for control experiments
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.
-
Add arachidonic acid to the reaction mixture to initiate the reaction.
-
Add NADPH to the mixture to start the enzymatic reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solvent, such as a cold organic solvent.
-
Extract the lipid metabolites from the aqueous phase using an appropriate organic solvent.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method for the quantification of 14,15-EET and other metabolites.
LC-MS/MS Analysis of EETs and DHETs
This protocol provides a general framework for the sensitive and specific quantification of EETs and their diol metabolites.[14][18][19][20]
Objective: To separate and quantify 14,15-EET, its methyl ester (if a standard is available), and its DHET metabolite in biological samples.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
-
Thaw frozen samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 2:1 or 3:1 ratio (v/v) to the plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Tissue: [23]
-
Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenate to remove cellular debris.
-
Collect the supernatant for analysis.
-
-
Lipid Extraction (if necessary):
-
Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipids and remove interfering substances.
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phases: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is common.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the derivatization and target analytes.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) for specific and sensitive detection. Precursor and product ion pairs for 14,15-EET, its methyl ester, and 14,15-DHET, along with their corresponding stable isotope-labeled internal standards, should be optimized.
Signaling Pathways and Biological Functions
14,15-EET and its metabolites exert their biological effects through various signaling pathways.
G Protein-Coupled Receptors (GPCRs)
Evidence suggests that 14,15-EET may act through one or more GPCRs. The orphan receptor GPR39 has been identified as a potential receptor, where 14,15-EET may act as an antagonist to the effects of 15-HETE.[24][25] Additionally, low-affinity interactions with prostaglandin (B15479496) receptors have been reported.[25]
Peroxisome Proliferator-Activated Receptors (PPARs)
Both 14,15-EET and its metabolite 14,15-DHET can activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][4][13][26][27] 14,15-DHET has been shown to be a potent activator of PPARα.[13][26]
Other Signaling Pathways
14,15-EET has been implicated in the activation of other signaling pathways, including those involving:
-
EGFR, ERK, and PI3 kinase/AKT[4]
-
Transient Receptor Potential (TRP) channels, leading to calcium influx[5]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.
Caption: Biosynthetic pathway of 14(S),15(R)-EET methyl ester from arachidonic acid.
Caption: General experimental workflow for the analysis of 14,15-EET.
Caption: Major signaling pathways activated by 14,15-EET.
Conclusion and Future Directions
The endogenous synthesis of 14(S),15(R)-EET from arachidonic acid is a well-established pathway catalyzed by CYP epoxygenases. However, the direct enzymatic formation of its methyl ester remains an area requiring further investigation. The identification and characterization of the specific fatty-acid O-methyltransferase responsible for this conversion would be a significant advancement in the field. The diverse signaling pathways activated by 14,15-EET and its metabolites highlight their potential as therapeutic targets for a range of diseases. Future research should focus on elucidating the precise molecular mechanisms of action and the physiological relevance of 14(S),15(R)-EET methyl ester. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver microsomal cytochrome P-450 and the oxidative metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. evetechnologies.com [evetechnologies.com]
- 24. GPR39 deorphanization: The long and winding road to eicosanoids and a crosstalk between GPR39 and hedgehog signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
- 27. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
14S(15R)-EET Methyl Ester Signaling in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathways of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester in vascular smooth muscle cells (VSMCs). 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule in the cardiovascular system, primarily recognized for its vasodilatory effects.[1][2][3] The 14S(15R) enantiomer is noted to be more potent in its vascular effects compared to its 14R(15S) counterpart.[4][5] This document outlines the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Core Signaling Pathways
14S(15R)-EET methyl ester exerts its effects on vascular smooth muscle through a complex network of signaling pathways, often initiated by interaction with putative G-protein coupled receptors (GPCRs) on the cell surface.[6][7] The downstream effects are multifaceted, leading to vasodilation at lower concentrations and potentially vasoconstriction at higher concentrations, and also influencing cell proliferation and inflammation.
Vasodilation Pathway
The primary mechanism for 14,15-EET-induced vasodilation involves the hyperpolarization of the vascular smooth muscle cell membrane.[3][8] This is predominantly achieved through the activation of large-conductance Ca2+-activated potassium channels (BKCa).[1][3][8][9]
The proposed signaling cascade is as follows:
-
Receptor Binding: 14,15-EET binds to a putative Gs protein-coupled receptor on the VSMC membrane.[6][7]
-
G-Protein Activation: This binding event activates the Gαs subunit of the G-protein.[7][10][11]
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP).[11][12]
-
Protein Kinase A Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[10][11][12]
-
BKCa Channel Opening: PKA phosphorylates and activates BKCa channels, leading to an efflux of K+ ions from the cell.[10][12]
-
Hyperpolarization and Vasodilation: The K+ efflux causes membrane hyperpolarization, which in turn leads to the closure of voltage-dependent L-type Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.
Vasoconstriction Pathway
Paradoxically, at higher micromolar concentrations, 14,15-EET can induce vasoconstriction.[2][13] This effect is mediated by an increase in intracellular calcium concentration ([Ca2+]i) through the activation of voltage-dependent L-type Ca2+ channels.[2][13][14]
Cell Proliferation and Migration Pathway
14,15-EET has also been shown to influence vascular smooth muscle cell proliferation and migration, although the effects can be complex and sometimes contradictory depending on the experimental conditions.[1][15][16] Some studies suggest an inhibitory effect on proliferation, potentially through the mTORC2/Akt signaling pathway.[17]
Quantitative Data Summary
| Parameter | Compound | Concentration | Effect | Cell Type | Reference |
| Intracellular Ca2+ | 14,15-EET | 1 µmol/L | 71±8% increase in [Ca2+]i | Porcine Aortic SMCs | [14] |
| 14,15-EET | 0.3 - 3 µmol/L | 17% to 94% increase in [Ca2+]i | Porcine Aortic SMCs | [14] | |
| Vasodilation | 14(S),15(R)-EET | 10⁻⁵ M | Greater maximal relaxation than 14(R),15(S)-EET | Bovine Coronary Arteries | [4] |
| BKCa Channel Activity | 11,12-EET | 1, 10, 100 nmol/L | 0.5- to 10-fold increase in NPo | Bovine Coronary Artery SMCs | [3] |
| 14(S),15(R)-EET | Concentration-dependent | Increased K+ channel opening | Bovine Coronary Artery SMCs | [4] | |
| PGE2 Production | 14,15-EET | 0.3 - 1 µM | 40-75% reduction | Porcine Aortic & Murine Brain Microvascular SMCs | [1] |
| VSMC Proliferation | 14,15-EET | 3 µM | ~15% suppression | Rat VSMCs | [16] |
| VSMC Migration | 14,15-EET | 1 µM | Significant mitigation of PDGF-induced migration | Rat VSMCs | [16] |
| Aromatase Activity | 14,15-EET | 1 µM | 80-100% inhibition of dibutyryl cAMP-induced activity | Rat Aortic SMCs | [18] |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To quantify changes in intracellular calcium levels in VSMCs in response to this compound.
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells (e.g., porcine aortic SMCs) on glass coverslips in appropriate growth medium until sub-confluent.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a balanced salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Fluorometry/Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Excite the Fura-2 loaded cells at dual wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Stimulation: After establishing a stable baseline fluorescence ratio, perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratios to absolute [Ca2+]i values using ionophores like ionomycin (B1663694) in the presence of high and low calcium concentrations.
Patch-Clamp Electrophysiology for BKCa Channel Activity
Objective: To measure the activity of large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.
Methodology:
-
Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., bovine coronary artery) by enzymatic digestion.
-
Patch-Clamp Configuration: Use the cell-attached or inside-out patch-clamp configuration.
-
Pipette Solution: For cell-attached mode, the pipette solution should contain a K+ salt (e.g., 140 mM KCl) to measure outward K+ currents.
-
Bath Solution: The bath solution should mimic physiological extracellular fluid.
-
Recording: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Clamp the membrane potential at a depolarized level (e.g., +40 mV) to promote channel opening.
-
Stimulation: Apply this compound to the bath solution (for cell-attached mode) or directly to the intracellular face of the membrane patch (for inside-out mode).
-
Data Analysis: Record single-channel currents. Analyze the channel open probability (NPo) before and after the application of the compound. An increase in NPo indicates channel activation.
VSMC Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of VSMCs.
Methodology:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a low density and allow them to attach overnight.
-
Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with a mitogen (e.g., PDGF, 30 ng/mL) in the presence or absence of various concentrations of this compound for 24-48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Metabolism and Inactivation
14,15-EET is metabolized to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[19][20][21] This conversion is a key mechanism for terminating the biological activity of EETs.[21] Therefore, inhibitors of sEH can potentiate and prolong the effects of endogenous and exogenous EETs, making sEH a significant therapeutic target.[15][20]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epoxyeicosatrienoic acids increase intracellular calcium concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of K+ channel in vascular smooth muscles by cytochrome P450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. pnas.org [pnas.org]
- 16. Differential Effects of sEH Inhibitors on the Proliferation and Migration of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ahajournals.org [ahajournals.org]
- 21. journals.physiology.org [journals.physiology.org]
In-Depth Technical Guide: Mechanism of Action of 14S(15R)-EET Methyl Ester in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the endogenous signaling molecule 14S(15R)-EET. This document details the signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the core concepts.
Core Mechanism: Activation of BKCa Channels in Vascular Smooth Muscle
The primary mechanism by which 14S(15R)-EET methyl ester induces vasodilation is through the direct activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells (VSMCs).[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The resulting hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and, consequently, vasodilation. Notably, this action is largely independent of the vascular endothelium, indicating a direct effect on the smooth muscle.[1]
The 14(S),15(R) stereoisomer is reported to be more potent in inducing vasodilation compared to its 14(R),15(S) counterpart.[2] The methyl ester form of 14,15-EET retains the full vasodilatory activity of the parent compound.[2]
Signaling Pathway: A Gsα-Coupled Cascade
The activation of BKCa channels by 14,15-EET and its methyl ester is not a direct binding event to the channel itself but is mediated by a G-protein coupled signaling cascade. Evidence points towards the involvement of a stimulatory G-protein alpha subunit (Gsα).[3] The proposed signaling pathway is as follows:
-
Receptor Binding: this compound is thought to bind to a putative G-protein coupled receptor (GPCR) on the surface of VSMCs.
-
Gsα Activation: This binding event activates the associated Gsα subunit.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
BKCa Channel Phosphorylation and Opening: PKA then phosphorylates the BKCa channel, leading to its opening and subsequent vasodilation.
Some studies also suggest a more direct, membrane-delimited activation of BKCa channels by the Gsα subunit. In some vascular beds, ATP-sensitive K+ (KATP) channels and the prostaglandin (B15479496) EP2 receptor may also play a role in the vasodilatory response to 14,15-EET.[4]
Quantitative Data on Vasodilatory Potency
The following table summarizes the available quantitative data on the vasodilatory effects of this compound and its parent compound.
| Compound | Vascular Bed | Species | Pre-constrictor | EC50 | Maximal Relaxation (Emax) | Reference |
| This compound | Canine epicardial arterioles | Dog | Endothelin-1 | 4 pM | Not Reported | --INVALID-LINK-- |
| This compound | Porcine subepicardial arterioles (denuded) | Pig | Endothelin-1 | 3 pM | Not Reported | --INVALID-LINK-- |
| 14,15-EET | Bovine coronary arteries | Cow | U46619 | ~1 µM | ~80% | --INVALID-LINK-- |
| 14(S),15(R)-EET | Bovine coronary arteries | Cow | U46619 | More potent than 14(R),15(S)-EET | Not Reported | --INVALID-LINK-- |
| 14,15-EET | Canine coronary arterioles | Dog | Endothelin-1 | ~2 x 10⁻¹² M | ~90% | --INVALID-LINK-- |
Experimental Protocols
Isolated Vessel Isometric Tension Recording
This protocol is used to assess the direct effect of this compound on the contractility of isolated blood vessels.
1. Vessel Preparation:
- Euthanize the experimental animal (e.g., rat, mouse, rabbit) according to approved institutional protocols.
- Carefully dissect the desired artery (e.g., mesenteric, coronary, cerebral) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.
- Cut the artery into rings of 2-3 mm in length.
- (Optional for endothelium-denudation) Gently rub the intimal surface of the vessel ring with a fine wire or forceps to remove the endothelium.
2. Mounting and Equilibration:
- Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Attach one end of the ring to a fixed support and the other end to an isometric force transducer.
- Gradually stretch the rings to their optimal resting tension (determined by length-tension curves, typically 1-2 g) and allow them to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
3. Viability and Pre-constriction:
- Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
- Wash out the KCl and allow the rings to return to baseline tension.
- Pre-constrict the arterial rings to approximately 50-80% of their maximal response with a vasoconstrictor such as phenylephrine, U46619, or endothelin-1.
4. Experimental Procedure:
- Once a stable pre-constricted tone is achieved, add cumulative concentrations of this compound to the organ bath.
- Record the changes in isometric tension after each addition until a maximal response is observed.
- At the end of the experiment, add a potent vasodilator like sodium nitroprusside to obtain the maximal relaxation value.
5. Data Analysis:
- Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.
- Plot the concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (maximal relaxation) values.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the activity of BKCa channels in isolated VSMCs in response to this compound.
1. Cell Isolation:
- Isolate single VSMCs from the desired artery by enzymatic digestion using a combination of enzymes such as collagenase and elastase.
- Plate the isolated cells on glass coverslips and allow them to adhere.
2. Recording Setup:
- Place the coverslip with the attached VSMCs in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
- Fill the patch pipette with an internal solution designed to isolate K+ currents (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2).
3. Obtaining a Whole-Cell Recording:
- Approach a single, healthy VSMC with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential (e.g., -60 mV).
4. Experimental Protocol:
- Record baseline whole-cell currents.
- Apply voltage steps to elicit outward K+ currents.
- Perfuse the cell with the external solution containing this compound at the desired concentration.
- Record the changes in the outward K+ currents in the presence of the compound.
- To confirm the involvement of BKCa channels, apply a specific BKCa channel blocker, such as iberiotoxin, and observe the inhibition of the this compound-induced current.
5. Data Analysis:
- Measure the amplitude of the outward K+ currents before and after the application of this compound.
- Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channels.
- Analyze the data to determine the extent of channel activation by the compound.
Visualizations
Signaling Pathway of this compound in Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for Isolated Vessel Assay
Caption: Workflow for assessing vasodilation using isolated vessel myography.
This technical guide provides a detailed understanding of the mechanism of action of this compound in vasodilation, supported by quantitative data, experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Identifying the Putative Receptor for 14S(15R)-EET Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
14S(15R)-epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a bioactive lipid metabolite of arachidonic acid, demonstrating potent vasodilatory and potential anti-inflammatory effects. Despite extensive research, a single, high-affinity receptor responsible for mediating its diverse physiological activities has yet to be definitively identified. This guide provides a comprehensive overview of the current understanding of the putative receptors for this compound and related epoxyeicosatrienoic acids (EETs). We will delve into the evidence supporting various candidate receptors, including G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and nuclear receptors. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Evidence for a Putative High-Affinity Receptor
The search for a specific EET receptor was initiated by early studies demonstrating high-affinity binding of radiolabeled EETs to cell membranes. These findings suggested the existence of a protein receptor rather than non-specific membrane interactions.
Binding Studies in Monocytes
Initial evidence for a high-affinity EET binding site came from studies on human U-937 monocytes and guinea pig monocytes.[1] These studies, primarily using the related compound [³H]-14,15-EET, demonstrated specific, saturable, and high-affinity binding to a membrane protein.[1] The binding was also sensitive to proteases, further supporting the proteinaceous nature of the binding site.[1]
This compound itself has been shown to bind to isolated guinea pig monocytes with a Ki value of 612.5 nM in a competitive binding assay using [³H]14(15)-EET.[2][3][4][5]
Candidate Receptors and Signaling Pathways
While a single high-affinity receptor remains elusive, several candidate receptors and signaling pathways have been implicated in mediating the effects of EETs.
G Protein-Coupled Receptors (GPCRs)
A significant body of evidence points towards the involvement of GPCRs in EET signaling.[1][6][7] The activation of Gαs-coupled pathways, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation, is a recurrent theme in EET-mediated cellular responses.[1][6][7] However, extensive screening of over 200 GPCRs, including many orphan receptors, has failed to identify a high-affinity receptor for 14,15-EET.[1][8][9]
2.1.1. GPR40 (Free Fatty Acid Receptor 1)
GPR40, a receptor for long-chain free fatty acids, has been identified as a low-affinity receptor for EETs in vascular cells.[10] Activation of GPR40 by EETs can lead to an increase in intracellular calcium and the activation of the MAP kinase (MAPK) pathway, specifically ERK phosphorylation.[10]
2.1.2. Prostaglandin (B15479496) Receptors
Screening studies have revealed that 14,15-EET can activate several prostaglandin receptor subtypes (PTGER2, PTGER4, PTGFR, PTGDR) at micromolar concentrations.[8][9] This suggests potential cross-talk between the eicosanoid signaling pathways.
Transient Receptor Potential (TRP) Channels
2.2.1. TRPV4
The transient receptor potential vanilloid 4 (TRPV4) channel is a non-selective cation channel that has been shown to be activated by EETs, particularly 5,6-EET.[11][12][13][14][15] This activation leads to calcium influx, which plays a crucial role in vasodilation.[12] The activation of TRPV4 by EETs is a key mechanism in endothelium-derived hyperpolarization (EDH).
Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)
EETs and their metabolites can also exert effects through nuclear receptors, which function as ligand-activated transcription factors.
2.3.1. PPARα
The diol metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent endogenous activator of PPARα.[16] This interaction suggests that some of the biological effects of 14,15-EET may be mediated through its conversion to 14,15-DHET and subsequent activation of PPARα.
2.3.2. PPARγ
14,15-EET has been shown to activate PPARγ, which may contribute to its effects on cell proliferation and apoptosis in cancer cells.[17]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound and related EETs with their putative receptors.
Table 1: Binding Affinities
| Ligand | Preparation | Assay Type | Ki (nM) | Reference(s) |
| This compound | Isolated guinea pig monocytes | Competitive binding with [³H]14(15)-EET | 612.5 | [2][3][4][5] |
| [³H]-14,15-EET | U-937 monocytes | Saturation binding | 13.84 ± 2.58 (Kd) | [1] |
Table 2: Functional Potencies
| Agonist | System | Measured Effect | EC50 | Reference(s) |
| This compound | Precontracted canine epicardial arterioles | Dilation | 4 pM | [2][3][4][5] |
| This compound | Denuded porcine subepicardial arterioles | Dilation | 3 pM | [2][3][4][5] |
| 14,15-EET | GPR40-overexpressing HEK293 cells | Intracellular calcium increase | 0.58 ± 0.08 µM | [10] |
| 11,12-EET | GPR40-overexpressing HEK293 cells | Intracellular calcium increase | 0.91 ± 0.08 µM | [10] |
| 5,6-EET | TRPV4-transfected cells | Increase in intracellular Ca²⁺ | 130 ± 86 nM | [11] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is based on the methodology used to determine the binding affinity of this compound to guinea pig monocytes.[2]
Objective: To determine the binding affinity (Ki) of a test compound (this compound) by its ability to compete with a radiolabeled ligand ([³H]14(15)-EET) for binding to its receptor in a biological sample.
Materials:
-
Isolated guinea pig monocytes
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts)
-
[³H]14(15)-EET (radioligand)
-
This compound (test compound)
-
Non-labeled 14(15)-EET (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Monocytes: Isolate monocytes from guinea pig blood using standard density gradient centrifugation methods. Resuspend the cells in binding buffer at a specific concentration.
-
Assay Setup: In a series of tubes, add a constant concentration of [³H]14(15)-EET and increasing concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding: Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of non-labeled 14(15)-EET (non-specific binding).
-
Incubation: Add the monocyte preparation to all tubes and incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vasodilation Assay in Isolated Arterioles
This protocol is a generalized method based on the experiments demonstrating the vasodilatory effects of this compound.[2]
Objective: To assess the vasodilatory potency of a test compound on pre-constricted isolated blood vessels.
Materials:
-
Isolated arterial segments (e.g., canine epicardial arterioles)
-
Myograph system with force transducer
-
Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂
-
Vasoconstrictor agent (e.g., U46619, phenylephrine)
-
This compound (test compound)
Procedure:
-
Vessel Preparation: Dissect and mount small arterial segments in a myograph chamber filled with PSS maintained at 37°C and aerated.
-
Equilibration: Allow the vessels to equilibrate under a set tension for a period of time.
-
Pre-constriction: Constrict the vessels to a submaximal level using a vasoconstrictor agent.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to the bath.
-
Measurement: Record the changes in vessel tension after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).
Visualization of Signaling Pathways
Putative GPCR Signaling Pathway for EETs
Caption: Putative GPCR signaling pathway for this compound.
TRPV4-Mediated Signaling Pathway for EETs
Caption: TRPV4-mediated signaling pathway for EETs.
PPAR-Mediated Genomic Action of EET Metabolites
Caption: PPAR-mediated genomic action of EET metabolites.
Conclusion and Future Directions
The identification of the definitive receptor for this compound remains a critical goal in understanding the full therapeutic potential of this lipid mediator. While evidence points to a complex interplay between low-affinity GPCRs, ion channels like TRPV4, and nuclear receptors such as PPARs, the existence of a high-affinity GPCR cannot be ruled out and warrants further investigation. Future research should focus on:
-
Advanced Screening Techniques: Employing novel approaches such as photoaffinity labeling coupled with advanced mass spectrometry to identify binding partners in native cell environments.
-
Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to elucidate the complete signaling network of EETs.
-
Cryo-Electron Microscopy: If a high-affinity receptor is identified, structural studies will be crucial for understanding the ligand-receptor interaction and for rational drug design.
This guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest to unravel the molecular mechanisms of this compound and to harness its therapeutic potential.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of 14S(15R)-EET Methyl Ester on cAMP and PKA Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream signaling effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, with a specific focus on its modulation of the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways. 14S(15R)-EET methyl ester, a stable analog of the endogenous cytochrome P450 metabolite of arachidonic acid, 14,15-EET, exhibits significant biological activity, particularly in the cardiovascular system. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling cascades and workflows to facilitate further research and drug development in this area. While much of the mechanistic understanding is derived from studies on the non-esterified form, 14(R),15(S)-EET, the methyl ester is known to retain full biological activity.
Introduction
Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cellular proliferation. The 14,15-EET regioisomer is of particular interest due to its potent vasodilatory and anti-inflammatory properties. The methyl ester form, this compound, offers increased stability for experimental applications. A growing body of evidence suggests that many of the physiological effects of 14,15-EET are mediated through the activation of the cAMP/PKA signaling cascade. This guide will explore the mechanisms underlying this pathway and its downstream consequences.
Quantitative Data Summary
| Compound | Parameter | Value | Cell/Tissue Type | Assay Type | Reference(s) |
| This compound | Ki | 612.5 nM | Isolated guinea pig monocytes | Competitive binding assay with [3H]14(15)-EET | [1][2][3] |
| This compound | EC50 (Vasodilation) | 4 pM | Precontracted isolated canine epicardial arterioles | Vasorelaxation assay | [1][2] |
| This compound | EC50 (Vasodilation) | 3 pM | Denuded porcine subepicardial arterioles | Vasorelaxation assay | [1][2] |
| 14(R),15(S)-EET | Ki | 226.3 nM | Guinea pig mononuclear cells | Competitive binding assay | [3] |
| 14(R),15(S)-EET | Receptor Binding (Bmax) Decrease with Cholera Toxin | 32.0% | Guinea pig mononuclear cells | Radioligand binding | [3] |
| 14(R),15(S)-EET | Receptor Binding (Bmax) Decrease with Dibutyryl cAMP | 19.1% | Guinea pig mononuclear cells | Radioligand binding | [3] |
Signaling Pathways
The proposed signaling cascade initiated by this compound involves its interaction with a putative Gs protein-coupled receptor (GPCR) on the cell surface. This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which then phosphorylates a variety of downstream target proteins, leading to the observed physiological effects.
Experimental Protocols
cAMP Measurement in Primary Vascular Smooth Muscle Cells (VSMCs)
This protocol is adapted from standard competitive immunoassay procedures and is suitable for measuring changes in intracellular cAMP levels in response to this compound in primary VSMCs.
4.1.1. Isolation and Culture of Primary VSMCs
-
Materials:
-
Aorta from a suitable animal model (e.g., rat, mouse)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile dissection tools
-
Tissue culture flasks/plates
-
-
Procedure:
-
Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.
-
Remove the adventitia and endothelium by mechanical stripping.
-
Mince the remaining medial layer into small pieces (1-2 mm).
-
Digest the tissue pieces in DMEM containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) at 37°C with gentle agitation for 1-2 hours.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Confirm VSMC phenotype by immunofluorescence staining for α-smooth muscle actin.
-
4.1.2. cAMP Assay
-
Materials:
-
Primary VSMCs cultured in 96-well plates
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Plate reader
-
-
Procedure:
-
Seed primary VSMCs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction.
-
Read the plate on a suitable plate reader (e.g., absorbance for ELISA, fluorescence for HTRF).
-
Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.
-
PKA Activity Assay in Monocytes/VSMCs
This protocol describes a general method for assessing PKA activity in cell lysates using a commercially available PKA kinase activity assay kit.
-
Materials:
-
Monocytes (e.g., U-937 cell line) or primary VSMCs
-
This compound
-
PKA inhibitor (e.g., H-89, as a negative control)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Commercially available PKA kinase activity assay kit (typically includes a PKA-specific substrate, ATP, and a phosphospecific antibody)
-
Microplate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include vehicle and positive/negative controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the PKA activity assay according to the manufacturer's protocol. This typically involves: a. Adding equal amounts of protein lysate to wells pre-coated with a PKA-specific substrate. b. Initiating the kinase reaction by adding ATP. c. Incubating to allow for substrate phosphorylation. d. Detecting the phosphorylated substrate using a specific primary antibody followed by a labeled secondary antibody.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Normalize the PKA activity to the total protein concentration.
-
References
Stereospecificity of Epoxyeicosatrienoic Acids: An In-depth Technical Guide to Cellular Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs), a class of signaling molecules derived from arachidonic acid, are pivotal in regulating a multitude of cellular functions, particularly within the cardiovascular and renal systems. The biological activity of EETs is exquisitely dependent on their stereochemistry, with individual enantiomers often exhibiting distinct potencies and even opposing effects. This technical guide provides a comprehensive overview of the stereospecific effects of EETs on cellular function, with a focus on their signaling pathways, and presents quantitative data and detailed experimental protocols to aid researchers in this field. Understanding the nuanced, stereospecific actions of EETs is critical for the development of novel therapeutic agents targeting the epoxyeicosanoid pathway for a range of cardiovascular and inflammatory diseases.
Introduction
Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each regioisomer exists as a pair of enantiomers (R/S and S/R). The biological actions of these eicosanoids are terminated primarily through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).
The stereochemical configuration of EETs plays a crucial role in their biological activity. Different CYP isoforms exhibit both regio- and stereoselectivity in their production of EETs. For example, CYP2C8 is highly selective for the synthesis of 11(R),12(S)-EET, while CYP2C9 predominantly produces the 11(S),12(R)-EET enantiomer[1]. This enzymatic selectivity results in varying enantiomeric compositions in different tissues, contributing to the diverse physiological roles of EETs. This guide will delve into the stereospecific effects of EETs on key cellular functions, including vasodilation, ion channel modulation, and anti-inflammatory responses.
Quantitative Data on Stereospecific EET Activity
The following tables summarize the available quantitative data comparing the biological activities of different EET enantiomers. This information highlights the critical importance of considering stereochemistry when studying the effects of these signaling molecules.
Table 1: Stereospecific Effects of EETs on Vasodilation and Ion Channel Activity
| EET Enantiomer/Regioisomer | Cellular Function | Assay System | Quantitative Data (EC50/IC50) | Reference |
| 11(R),12(S)-EET | Vasodilation | Preconstricted small renal arteries | Active | [2] |
| 11(S),12(R)-EET | Vasodilation | Preconstricted small renal arteries | Inactive | [2] |
| 11(R),12(S)-EET | BKCa Channel Activation | Cell-attached patches (renal vascular smooth muscle) | Increased channel activity | [3] |
| 11(S),12(R)-EET | BKCa Channel Activation | Cell-attached patches (renal vascular smooth muscle) | Inactive | [3] |
| 14(S),15(R)-EET | Vasodilation | Bovine coronary arteries | More potent than 14(R),15(S)-EET | [3][4] |
| 14(R),15(S)-EET | Vasodilation | Bovine coronary arteries | Less potent than 14(S),15(R)-EET | [3][4] |
| 14(S),15(R)-EET | BKCa Channel Activation | Smooth muscle | More potent activator | [3] |
| 14(R),15(S)-EET | Ligand Binding | Guinea pig mononuclear cells | Better ligand than 14(S),15(R)-EET | [3] |
| 5,6-EET | Renal Vasodilation | Spontaneously Hypertensive Rat (SHR) | Most potent regioisomer | [5] |
| 11,12-EET & 14,15-EET | GPR40 Activation | HEK-293 cells | EC50 = 0.91 ± 0.08 µM & 0.58 ± 0.08 µM, respectively | [6] |
Table 2: Stereospecific Anti-inflammatory Effects of EETs
| EET Enantiomer/Regioisomer | Cellular Function | Assay System | Quantitative Data (IC50) | Reference |
| 11,12-EET | Inhibition of VCAM-1 expression | TNF-α-activated human endothelial cells | IC50 = 20 nM | [7] |
| 11(R),12(S)-EET | Anti-inflammatory Pathways | - | Predominant enantiomer from anti-inflammatory CYP2C8 | [8] |
| Racemic 11,12-EET | Anti-inflammatory Pathways | - | Inhibits NF-κB pathway | [8] |
Signaling Pathways of EETs
The cellular effects of EETs are mediated through various signaling pathways, often initiated by the interaction with a putative G protein-coupled receptor (GPCR). The stereochemistry of the EET molecule is a critical determinant of its ability to activate these downstream cascades.
G Protein-Coupled Receptor (GPCR) Signaling
Evidence suggests that EETs act on a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors. The binding of EETs to this putative receptor is stereospecific, as demonstrated by radioligand binding studies showing higher affinity for specific enantiomers[6].
Caption: EET-mediated GPCR signaling pathway.
Modulation of Ion Channels
A primary mechanism by which EETs induce vasodilation is through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent relaxation. The activation of BKCa channels by EETs is stereoselective, with the 11(R),12(S)-EET enantiomer being a more potent activator than its 11(S),12(R) counterpart[3].
Caption: Stereospecific activation of BKCa channels by EETs.
Anti-inflammatory Signaling
EETs exhibit potent anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, 11,12-EET has been shown to inhibit the IκB kinase (IKK)-mediated phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like VCAM-1[3].
Caption: Inhibition of the NF-κB pathway by EETs.
Experimental Protocols
Chiral Separation of EET Enantiomers by HPLC
Objective: To resolve a racemic mixture of EETs into individual enantiomers for subsequent biological assays.
Materials:
-
(±)-EET standard
-
HPLC-grade hexanes
-
HPLC-grade 2-propanol
-
Chiral HPLC column (e.g., Chiralcel OD or Chiralpak AD)[9][10]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and 2-propanol. A common starting ratio is 99.1:0.9 (v/v) hexane:2-propanol. The exact ratio may need to be optimized depending on the specific EET regioisomer and the column used. Degas the mobile phase thoroughly before use.[9]
-
Sample Preparation: Dissolve the (±)-EET standard in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject the prepared EET sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 194 nm[10].
-
Collect the separated enantiomer fractions as they elute from the column.
-
-
Enantiomeric Purity Assessment: Re-inject the collected fractions onto the chiral column to confirm their enantiomeric purity. The purity of each enantiomer should be >99%[10].
Whole-Cell Patch-Clamp Analysis of EET Effects on BKCa Channels
Objective: To measure the effect of specific EET enantiomers on the activity of BKCa channels in vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, pH 7.2)
-
Bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
EET enantiomer stock solutions
Procedure:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable tissue source (e.g., rat coronary arteries) using enzymatic digestion[11]. Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Whole-Cell Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the bath solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Record baseline BKCa channel currents. Currents can be elicited by voltage steps to depolarizing potentials.
-
Perfuse the cell with the bath solution containing the EET enantiomer of interest at the desired concentration.
-
Record the changes in BKCa channel current in the presence of the EET.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of the EET enantiomer on channel open probability (NPo) and current amplitude[12][13].
Cell Culture and Anti-inflammatory Assay
Objective: To assess the anti-inflammatory effects of EET enantiomers by measuring the inhibition of VCAM-1 expression in endothelial cells.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Tumor necrosis factor-alpha (TNF-α)
-
EET enantiomer stock solutions
-
Antibodies for VCAM-1 and a loading control (e.g., GAPDH) for Western blotting or an ELISA kit for VCAM-1.
Procedure:
-
Cell Culture:
-
Culture human endothelial cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency[14].
-
-
Experimental Treatment:
-
Seed the cells in multi-well plates and allow them to grow to confluence.
-
Pre-treat the cells with various concentrations of the EET enantiomer for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period sufficient to induce VCAM-1 expression (e.g., 6 hours).
-
-
Assessment of VCAM-1 Expression:
-
Western Blotting: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against VCAM-1 and a loading control. Visualize the protein bands using a secondary antibody conjugated to a detectable enzyme.
-
ELISA: Use a commercially available ELISA kit to quantify the amount of VCAM-1 in the cell lysates or culture supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the VCAM-1 expression levels and calculate the IC50 value for the EET enantiomer's inhibition of TNF-α-induced VCAM-1 expression[7].
Conclusion
The stereospecificity of EETs is a fundamental aspect of their biological function. As this guide has detailed, individual enantiomers can exhibit markedly different potencies and even opposing effects on cellular processes such as vasodilation, ion channel activity, and inflammation. For researchers and drug development professionals, a thorough understanding of these stereospecific actions is paramount. The development of stereoselective synthetic methods and analytical techniques for separating and quantifying EET enantiomers will be crucial for advancing our knowledge of their physiological and pathophysiological roles. Ultimately, targeting specific EET enantiomers or the enzymes that produce them holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for isolating and imaging large extracellular vesicles or midbody remnants from mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
14S(15R)-EET Methyl Ester: A Technical Guide to a Cytochrome P450-Derived Eicosanoid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a prominent member of the epoxyeicosatrienoic acids (EETs), a class of bioactive lipid signaling molecules.[1] These nonclassic eicosanoids are derived from the metabolism of arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases.[2][3] This pathway represents the third major route of arachidonic acid metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4] this compound, an oxylipin, is the esterified form of 14(S),15(R)-EET, a specific stereoisomer produced by CYP2C and CYP2J enzyme subfamilies.[3][5] As transient, locally acting autocrine and paracrine agents, EETs play crucial roles in various physiological processes, particularly within the cardiovascular and renal systems.[1][6] This guide provides a comprehensive overview of this compound, detailing its metabolic pathway, biological activities, signaling mechanisms, and the experimental protocols used for its investigation.
Biosynthesis and Metabolism of 14,15-EET
Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2 (PLA₂), serves as the precursor for EET synthesis. CYP epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of the double bond at the 14,15 position of arachidonic acid to form 14,15-EET.[3][7] This reaction can produce two enantiomers, 14(S),15(R)-EET and 14(R),15(S)-EET.[1]
The biological activity of EETs is tightly regulated by their rapid metabolism. The primary catabolic pathway is the hydrolysis of the epoxide to the less biologically active vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[4][6] The inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of endogenous EETs by increasing their bioavailability.[6][8]
Beyond hydrolysis by sEH, EETs can undergo further metabolism through several other pathways, including:
-
Incorporation into Phospholipids: EETs can be esterified into the sn-2 position of phospholipids, serving as a potential storage pool for future release.[6][9]
-
β-Oxidation: Chain-shortening of the fatty acid chain.[6][10]
-
Chain Elongation: Addition of two-carbon units to the carboxylic acid end.[6][9]
Quantitative Biological Activity
This compound exhibits potent and specific biological activities, particularly in the vascular system. Its effects have been quantified in various bioassays, highlighting its role as a powerful signaling molecule. The methyl ester form is often used in research due to its increased stability compared to the free acid.[11]
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 612.5 nM | Competitive binding assay with [³H]14(15)-EET in isolated guinea pig monocytes. | [5][12][13] |
| Vasodilation (EC50) | 4 pM | Dilation of precontracted isolated canine epicardial arterioles. | [5][12][14] |
| Vasodilation (EC50) | 3 pM | Dilation of precontracted, denuded porcine subepicardial arterioles. | [5][12][14] |
| Cyclooxygenase (COX) Inhibition | No inhibition | Enzyme assays and isolated platelets. This is in contrast to its isomer, 14R(15S)-EET. | [5][12][15] |
Signaling Pathways of 14,15-EET
The biological effects of 14,15-EET and its methyl ester are mediated through multiple complex signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) remains elusive, evidence points towards interactions with several signaling cascades that regulate vascular tone, cell growth, and inflammation.[16]
Vasodilation via K+ Channel Activation
A primary mechanism for EET-induced vasodilation is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[6] This activation is thought to involve a G-protein (Gαs), leading to hyperpolarization of the cell membrane.[17] This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and causing smooth muscle relaxation.
Cell Proliferation and Survival Pathways
In addition to its vasoactive effects, 14,15-EET influences cell proliferation and apoptosis, which is of significant interest in cancer biology and tissue repair. Studies have shown that 14,15-EET can activate several interconnected signaling pathways, including:
-
mTORC2/Akt Pathway: 14,15-EET has been shown to inhibit endothelial senescence by promoting the formation of mTOR complex 2 (mTORC2) and subsequent phosphorylation of Akt (Ser473).[18]
-
EGFR, ERK, and PI3K/Akt Pathways: In human carcinoma cells, 14,15-EET stimulates cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[19]
-
PPARγ Activation: 14,15-EET can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[19][20]
Key Experimental Protocols
The study of this compound and related eicosanoids requires specialized analytical and biological assay techniques.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard method for the sensitive and specific quantification of eicosanoids in biological matrices.[21]
Objective: To extract, separate, and quantify this compound from a biological sample (e.g., plasma, cell culture media).
Methodology:
-
Sample Preparation:
-
Spike the sample with a stable isotope-labeled internal standard (e.g., 14,15-EET-d8) to correct for extraction losses.
-
Precipitate proteins using an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Centrifuge to pellet the precipitate and collect the supernatant.[22]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the eicosanoids with a high concentration of organic solvent (e.g., methanol or ethyl acetate).[22]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Inject the sample into a reverse-phase LC system (e.g., C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.02% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
Perform detection using a mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transition from the precursor ion (M-H)⁻ to a specific product ion is monitored for both the analyte and the internal standard.[21][23]
-
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxygenase - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-derived eicosanoids: the neglected pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (±)11(12)-EET methyl ester | Benchchem [benchchem.com]
- 12. amsbio.com [amsbio.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. targetmol.cn [targetmol.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET-ME) is a lipid signaling molecule and a cytochrome P450 metabolite of arachidonic acid. As an esterified form of the endogenous epoxide, it offers increased stability for research applications. While epoxyeicosatrienoic acids (EETs) are generally recognized for their vasodilatory and anti-inflammatory effects, the specific actions of the 14S(15R) enantiomer are nuanced and context-dependent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of 14S(15R)-EET-ME, including its molecular interactions, signaling pathways, and the methodologies used to investigate its effects. While some studies indicate a less potent anti-inflammatory profile compared to other EET regioisomers, emerging evidence suggests protective roles in specific inflammatory contexts, particularly within the cardiovascular and neurological systems. This document aims to consolidate the available data, clarify the experimental basis for its reported activities, and provide detailed insights for researchers in the field.
Core Concepts and Quantitative Data
14S(15R)-EET-ME exerts its biological effects through interactions with various cellular components. The following table summarizes the available quantitative data for 14S(15R)-EET methyl ester and its corresponding acid. It is important to note the limited availability of specific anti-inflammatory IC50 values for the 14S(15R) enantiomer, with much of the literature focusing on other regioisomers or the racemic mixture.
| Parameter | Value | Species/System | Description | Reference |
| Binding Affinity (Ki) | 612.5 nM | Guinea Pig Monocytes | Competitive binding assay using [3H]14(15)-EET, indicating affinity for a putative receptor on immune cells. | [1] |
| Vasodilation (EC50) | 4 pM | Canine Epicardial Arterioles (precontracted) | Demonstrates potent vasodilatory effects on coronary microvessels. | |
| Vasodilation (EC50) | 3 pM | Porcine Subepicardial Arterioles (denuded) | Highlights potent vasodilatory action, independent of the endothelium in this model. | [2] |
Key Signaling Pathways in Inflammation
The anti-inflammatory and cytoprotective effects of this compound are mediated through a complex network of signaling pathways. While it may not be a potent inhibitor of all inflammatory responses, its activity in specific pathways highlights its potential for therapeutic intervention in certain disease states.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
One of the key mechanisms through which 14,15-EET is proposed to exert anti-inflammatory effects is via the activation of PPARγ, a nuclear receptor that plays a critical role in the negative regulation of macrophage activation and inflammatory gene expression.
Inhibition of NF-κB Signaling
While some studies report that 14,15-EET does not inhibit TNF-α-induced VCAM-1 expression (a process heavily dependent on NF-κB), other evidence suggests that EETs, in general, can suppress NF-κB activation.[3] This discrepancy may be due to cell-type specific effects or different inflammatory stimuli. The putative mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Modulation of Monocyte Signaling via a Putative GPCR
14S(15R)-EET has been shown to bind to a specific, high-affinity site on guinea pig mononuclear cells, which is suggested to be a G-protein coupled receptor (GPCR). This interaction is proposed to initiate a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which can modulate cellular responses.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to assess the anti-inflammatory properties of compounds like this compound.
VCAM-1 Expression Assay
This assay quantifies the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells, a key marker of vascular inflammation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Endothelial cells are then stimulated with an inflammatory agonist, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL), for a duration sufficient to induce VCAM-1 expression (e.g., 4-6 hours).
-
Detection (ELISA-based):
-
Cells are fixed with a suitable fixative (e.g., 1% paraformaldehyde).
-
Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody specific for human VCAM-1.
-
Following washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
A chromogenic substrate is added, and the absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of VCAM-1 expressed.
-
Monocyte Adhesion Assay
This assay measures the functional consequence of adhesion molecule expression by quantifying the attachment of monocytes to a monolayer of endothelial cells.
-
Endothelial Cell Preparation: HUVECs are cultured to confluence in 96-well plates and treated with this compound and TNF-α as described in the VCAM-1 expression assay.
-
Monocyte Labeling: A monocytic cell line (e.g., U937 or THP-1) is labeled with a fluorescent dye such as Calcein-AM.
-
Co-incubation: The fluorescently labeled monocytes are added to the endothelial cell monolayer and incubated for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent monocytes are removed by gentle washing with a suitable buffer.
-
Quantification: The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. A decrease in fluorescence in the wells treated with this compound would indicate an anti-inflammatory effect.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently co-transfected with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.
-
A control plasmid constitutively expressing Renilla luciferase, used for normalization of transfection efficiency.
-
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), the cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured sequentially in the cell lysate using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
PPARγ Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Transfection: A suitable cell line is co-transfected with:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing the firefly luciferase gene driven by a promoter with PPAR response elements (PPREs).
-
A Renilla luciferase control plasmid.
-
-
Treatment: Transfected cells are treated with this compound, a known PPARγ agonist (positive control, e.g., rosiglitazone), or vehicle.
-
Cell Lysis and Luciferase Measurement: This is performed as described in the NF-κB luciferase reporter assay.
-
Data Analysis: An increase in the normalized firefly luciferase activity indicates activation of PPARγ.
Discussion and Future Directions
The anti-inflammatory properties of this compound present a complex and context-dependent profile. While it demonstrates potent vasodilatory effects, its direct anti-inflammatory actions, particularly in models of cytokine-induced vascular inflammation, appear to be less pronounced than other EET regioisomers.[3] In some assays, such as the inhibition of TNF-α-induced VCAM-1 expression, 14,15-EET has been reported to be inactive.[3]
However, the story is not entirely straightforward. There is evidence to suggest that in other contexts, such as hypoxia-induced inflammation or in certain disease models like Kawasaki disease, 14,15-EET plays a protective, anti-inflammatory role.[4][5] This suggests that the cellular environment and the nature of the inflammatory stimulus are critical determinants of its activity.
The signaling pathways implicated in its actions, including the activation of PPARγ and the potential modulation of NF-κB and cAMP-PKA pathways, provide plausible mechanisms for its observed effects. The activation of PPARγ is a particularly promising avenue for its anti-inflammatory and metabolic benefits.
For drug development professionals, this compound represents a tool to probe these specific pathways. Its differential activity compared to other EETs can be exploited to understand the specific structural requirements for engaging different anti-inflammatory signaling cascades. Future research should focus on:
-
Clarifying the context-dependent anti-inflammatory effects: A systematic comparison of the effects of this compound under different inflammatory stimuli and in various cell types is needed to build a more complete picture of its activity profile.
-
Identifying and characterizing the putative GPCR: Elucidation of the structure and function of the monocyte receptor that binds 14,15-EET would be a significant breakthrough in understanding its immunomodulatory roles.
-
In vivo studies: More extensive in vivo studies in relevant disease models are required to translate the in vitro findings and to assess the therapeutic potential of targeting the pathways modulated by this compound.
References
- 1. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Metabolism of Epoxyeicosatrienoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids are potent autocrine and paracrine mediators, playing crucial roles in a variety of physiological processes, particularly within the cardiovascular and renal systems.[1][3] EETs are known to modulate ion transport, gene expression, inflammation, and vascular tone, contributing to effects such as vasorelaxation and anti-inflammatory responses.[1][4] Their biological activity is tightly regulated by their metabolic conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[5][6] This guide provides a comprehensive technical overview of the biosynthesis and metabolism of EETs, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to support ongoing research and drug development efforts in this field.
Biosynthesis of Epoxyeicosatrienoic Acids
The synthesis of EETs is initiated by the release of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction catalyzed by phospholipase A₂-type enzymes.[2][6] The liberated arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes, primarily from the CYP2C and CYP2J families, which act as epoxygenases.[7][8] These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][9] Each of these regioisomers can exist as two stereoisomers (R/S enantiomers).[10]
The expression of CYP2C and CYP2J isoforms is tissue-specific, with notable presence in the endothelium, heart, kidney, and liver, which dictates the local production of EETs.[7][11] While CYP epoxygenases can produce all four regioisomers, they often exhibit a preference, with 11,12-EET and 14,15-EET being the most abundant products in many mammalian tissues.[10][12]
Key Enzymes in EET Biosynthesis
| Enzyme Family | Key Isoforms | Primary EET Regioisomers Produced | Tissue Distribution |
| Cytochrome P450 2C (CYP2C) | CYP2C8, CYP2C9 | 11,12-EET, 14,15-EET | Endothelium, Kidney, Liver[7][9] |
| Cytochrome P450 2J (CYP2J) | CYP2J2 | 11,12-EET, 14,15-EET | Heart, Endothelium[7][9] |
Metabolism of Epoxyeicosatrienoic Acids
The biological actions of EETs are transient, as they are rapidly metabolized through several pathways. The primary route of inactivation is the enzymatic hydrolysis of the epoxide to a vicinal diol, a reaction catalyzed by soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2.[6][13] This conversion results in the formation of the corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active.[5][13]
The inhibition of sEH has become a significant therapeutic target, as it can elevate endogenous EET levels and prolong their beneficial effects.[5]
Beyond sEH-mediated hydrolysis, EETs can undergo metabolism through other pathways, including:
-
Incorporation into Phospholipids: EETs can be esterified into the sn-2 position of phospholipids, serving as a potential storage pool that can be released upon cellular stimulation.[1][3]
-
β-Oxidation and Chain Elongation: Similar to other fatty acids, EETs can be metabolized through β-oxidation and chain elongation, particularly when sEH activity is low or inhibited.[14]
-
Further Oxidation: EETs can be further metabolized by other enzymes, including cyclooxygenases (COX), although this is a minor pathway.[14]
Quantitative Data on EET Metabolism
While specific kinetic parameters can vary depending on the experimental conditions and the specific enzyme isoform, the following table summarizes representative data for sEH activity.
| Substrate (EET Regioisomer) | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 14,15-EET | Murine sEH | 2.5 | 18 | 7.2 x 106 | [15] |
| 11,12-EET | Murine sEH | 4.0 | 10 | 2.5 x 106 | [15] |
| 8,9-EET | Murine sEH | 6.0 | 5 | 8.3 x 105 | [15] |
| 5,6-EET | Murine sEH | >50 | - | - | [14] |
Note: 5,6-EET is a poor substrate for sEH.[14]
Tissue Concentrations of EETs and DHETs
The concentrations of EETs and DHETs can vary significantly between different tissues and physiological states. The following table provides a summary of reported concentrations in human plasma.
| Analyte | Concentration Range (ng/mL) | Reference |
| 8,9-EET | Undetectable - 1.5 | [8] |
| 11,12-EET | Undetectable - 2.0 | [8] |
| 14,15-EET | Undetectable - 2.5 | [8] |
| 8,9-DHET | 0.5 - 5.0 | [8] |
| 11,12-DHET | 1.0 - 10.0 | [8] |
| 14,15-DHET | 1.0 - 15.0 | [8] |
Note: These values can be influenced by various factors, including diet and disease state.
Signaling Pathways of Epoxyeicosatrienoic Acids
EETs exert their biological effects by activating a variety of signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has yet to be definitively identified, evidence suggests their involvement in GPCR-mediated signaling.[16] Downstream of receptor activation, EETs have been shown to modulate the activity of several key signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the PI3K/Akt pathway.[17][18][19] These pathways, in turn, regulate a wide range of cellular processes, including cell proliferation, migration, and apoptosis.[19]
Experimental Protocols
Measurement of CYP Epoxygenase Activity
This protocol outlines a general method for determining CYP epoxygenase activity in microsomal preparations.
1. Preparation of Microsomes:
-
Homogenize liver or other tissue samples in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol).[20]
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.[21]
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA assay).[22]
2. Incubation:
-
Prepare a reaction mixture containing microsomal protein (e.g., 0.1-0.5 mg/mL), arachidonic acid (e.g., 50 µM), and a buffer (e.g., 0.12 M potassium phosphate buffer with 5 mM MgCl₂).[22]
-
To minimize the breakdown of newly formed EETs, a soluble epoxide hydrolase inhibitor (e.g., t-AUCB at 5 µM) can be included in the incubation.[22]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.[22]
-
Incubate at 37°C for a specified time (e.g., 20 minutes).[22]
-
Terminate the reaction by placing the samples on ice and adding a solvent like methanol (B129727) or ethyl acetate (B1210297) to precipitate the protein and extract the lipids.[19]
3. Sample Extraction and Analysis:
-
Add an internal standard (e.g., a deuterated EET) to the sample for quantification.[1]
-
Extract the lipids using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.[1][8]
-
Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different EET regioisomers.[1][8]
Measurement of Soluble Epoxide Hydrolase Activity
This protocol describes a common fluorescence-based assay for measuring sEH activity.
1. Reagents and Materials:
-
Soluble Epoxide Hydrolase Cell-Based Assay Kit (e.g., from Cayman Chemical) or individual reagents.[23]
-
Fluorescent substrate for sEH (e.g., Epoxy Fluor 7).[23]
-
Cell or cytosol preparations.
-
96-well microplate.
-
Fluorescence plate reader.
2. Cell/Cytosol Preparation:
-
For cell-based assays, culture cells to the desired confluency and prepare a cell suspension.[6]
-
For cytosol preparations, homogenize tissue and prepare the cytosolic fraction by centrifugation.[6]
-
Determine the protein concentration of the cytosol.
3. Assay Procedure:
-
To the wells of a 96-well plate, add the cell suspension or diluted cytosol.[6]
-
Prepare a solution of the fluorescent sEH substrate.[23]
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[6]
-
The hydrolysis of the substrate by sEH will produce a fluorescent product.[23]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of Epoxy Fluor 7).[23][24]
4. Data Analysis:
-
Generate a standard curve using a known concentration of the fluorescent product.
-
Calculate the sEH activity in the samples based on the rate of fluorescent product formation and normalize to the protein concentration.
LC-MS/MS Analysis of EETs and DHETs
This protocol provides a general workflow for the quantification of EETs and DHETs in biological samples.
1. Sample Preparation:
-
To a plasma or tissue homogenate sample, add a mixture of deuterated internal standards for each EET and DHET to be quantified.[1][8]
-
Perform lipid extraction using a method such as a modified Bligh and Dyer extraction or solid-phase extraction (SPE).[1][8]
-
For the analysis of total EETs and DHETs (free and esterified), a saponification step (alkaline hydrolysis) is required to release the fatty acids from phospholipids.[8]
2. Derivatization (Optional but Recommended for Increased Sensitivity):
-
To enhance ionization efficiency and sensitivity in positive ion mode mass spectrometry, the carboxylic acid group of the EETs and DHETs can be derivatized. A common method is amide coupling to a permanently charged group like 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP).[25]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for the separation of the different regioisomers.[1]
-
Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol with a modifier like formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive or negative ion mode, depending on whether derivatization was performed.
-
Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity, monitoring the transitions from the precursor ion to specific product ions for each analyte and internal standard.[25]
-
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of analytical standards.
-
Calculate the concentration of each EET and DHET in the original sample based on the peak area ratios and the calibration curve.
Implications for Drug Development
The central role of the EET pathway in regulating inflammation and vascular tone has made it an attractive target for drug development.[4] The primary strategy has focused on inhibiting soluble epoxide hydrolase (sEH) to increase the levels and prolong the half-life of endogenous EETs.[5] Numerous potent and selective sEH inhibitors have been developed and have shown promise in preclinical models of cardiovascular and inflammatory diseases.[4][5]
Furthermore, the development of stable EET analogs that are resistant to sEH-mediated hydrolysis represents another promising therapeutic avenue. These analogs could mimic the beneficial effects of endogenous EETs with improved pharmacokinetic properties.
Conclusion
The biosynthesis and metabolism of epoxyeicosatrienoic acids represent a critical signaling pathway with profound implications for human health and disease. A thorough understanding of the enzymes involved, the factors regulating EET and DHET levels, and the downstream signaling cascades is essential for advancing research and developing novel therapeutics. This technical guide provides a foundational resource for professionals in the field, offering key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes. Continued investigation into this complex lipid signaling network holds the potential to unlock new treatments for a range of cardiovascular, inflammatory, and other disorders.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Signal transduction and the Ets family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Regulation of Ets function by protein - protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 11. Epoxyeicosatrienoic acids: formation, metabolism and potential role in tissue physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Epoxyeicosatrienoic acids (EETs) regulate epithelial sodium channel activity by extracellular signal-regulated kinase 1/2 (ERK1/2)-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 23. caymanchem.com [caymanchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Interaction of 14S(15R)-EET Methyl Ester with G-protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid formed by cytochrome P450 epoxygenases, are potent signaling lipids with diverse physiological roles, including vasodilation and anti-inflammatory responses. The 14S(15R) stereoisomer of the 14,15-EET methyl ester has demonstrated significant biological activity, believed to be mediated through G-protein coupled receptors (GPCRs). This technical guide provides an in-depth analysis of the current understanding of the interaction between 14S(15R)-EET methyl ester and GPCRs, summarizing key quantitative data, outlining experimental methodologies, and visualizing the proposed signaling pathways. While a specific high-affinity receptor remains elusive, compelling evidence points towards a Gs alpha subunit-dependent mechanism.
Quantitative Data Summary
The interaction of this compound and related compounds with putative GPCRs has been quantified through various binding and functional assays. The following table summarizes the key metrics from published studies.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Competitive Radioligand Binding | Isolated guinea pig monocytes | Ki | 612.5 nM | [1][2][3] |
| This compound | Vasodilation | Precontracted isolated canine epicardial arterioles | EC50 | 4 pM | [1][2][3] |
| This compound | Vasodilation | Precontracted denuded porcine subepicardial arterioles | EC50 | 3 pM | [1][2][3] |
| 14(R),15(S)-[3H]EET | Saturation Radioligand Binding | Guinea pig mononuclear cell membranes | Kd | 5.7 nM | [4] |
| 14(R),15(S)-[3H]EET | Saturation Radioligand Binding | Guinea pig mononuclear cell membranes | Bmax | 2.4 pmol/mg protein | [4] |
| 14(S),15(R)-EET | Competitive Radioligand Binding | Guinea pig mononuclear cell membranes | Ki | 6.3 nM | [4] |
Experimental Protocols
The quantitative data presented above were generated using a variety of specialized experimental techniques. Below are detailed overviews of the key methodologies employed.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Workflow:
-
Membrane Preparation: Isolation of cell membranes from a relevant source, such as guinea pig monocytes, which endogenously express the putative EET receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EET analogue (e.g., [3H]14(15)-EET).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
Competitive Radioligand Binding Assay Workflow
Isolated Arteriole Vasodilation Assay
This ex vivo functional assay measures the ability of a compound to induce relaxation in pre-constricted blood vessels, providing a measure of its potency (EC50).
-
Workflow:
-
Vessel Isolation: Small arteries (e.g., canine epicardial or porcine subepicardial arterioles) are carefully dissected and mounted in a myograph chamber.
-
Pre-constriction: The arterioles are stimulated with a vasoconstrictor (e.g., a thromboxane (B8750289) mimic) to induce a stable level of contraction.
-
Drug Application: Cumulative concentrations of this compound are added to the chamber.
-
Response Measurement: The changes in vessel diameter (dilation) are continuously recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage of relaxation against the log concentration of the compound. The EC50, the concentration that produces 50% of the maximal response, is then determined.
-
Isolated Arteriole Vasodilation Assay Workflow
Signaling Pathways
While the specific GPCR that binds this compound with high affinity is yet to be definitively identified, a significant body of evidence suggests that its downstream effects are mediated through the activation of a Gs alpha (Gsα) subunit-coupled receptor. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).
The proposed signaling cascade is as follows:
-
Receptor Binding: this compound binds to its putative GPCR on the cell surface.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein and the exchange of GDP for GTP on the Gsα subunit.
-
Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.
-
Downstream Effects: The free catalytic subunits of PKA are now active and can phosphorylate various downstream target proteins, leading to the observed physiological effects, such as vasodilation through the activation of potassium channels.
Proposed Gsα-mediated signaling pathway
The Ongoing Search for the EET Receptor
Despite the compelling evidence for a GPCR-mediated mechanism of action for EETs, the identification of a specific high-affinity receptor has been a significant challenge in the field. Extensive screening efforts, including radioligand binding assays against known receptors, functional screening of hundreds of orphan GPCRs in various expression systems (e.g., Xenopus oocytes), and β-arrestin recruitment assays, have not yet yielded a definitive candidate. This suggests that the EET receptor may be a novel or atypical GPCR, or that EETs may interact with multiple receptors with varying affinities to produce their diverse physiological effects.
Conclusion
This compound is a potent lipid signaling molecule that elicits significant physiological responses, most notably vasodilation, at picomolar concentrations. The available data strongly support a mechanism involving the activation of a Gsα-coupled receptor, leading to increased intracellular cAMP and PKA activation. However, the identity of the specific GPCR remains an open and critical question in the field. Further research, potentially employing novel receptor identification strategies, is necessary to fully elucidate the molecular targets of this important class of signaling lipids. This will be crucial for the development of novel therapeutic agents that can harness the beneficial effects of EETs.
References
Methodological & Application
Application Note: In Vitro Vasoreactivity Assay Using 14S(15R)-EET Methyl Ester
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] They are primarily produced by the vascular endothelium and act as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in regulating vascular tone.[1][2] Among the various regioisomers, 14,15-EET is a potent vasodilator.[1][3] The 14(S),15(R) stereoisomer is noted to be more potent than its 14(R),15(S) counterpart.[4][5] Studies have shown that 14S(15R)-EET methyl ester retains full vasodilatory activity, comparable to its free acid form, making it a valuable tool for vascular reactivity studies.[4][5][6] This protocol details the use of a wire myograph system to perform an in vitro vasoreactivity assay to characterize the effects of this compound on isolated small resistance arteries.
Mechanism of Action
14,15-EET induces vasodilation primarily by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][3][6] This activation is believed to be mediated through a G-protein coupled receptor, likely Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates and opens the BKCa channels.[8][9] The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.[3][6]
Experimental Protocol
This protocol is designed for a four-channel wire myograph system and is optimized for small resistance arteries (e.g., third- to fifth-order rat mesenteric arteries).[10]
1. Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Stock solution in ethanol (B145695) (e.g., 10 mM) |
| Phenylephrine (B352888) (PE) | For pre-constriction |
| Acetylcholine (B1216132) (ACh) | To check endothelium integrity |
| Potassium Chloride (KCl) | For high-potassium solution and viability check |
| Physiological Salt Solution (PSS) | Krebs-Henseleit Solution |
| Deionized Water | High purity |
| Ethanol | For stock solution preparation |
| Gas Mixture | 95% O₂ / 5% CO₂ |
Table 1: Krebs-Henseleit Solution Composition (for 1 L)
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.1 | 0.15 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.0 | 1.98 |
Note: Prepare a high-potassium PSS (KPSS) by substituting an equimolar amount of NaCl with KCl.
2. Equipment
-
Wire Myograph System (e.g., DMT, Radnoti)
-
Dissecting microscope
-
Force transducer and data acquisition system
-
Circulating water bath (37°C)
-
Surgical instruments (forceps, micro-scissors)
-
Petri dish
3. Experimental Workflow
4. Step-by-Step Procedure
4.1. Preparation
-
Prepare fresh Krebs-Henseleit PSS and KPSS solutions on the day of the experiment.
-
Calibrate the myograph system according to the manufacturer's instructions.
-
Start the circulating water bath to bring the myograph chambers to 37°C.[11]
-
Continuously bubble all solutions with a 95% O₂ / 5% CO₂ gas mixture to maintain a pH of ~7.4.[11][12]
4.2. Vessel Dissection and Mounting
-
Humanely euthanize the animal (e.g., rat) according to approved institutional protocols.
-
Excise the mesenteric arcade and place it in a petri dish filled with ice-cold PSS.[11]
-
Under a dissecting microscope, carefully dissect a third- or fourth-order resistance artery, cleaning away excess adipose and connective tissue.
-
Cut the cleaned artery into 2 mm long segments.[13]
-
Mount each arterial segment onto the two small wires of the myograph chamber.[11]
4.3. Equilibration and Viability Testing
-
Allow the mounted vessels to equilibrate in the PSS-filled chambers for 40-60 minutes at 37°C.[11]
-
After equilibration, perform a "wake-up" protocol by challenging the vessels with KPSS. Replace the PSS with KPSS, wait for the contraction to plateau, and then wash out with PSS. Repeat this step two to three times until a stable contractile response is achieved. This confirms tissue viability.[11]
4.4. Assessment of Endothelial Integrity
-
Pre-constrict the vessels with a submaximal concentration of phenylephrine (PE), typically the EC₈₀, to achieve a stable contraction plateau.
-
Add a single high concentration of acetylcholine (ACh, e.g., 10 µM) to the chamber.
-
A relaxation of >80% of the pre-constricted tone indicates intact endothelium. Vessels with compromised endothelium should be excluded.
-
Wash the vessels thoroughly with PSS to return to baseline tension.
4.5. Vasoreactivity Assay: Concentration-Response Curve
-
Pre-constrict the vessels again with the same concentration of PE to achieve a stable plateau.
-
Once the contraction is stable, begin the cumulative addition of this compound. Start with a low concentration (e.g., 1 nM) and increase in a logarithmic fashion (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) until a maximal relaxation is observed or the concentration-response curve plateaus. The typical ED₅₀ for 14,15-EET is around 1 µM.[4][5]
-
Allow the relaxation at each concentration to stabilize before adding the next dose.
5. Data Presentation and Analysis
Record the tension continuously throughout the experiment. Express the relaxation response at each concentration of this compound as a percentage of the pre-constriction induced by phenylephrine.
Formula for % Relaxation: % Relaxation = 100 * (Tension_PE - Tension_EET) / (Tension_PE - Tension_Baseline)
Plot the % Relaxation against the log concentration of this compound to generate a concentration-response curve. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal relaxation).
Table 2: Summary of Experimental Parameters and Expected Data
| Parameter | Description | Typical Value/Range |
| Vessel Type | Source of resistance artery | Rat mesenteric artery (150-250 µm)[10] |
| Temperature | Temperature of the myograph chamber | 37°C[11] |
| Gas Mixture | For oxygenation and pH balance | 95% O₂ / 5% CO₂[11] |
| Pre-constriction Agent | Agonist to induce vessel tone | Phenylephrine (EC₈₀) |
| EET Concentration Range | Range for concentration-response curve | 10⁻⁹ M to 10⁻⁵ M |
| EC₅₀ | Potency of this compound | ~ 1 µM[4] |
| Eₘₐₓ | Maximum relaxation effect | > 80% |
This comprehensive protocol provides a robust framework for assessing the vasorelaxant properties of this compound. Adherence to these steps will ensure the generation of reliable and reproducible data for researchers in pharmacology and drug development.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular pharmacology of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of 14S(15R)-EET Methyl Ester in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1] The 14,15-EET regioisomer, and specifically the 14S,15R-enantiomer, is a potent vasodilator and exhibits anti-inflammatory properties, making it a molecule of significant interest in cardiovascular and inflammation research.[2] While EETs are typically found as free acids or esterified in phospholipids, their methyl esters are often synthesized for use as analytical standards or in experimental studies. This document provides a detailed protocol for the quantification of 14S(15R)-EET methyl ester in plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes sample preparation, derivatization, and optimized LC-MS/MS parameters.
Signaling Pathway of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. It can activate G-protein coupled receptors (GPCRs) on the cell membrane, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] Additionally, 14,15-EET signaling can involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream pathways such as the ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[4]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves several key steps: sample preparation including protein precipitation and lipid extraction, derivatization of the free acid to its methyl ester, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods developed for the extraction of free EETs from plasma.[5]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 14,15-EET-d11 methyl ester in methanol) at a known concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate (B1210297) to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol) for the derivatization step.
Derivatization to Methyl Ester
This protocol utilizes trimethylsilyldiazomethane (B103560) (TMSD), a safer alternative to diazomethane, for the efficient methylation of the carboxylic acid group of 14S(15R)-EET.[6]
-
Reagent Preparation: Prepare a solution of 2 M trimethylsilyldiazomethane in hexane.
-
Reaction Mixture: To the reconstituted sample extract (50 µL in methanol), add 25 µL of 2 M TMSD in hexane.
-
Incubation: Vortex briefly and let the reaction proceed at room temperature for 10-15 minutes.
-
Reaction Quenching: Add 5 µL of acetic acid to quench the excess TMSD.
-
Final Preparation: The sample is now ready for LC-MS/MS analysis. If necessary, it can be further diluted with the initial mobile phase.
LC-MS/MS Analysis
The following parameters are proposed for the analysis of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A linear gradient starting from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
Mass Spectrometry (MS) Parameters:
The molecular weight of 14,15-EET is 320.48 g/mol , and its methyl ester is 334.51 g/mol . The following multiple reaction monitoring (MRM) transitions are proposed for the methyl ester. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 335.3 [M+H]+ | 167.1 | 219.2 |
| 14,15-EET-d11 Methyl Ester (IS) | 346.3 [M+H]+ | To be determined | To be determined |
Note: Proposed product ions are based on predicted fragmentation patterns of similar epoxy fatty acid methyl esters, involving cleavage around the epoxide ring and other characteristic fragmentations.[5] These transitions must be confirmed experimentally by infusing a standard of 14,15-EET methyl ester into the mass spectrometer.
Quantitative Data
Currently, there is a lack of published data on the endogenous concentrations of this compound in plasma. The following table summarizes the reported concentrations of the free acid form, 14,15-EET, in human plasma from various studies to provide a reference for expected physiological levels of the parent compound.
Table 1: Reported Concentrations of 14,15-EET (Free Acid) in Human Plasma
| Study Population | Mean Concentration (ng/mL) | Analytical Method | Reference |
| Healthy Subjects | 10.7 | UPLC-MS/MS | [6] |
| Healthy Subjects | ~1.0 - 5.0 | LC-MS/MS | [7] |
| Patients with Heart Failure | 91.3 ± 25.7 | ELISA | [8] |
| Healthy Controls | 64.95 ± 35.4 | ELISA | [8] |
Note: The concentrations can vary significantly depending on the study population, analytical method, and whether total (free + esterified) or only free concentrations were measured.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plasma by LC-MS/MS. The method involves a robust sample preparation procedure, an efficient derivatization step, and proposed LC-MS/MS parameters. While quantitative data for the methyl ester in biological matrices is not yet widely available, this protocol provides a solid foundation for researchers to develop and validate a sensitive and reliable assay for this important lipid mediator. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the key concepts and procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Measure the Biological Activity of 14S(15R)-EET Methyl Ester
Audience: This document is intended for researchers, scientists, and drug development professionals interested in evaluating the cellular effects of 14S(15R)-EET methyl ester, a stable analog of the endogenous lipid mediator 14,15-EET.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as important signaling molecules in various physiological processes, including vasodilation, anti-inflammation, and cell proliferation.[1][2][3] The 14,15-EET regioisomer, in particular, has been shown to stimulate cell proliferation and angiogenesis through the activation of several key signaling pathways.[1][3] However, EETs are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding diols (DHETs).[2][4]
This compound is a more stable analog of the native compound. It exhibits potent biological activities, including vasodilation of coronary microvessels with an EC50 in the low picomolar range.[5][6][7][8] This application note provides detailed protocols for cell-based assays to quantify the activity of this compound by measuring its effects on cell proliferation and the activation of downstream signaling cascades.
Signaling Pathway of 14,15-EET
Studies have shown that 14,15-EET initiates its effects by interacting with a putative membrane receptor. This interaction leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers downstream signaling through the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Extracellular signal-Regulated Kinase (ERK) pathways.[1] The culmination of this signaling cascade is the promotion of cell proliferation and survival.
Data Presentation
The following tables summarize quantitative data reported for 14,15-EET and its analogs, providing a reference for expected dose ranges and biological activities.
Table 1: Pharmacological Activity of this compound
| Parameter | Value | System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 612.5 nM | Isolated guinea pig monocytes | [5][6][7] |
| Vasodilation (EC50) | 4 pM | Canine epicardial arterioles | [5][6][7][8] |
| Vasodilation (EC50) | 3 pM | Porcine subepicardial arterioles |[5][6][7][8] |
Table 2: Effect of 14,15-EET on Carcinoma Cell Cycle Progression
| Treatment (Tca-8113 cells) | % of Cells in S-G2-M Phase | Reference |
|---|---|---|
| Control | Not specified | [1] |
| Vehicle | ~30% (estimated from graph) | [1] |
| 14,15-EET (100 nM) | 47.08% | [1] |
| GW9662 (PPARγ antagonist) | Reduced vs. Control |[1] |
Experimental Protocols
Two primary methods are presented to assess the activity of this compound: a cell proliferation assay to measure a key functional outcome and a Western blot to confirm the activation of a specific signaling mediator.
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol measures cell viability and proliferation by quantifying the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product. An increase in formazan production correlates with an increase in cell number and metabolic activity.
Materials and Reagents:
-
Human carcinoma cell line (e.g., Tca-8113) or other responsive cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 pM to 1 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest compound dose).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 12 or 24 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curve to determine the EC50.
Protocol 2: Western Blot for Phospho-ERK Activation
This protocol determines the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.
Materials and Reagents:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204) and Rabbit anti-Total ERK
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., Tca-8113) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Stimulation: Treat the cells with this compound (e.g., 100 nM) for a short duration (e.g., 5, 15, 30, 60 minutes) to observe peak phosphorylation.[1] Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary anti-Total ERK antibody, followed by the secondary antibody and detection steps.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to Total ERK for each sample and compare it to the control to determine the fold-change in activation.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. amsbio.com [amsbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. targetmol.cn [targetmol.cn]
- 8. This compound - Labchem Catalog [labchem.com.my]
Application Notes and Protocols: 14S(15R)-EET Methyl Ester in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET is a potent vasodilator and exhibits anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, making it a molecule of significant interest in cardiovascular research.[1][2] EETs are known to be endothelium-derived hyperpolarizing factors that relax vascular smooth muscle, primarily by activating large-conductance calcium-activated potassium (KCa) channels.[1][3] However, the therapeutic potential of native EETs is limited by their rapid metabolism by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[1]
The 14S(15R) stereoisomer of 14,15-EET is noted for its potent biological activity.[4][5] Esterification to its methyl ester form can enhance its stability and facilitate its use in experimental settings. These application notes provide a comprehensive overview of the use of 14S(15R)-EET methyl ester in animal models of hypertension, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
14,15-EET and its analogs exert their antihypertensive effects through multiple mechanisms:
-
Vasodilation: The primary mechanism is the relaxation of vascular smooth muscle. 14,15-EET binds to a putative G-protein coupled receptor on the smooth muscle cell membrane, activating a Gsα subunit.[3][4] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[4] PKA then phosphorylates and opens large-conductance Ca2+-activated K+ (BKCa) channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[3][4][6]
-
Anti-inflammatory Effects: EETs have been shown to reduce vascular and renal inflammation, which is a key contributor to the pathogenesis of hypertension.[1]
-
Renal Effects: EETs can promote natriuresis (sodium excretion) by inhibiting sodium reabsorption in the renal tubules, contributing to blood pressure reduction.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of 14,15-EET and its analogs on blood pressure in hypertensive animal models.
Table 1: Effect of Intravenous and Intra-arterial Infusion of 14,15-EET on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose Range (µg/kg) | Route of Administration | Maximum Reduction in MAP (mmHg) | Animal Model |
| 14,15-EET | 1 - 10 | Intravenous (IV) | 45 ± 6 | Spontaneously Hypertensive Rat (SHR) |
| 14,15-EET | 1 - 10 | Intra-arterial (IA) | 45 ± 6 | Spontaneously Hypertensive Rat (SHR) |
Data extracted from a study on the parent compound, 14,15-EET.[7]
Table 2: Effect of a 14,15-EET Analog (EET-A) on Systolic Blood Pressure (SBP) in Young Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Treatment Duration | SBP at Day 28 (mmHg) | Animal Model |
| Control | - | Drinking Water | 4 weeks | 156 ± 5 | Young Spontaneously Hypertensive Rat (SHR) |
| EET-A + AAA* | 10 | Drinking Water | 4 weeks | 134 ± 2 | Young Spontaneously Hypertensive Rat (SHR) |
*AAA is a 20-HETE receptor antagonist, used in combination with the EET analog.[8][9]
Experimental Protocols
The following are detailed protocols for evaluating the antihypertensive effects of this compound in common animal models of hypertension. These protocols are based on published studies using the parent compound 14,15-EET or its close analogs and can be adapted for the methyl ester.
Protocol 1: Acute Blood Pressure Reduction via Intravenous Infusion in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the acute dose-dependent effect of this compound on mean arterial pressure (MAP).
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., ethanol (B145695), then diluted in saline)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer and recording system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the SHR with an appropriate anesthetic. Cannulate the femoral artery for direct blood pressure measurement and the femoral vein for drug infusion.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to obtain a baseline blood pressure reading.
-
Drug Preparation: Dissolve this compound in a minimal amount of ethanol and then dilute to the final desired concentrations with physiological saline.
-
Infusion: Infuse this compound intravenously in a dose-dependent manner, for example, from 1 µg/kg to 10 µg/kg.[7]
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in blood pressure from the baseline for each dose.
Protocol 2: Chronic Antihypertensive Effect via Oral Administration in a Hypertension Model
Objective: To assess the long-term efficacy of orally administered this compound in preventing or attenuating the development of hypertension.
Animal Model: Young (e.g., 6 weeks old) Spontaneously Hypertensive Rats (SHR) or another model of induced hypertension (e.g., angiotensin II infusion).
Materials:
-
This compound
-
Telemetry system for continuous blood pressure monitoring
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Telemetry Implantation: Surgically implant telemetry transmitters in the abdominal aorta of the rats for continuous and stress-free blood pressure monitoring. Allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate for several days before starting the treatment.
-
Drug Administration: Administer this compound in the drinking water. A suggested starting dose, based on studies with a stable analog, is 10 mg/kg/day.[8][9] The concentration in the water should be adjusted based on the daily water intake of the animals to achieve the target dose.
-
Chronic Monitoring: Monitor blood pressure and heart rate continuously for the duration of the study (e.g., 4 weeks).
-
Metabolic Studies (Optional): House the animals in metabolic cages at regular intervals (e.g., once a week) to collect urine for analysis of electrolytes and biomarkers of renal function and inflammation.
-
Data Analysis: Analyze the trends in blood pressure over the treatment period and compare them with a vehicle-treated control group.
Visualizations
Signaling Pathway of 14,15-EET in Vascular Smooth Muscle Cells
Caption: Signaling cascade of 14,15-EET leading to vasodilation.
Experimental Workflow for Chronic Antihypertensive Study
Caption: Workflow for a chronic hypertension study.
References
- 1. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 9. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Ion Channel Modulation by 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] These lipids act as autocrine and paracrine mediators, playing significant roles in cardiovascular and renal systems.[1] One of the key actions of EETs is the modulation of ion channel activity, which underlies many of their physiological effects, such as vasodilation through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells.[1]
The specific stereoisomer, 14S(15R)-EET, and its more stable methyl ester derivative, are of particular interest for their potent biological activities. Understanding the precise mechanisms by which 14S(15R)-EET methyl ester modulates ion channels is crucial for the development of novel therapeutics targeting pathways involved in hypertension, inflammation, and pain.
These application notes provide a comprehensive guide for investigating the effects of this compound on ion channels using patch-clamp electrophysiology. Detailed protocols for both whole-cell and single-channel recordings are presented, along with a summary of relevant quantitative data and visualizations of the key signaling pathways.
Data Presentation: Quantitative Effects of 14,15-EET Analogs on Ion Channels and Receptors
The following tables summarize the quantitative data for 14,15-EET and its derivatives from various studies. This information provides a baseline for expected potencies and binding affinities.
Table 1: Potency of 14,15-EET Analogs in Vaso-activity
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Precontracted isolated canine epicardial arterioles | EC50 | 4 pM | [2][3] |
| This compound | Denuded porcine subepicardial arterioles | EC50 | 3 pM | [2] |
| (±)14,15-EET | Canine coronary arterioles | EC50 | 0.2 pM | [4] |
Table 2: Binding Affinity of 14,15-EET Analogs
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Isolated guinea pig monocytes (radioligand binding assay with 3H-14,15-EET) | Ki | 612.5 nM | [2][3] |
| 14,15-EET | U937 cell membranes | Kd | 14 nM | |
| 14,15-EET | Primary pig monocytes | Kd | 35 nM |
Table 3: Effects of 14,15-EET on Specific Ion Channels
| Ion Channel | Cell Type | Effect | Concentration | Reference |
| BKCa | Bovine coronary arterial smooth muscle cells | Activation | 100 nM | [5] |
| Epithelial Na+ Channel (ENaC) | Mouse collecting duct cells | Inhibition via ERK1/2 | Not specified | [6] |
Signaling Pathways
The modulation of ion channels by 14,15-EET is often initiated by its interaction with a putative G protein-coupled receptor (GPCR). This interaction triggers a downstream signaling cascade that ultimately affects channel activity.
Gαs-cAMP-PKA Signaling Pathway
The primary signaling pathway for EET-mediated ion channel activation, particularly for BKCa channels, involves the activation of a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase and subsequent activation of Protein Kinase A (PKA).[1]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. amsbio.com [amsbio.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxyeicosatrienoic Acids (EETs) Regulate Epithelial Sodium Channel Activity by Extracellular Signal-regulated Kinase 1/2 (ERK1/2)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acids (EETs), it plays crucial roles in various physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[3][4] The biological effects of 14,15-EET are mediated through its interaction with specific cellular receptors. Understanding the binding characteristics of 14,15-EET and its analogs to these receptors is fundamental for elucidating its mechanism of action and for the development of novel therapeutics targeting the EET signaling pathway. The methyl ester form of 14,15-EET is often used in experimental settings due to its increased stability, and it is readily hydrolyzed by intracellular esterases to the active free acid.[5]
This document provides detailed protocols for conducting a receptor binding assay for 14S(15R)-EET methyl ester, focusing on its interaction with putative cell surface and nuclear receptors.
Receptors and Signaling Pathways
14,15-EET has been shown to interact with several types of receptors, initiating distinct signaling cascades.
-
Putative Gs-Coupled GPCR: A high-affinity G-protein coupled receptor (GPCR) for 14,15-EET has been identified on the membranes of monocytes.[3][6] Activation of this receptor is coupled to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[3]
-
GPR40 (Free Fatty Acid Receptor 1): 14,15-EET is a low-affinity agonist for GPR40, a GPCR that is also activated by free fatty acids.[7][8] In vascular cells, activation of GPR40 by EETs can lead to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the phosphorylation of extracellular signal-regulated kinase (ERK) through a Gq alpha subunit (Gαq) mediated pathway.[3][7][8]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) can function as endogenous ligands for the nuclear receptors PPARα and PPARγ.[9][10][11] Upon binding, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to PPAR response elements (PPREs) on the DNA to regulate the transcription of target genes involved in lipid metabolism and inflammation.[10]
Signaling Pathway Diagrams
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.igem.org [static.igem.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 7. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 8. Pierce BCA Protein Assay Protocol [protocols.io]
- 9. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for the Synthesis and Purification of 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and purification of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a critical bioactive lipid mediator for research purposes. The following protocols and data are intended to facilitate the production of a highly pure, enantiomerically specific compound for use in studying its physiological and pathological roles.
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that acts as a potent signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1] The biological activity of EETs is highly dependent on their specific regio- and stereochemistry. The 14S,15R enantiomer, in particular, has been a focus of research. For experimental purposes, the methyl ester form is often synthesized as it facilitates purification and can be more stable for long-term storage.[2][3] The methyl ester can be readily hydrolyzed to the free acid just before use.[3] This document outlines a detailed enzymatic synthesis approach and a robust chiral purification method for obtaining 14S(15R)-EET methyl ester with high yield and enantiomeric purity.
Data Presentation
Table 1: Synthesis and Purification Summary
| Parameter | Value | Reference |
| Starting Material | Arachidonic Acid | [4] |
| Synthesis Method | Enzymatic Epoxidation (CYP450 BM3 F87V mutant) | [4] |
| Intermediate | 14(S),15(R)-EET | [4] |
| Final Product | 14(S),15(R)-EET Methyl Ester | [2][4] |
| Overall Yield | 52% | [2][4] |
| Enantiomeric Excess | >99% | [4] |
| Purity | ≥95% | [5] |
Table 2: Biological Activity of this compound
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Competitive Binding Assay | Isolated guinea pig monocytes | Ki | 612.5 nM | [5] |
| Vasodilation | Precontracted isolated canine epicardial arterioles | EC50 | 4 pM | [5] |
| Vasodilation | Denuded porcine subepicardial arterioles | EC50 | 3 pM | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from an enzymatic synthesis method that yields highly specific 14(S),15(R)-EET, which is then esterified.[4]
Materials:
-
Arachidonic Acid (peroxide free)
-
CYP450 BM3 F87V mutant enzyme
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Diazomethane (B1218177) or other suitable esterification agent
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzymatic Epoxidation:
-
In a suitable reaction vessel, dissolve arachidonic acid in potassium phosphate buffer.
-
Add the CYP450 BM3 F87V mutant enzyme and NADPH.
-
Incubate the reaction mixture at 30°C for 18 hours with shaking (200 rpm).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Extraction of 14(S),15(R)-EET:
-
Once the reaction is complete, acidify the mixture to pH 4 with a suitable acid (e.g., 0.1 M HCl).
-
Extract the lipid products with ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Methyl Esterification:
-
Dissolve the crude 14(S),15(R)-EET in a suitable solvent (e.g., diethyl ether).
-
Carefully add an ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).
-
Alternatively, other esterification methods, such as treatment with methanol and a catalyst (e.g., HCl or SOCl₂), can be used.
-
Quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under a stream of nitrogen.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., 4% ethyl acetate in hexanes).[4]
-
Load the crude this compound onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure. The pure ester is obtained in approximately 52% yield from arachidonic acid.[2][4]
-
Protocol 2: Chiral Purification of this compound by HPLC
This protocol describes the separation of the 14S(15R) and 14R(15S) enantiomers of 14,15-EET methyl ester using chiral high-performance liquid chromatography (HPLC).
Materials:
-
Racemic 14,15-EET methyl ester
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Glacial acetic acid
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 235 nm |
Procedure:
-
Sample Preparation: Dissolve the synthesized 14,15-EET methyl ester in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers at 235 nm.
-
The retention times for the 14S(15R) and 14R(15S) enantiomers will be distinct. Collect the fraction corresponding to the this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under a stream of nitrogen.
-
The purity and enantiomeric excess of the final product should be confirmed by analytical chiral HPLC and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: 14,15-EET Gs-coupled signaling pathway.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a biologically active lipid molecule derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] As an oxylipin, it plays a crucial role in various physiological processes, including vasodilation, and is a subject of interest in cardiovascular research and drug development.[1][2] The methyl ester form offers increased stability for long-term storage compared to its free acid counterpart. These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental outcomes.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its biological context.
| Property | Value | Reference |
| Formal Name | (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiranyl]-5,8,11-tridecatrienoic acid, methyl ester | [1] |
| Molecular Formula | C₂₁H₃₄O₃ | [1] |
| Formula Weight | 334.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Typically supplied as a solution in ethanol (B145695) | [1] |
| Storage Temperature | -20°C | [3] |
| Biological Activity | Vasodilator; binds to guinea pig monocytes (Ki = 612.5 nM) | [1][3] |
Solubility Data
The solubility of the racemic mixture (±)14(15)-EET methyl ester in various solvents is provided as a guideline. It is important to note that the solubility of the specific enantiomer, this compound, is expected to be similar.
| Solvent | Solubility (Racemic Mixture) |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a primary stock solution from this compound, which is typically supplied as a solution in an organic solvent like ethanol.
Materials:
-
This compound in ethanol (as supplied by the manufacturer)
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial containing the this compound solution to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Evaporation (Optional): If a different solvent or a precise concentration from a solid is required, the supplied solvent can be evaporated. Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the ethanol from a known amount of the stock solution in a clean, tared amber glass vial. This should be done in a fume hood.
-
Reconstitution: If starting from the evaporated residue, add a calculated volume of anhydrous ethanol to the vial to achieve the desired high-concentration (e.g., 10 mM). If using the manufacturer's solution, it can be used directly or diluted with anhydrous ethanol to a convenient stock concentration.
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid in dissolution.[4] Visually inspect the solution to ensure there are no particulates.
-
Inert Gas Overlay: To enhance stability, gently flush the headspace of the vial with an inert gas before capping tightly.
-
Storage: Store the primary stock solution at -20°C in the dark. Properly stored, the ethanolic stock solution is stable for at least six months.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the primary stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.[6]
Materials:
-
Primary stock solution of this compound in ethanol (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Thaw the primary stock solution at room temperature.
-
Intermediate Dilution: It is recommended to perform an intermediate dilution of the primary stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM primary stock, dilute the primary stock 1:100 in the cell culture medium.
-
Final Working Solution: Prepare the final working solution by further diluting the intermediate solution into the cell culture medium to achieve the desired final concentration for your experiment. For instance, to obtain a final concentration of 1 µM, dilute the 100 µM intermediate solution 1:100 in the cell culture medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of ethanol as in the highest concentration of the experimental treatment.[6]
-
Immediate Use: Due to the rapid metabolism of EETs by soluble epoxide hydrolase (sEH) in aqueous solutions to less active diols, it is imperative to use the working solutions immediately after preparation.[7]
Stability and Handling
-
Stock Solution Stability: When stored at -20°C under an inert atmosphere, the ethanolic stock solution of this compound is stable for extended periods.[5]
-
Aqueous Solution Instability: In aqueous buffers and cell culture media, EETs are susceptible to hydrolysis by soluble epoxide hydrolase (sEH) into their corresponding diols (DHETs), which generally exhibit reduced biological activity.[7] Therefore, aqueous working solutions should be prepared fresh and used immediately.
-
Handling Precautions: this compound is for research use only and should not be used in humans or animals.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Signaling Pathway
This compound is believed to exert some of its effects through a G-protein coupled receptor (GPCR).[8] Activation of the GPCR leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.[2]
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing stock and working solutions of this compound for use in cell culture experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of 14S(15R)-EET methyl ester in studying endothelial dysfunction.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and prothrombotic conditions. It is considered an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the various regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory and anti-inflammatory properties. The 14S(15R)-EET enantiomer, in particular, has been shown to be a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels, leading to hyperpolarization and vasorelaxation.[2] The methyl ester form, 14S(15R)-EET methyl ester, is often utilized in research due to its increased stability and cell permeability, making it a valuable tool for studying the therapeutic potential of EETs in the context of endothelial dysfunction.
These application notes provide a comprehensive overview of the use of this compound in studying endothelial dysfunction, including its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exerts its effects on endothelial cells through a variety of signaling pathways, ultimately leading to improved endothelial function. The primary mechanisms include:
-
Vasodilation: 14S(15R)-EET is a potent endothelium-derived hyperpolarizing factor (EDHF).[1] It activates large-conductance Ca2+-activated potassium (BKCa) channels on vascular smooth muscle cells, causing hyperpolarization and subsequent vasorelaxation.[2][3] This action is often mediated through a Gs-protein coupled receptor, leading to the activation of Protein Kinase A (PKA).[4][5]
-
Anti-inflammation: 14,15-EET has demonstrated anti-inflammatory effects by inhibiting the expression of adhesion molecules such as VCAM-1 and suppressing the NF-κB signaling pathway.[5]
-
Angiogenesis: 14,15-EET can promote endothelial cell migration and tube formation, key processes in angiogenesis. This is mediated through signaling pathways involving PI3K/Akt and STAT3, leading to the upregulation of vascular endothelial growth factor (VEGF).[6]
-
Anti-senescence: 14,15-EET has been shown to inhibit endothelial cell senescence by activating the mTORC2/Akt signaling pathway.[7]
-
eNOS Activation: 14,15-EET can increase the phosphorylation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, leading to increased nitric oxide (NO) production and contributing to its vasodilatory effects.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of 14S(15R)-EET and its methyl ester.
Table 1: Vasodilatory Potency
| Compound | Preparation | EC50 | Reference |
| This compound | Precontracted isolated canine epicardial arterioles | 4 pM | |
| This compound | Denuded porcine subepicardial arterioles | 3 pM | |
| (±)14(15)-EET | Preconstricted isolated canine coronary arterioles | 0.2 pM | |
| 14,15-EET | Bovine coronary arterial rings | 10⁻⁶ M | [8] |
Table 2: Receptor Binding Affinity
| Compound | Preparation | Ki | Reference |
| This compound | Isolated guinea pig monocytes (competitive binding with [³H]14(15)-EET) | 612.5 nM |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on endothelial dysfunction are provided below.
Endothelial Cell Culture (Human Umbilical Vein Endothelial Cells - HUVECs)
Objective: To establish and maintain primary HUVEC cultures for in vitro experiments.
Materials:
-
Human umbilical cords
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement)
-
Collagenase solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Fibronectin-coated culture flasks or plates
-
Fetal Bovine Serum (FBS)
Protocol:
-
Isolation: Isolate HUVECs from human umbilical veins by collagenase digestion.[1][9]
-
Seeding: Seed the isolated cells onto fibronectin-coated T-75 flasks in Endothelial Cell Growth Medium.
-
Incubation: Incubate the flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Medium Change: Change the medium every 2-3 days until the cells reach 80-90% confluency.[10]
-
Subculture:
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution and incubate for 1-3 minutes at room temperature to detach the cells.[10]
-
Neutralize the trypsin with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed the cells into new fibronectin-coated flasks or plates at a desired density (e.g., 5,000-10,000 cells/cm²).
-
Assessment of Endothelium-Dependent Vasodilation
Objective: To measure the effect of this compound on the relaxation of pre-constricted arterial rings.
Materials:
-
Isolated arterial rings (e.g., bovine coronary arteries)
-
Organ bath system with isometric force transducers
-
Krebs buffer
-
U-46619 (thromboxane A2 mimetic) or other vasoconstrictors (e.g., phenylephrine)
-
This compound stock solution (dissolved in a suitable solvent like ethanol)
Protocol:
-
Preparation: Mount the arterial rings in the organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Pre-constriction: Pre-contract the arterial rings with a submaximal concentration of U-46619 to achieve a stable contraction.[8]
-
Treatment: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by U-46619. Calculate the EC50 value.
Western Blot Analysis of Protein Phosphorylation (e.g., Akt and eNOS)
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at desired concentrations for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.[11]
-
Immunoblotting:
-
Block the membranes with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Migration Assay (Scratch Wound Assay)
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
12-well or 24-well plates
-
Sterile p200 pipette tip or a dedicated wound-making tool
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 12-well plates and grow them to a confluent monolayer.[6]
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[12]
-
Washing: Gently wash the wells with PBS to remove detached cells.[13]
-
Treatment: Add fresh medium containing different concentrations of this compound to the wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[6]
-
Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.
Endothelial Tube Formation Assay (Matrigel Assay)
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Matrigel (or other basement membrane extract)
-
24-well or 96-well plates
-
This compound
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer.[14]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[15]
-
Cell Seeding: Resuspend HUVECs in medium containing different concentrations of this compound and seed them onto the solidified Matrigel.[14]
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging: Observe and capture images of the tube-like structures using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Visualization of Pathways and Workflows
Signaling Pathways of this compound in Endothelial Cells
Caption: Signaling cascade of 14S(15R)-EET in endothelial cells.
Experimental Workflow for Studying Endothelial Dysfunction
Caption: Workflow for in vitro assessment of endothelial function.
References
- 1. Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. Involvement of Akt and endothelial nitric oxide synthase in ventilation-induced neutrophil infiltration: a prospective, controlled animal experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Tube Formation Assay [cellbiologics.com]
- 15. corning.com [corning.com]
Application Notes and Protocols: Investigating the Effect of 14S(15R)-EET Methyl Ester on Monocyte Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases. They are known to play crucial roles in regulating inflammation and vascular tone. The methyl ester form of these molecules, such as 14S(15R)-EET methyl ester, is often used in research due to its increased stability. Monocyte adhesion to the vascular endothelium is a critical initiating event in the pathogenesis of inflammatory diseases like atherosclerosis. While many EETs are considered anti-inflammatory, some studies suggest a more complex, and sometimes contradictory, role in cell adhesion.[1][2][3]
These application notes provide a framework for investigating the specific effects of this compound on monocyte adhesion to endothelial cells. We will explore the current understanding of EET signaling in monocytes, present detailed protocols for quantifying monocyte adhesion, and propose experiments to elucidate the underlying molecular mechanisms.
Data Presentation
The direct effect of this compound on monocyte adhesion is an area of active investigation. The following tables summarize the known binding affinity of the compound to monocytes and the reported effects of the parent compound, 14,15-EET, on monocyte adhesion. These tables are intended to serve as a baseline for new experimental data.
Table 1: Binding Affinity of this compound to Monocytes
| Compound | Cell Type | Assay Type | Ki (nM) |
| This compound | Guinea pig monocytes | Competitive binding assay | 612.5 |
Data from competitive binding assays using [3H]14(15)-EET.
Table 2: Reported Effect of 14,15-EET on Monocyte Adhesion to Endothelial Cells
| Compound | Monocyte Cell Line | Endothelial Cell Type | Effect on Adhesion | Maximal Effective Concentration |
| 14,15-EET | U937 | Endothelial Cells (EC) | Significant enhancement | 2.5 to 5 x 10-7 M |
This data is for the parent compound and serves as a basis for investigating the methyl ester.[3]
Signaling Pathways
The signaling mechanisms of EETs in monocytes are not fully elucidated but are thought to involve G-protein coupled receptors. The proposed pathway for 14,15-EET suggests a potential mechanism for modulating monocyte function.
Caption: Proposed signaling pathway for 14,15-EET in monocytes.[4]
A potential mechanism by which this compound could enhance monocyte adhesion is through the activation of the NF-κB pathway, leading to the upregulation of adhesion molecules.
Caption: Hypothetical pro-adhesive signaling pathway in endothelial cells.
Experimental Protocols
To determine the effect of this compound on monocyte adhesion, a series of well-controlled in vitro experiments are necessary. Below are detailed protocols for key assays.
Protocol 1: Static Monocyte Adhesion Assay
This protocol describes a classic method to quantify monocyte adhesion to an endothelial cell monolayer under static conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Monocyte cell line (e.g., THP-1 or U937)
-
Endothelial Cell Growth Medium (EGM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
TNF-α (positive control)
-
Calcein-AM (fluorescent dye)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture:
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the cells in EGM at 37°C in a 5% CO2 incubator.
-
-
Treatment of Endothelial Cells:
-
Once confluent, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (the solvent for the EET methyl ester) and a positive control (e.g., 10 ng/mL TNF-α).
-
Incubate for 4-6 hours at 37°C.
-
-
Monocyte Labeling:
-
While the endothelial cells are being treated, label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled monocytes in RPMI-1640 with 1% FBS.
-
-
Co-culture and Adhesion:
-
After the treatment period, gently wash the HUVEC monolayer twice with warm PBS.
-
Add the fluorescently labeled monocyte suspension to each well (e.g., 1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with warm PBS to remove non-adherent monocytes.
-
Add a final volume of PBS to each well.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent monocytes.
-
Protocol 2: Flow Cytometry-Based Monocyte Adhesion Assay
This method provides a more quantitative analysis of monocyte adhesion.
Materials:
-
Same as Protocol 1, with the addition of:
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Follow steps 1-4 from Protocol 1, using 6-well plates instead of 96-well plates for easier cell collection.
-
Cell Detachment:
-
After the co-incubation and washing steps, add Trypsin-EDTA to each well to detach both the endothelial cells and the adherent monocytes.
-
Neutralize the trypsin with medium containing FBS.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. The fluorescently labeled monocytes can be distinguished from the non-labeled endothelial cells.
-
The percentage of fluorescent events will represent the proportion of adherent monocytes.
-
Protocol 3: Analysis of Adhesion Molecule Expression
This protocol aims to determine if this compound modulates the expression of key adhesion molecules on endothelial cells.
Materials:
-
HUVECs
-
This compound
-
TNF-α
-
Antibodies for flow cytometry or Western blotting (e.g., anti-ICAM-1, anti-VCAM-1)
-
Flow cytometer or Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in 6-well plates.
-
Treat the cells with this compound and controls as described in Protocol 1.
-
-
For Flow Cytometry:
-
Detach the cells with a non-enzymatic cell dissociation solution.
-
Stain the cells with fluorescently conjugated antibodies against ICAM-1 and VCAM-1.
-
Analyze the mean fluorescence intensity of the cell population to quantify the expression of these adhesion molecules.
-
-
For Western Blotting:
-
Lyse the treated cells and collect the protein.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against ICAM-1 and VCAM-1, followed by a secondary antibody.
-
Visualize and quantify the protein bands.
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effect of this compound on monocyte adhesion.
Caption: Experimental workflow for monocyte adhesion assays.
By following these protocols and considering the proposed signaling pathways, researchers can systematically investigate the effect of this compound on monocyte adhesion and contribute to a better understanding of the role of this lipid mediator in vascular inflammation.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14, 15-Epoxyeicosatrienoic acid promotes endothelial cell dependent adhesion of human monocytic tumor U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of 14S(15R)-EET Methyl Ester in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of 14S(15R)-Epoxyeicosatrienoic acid (EET) methyl ester in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows. 14S(15R)-EET is a regioisomer of EETs, which are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are known for their vasodilatory, anti-inflammatory, and cardioprotective effects. The methyl ester form is often used to enhance stability and facilitate cellular uptake.
Data Presentation: In Vivo Administration of EETs and Analogs
The following tables summarize quantitative data from studies administering 14,15-EET and its analogs to rodents. While specific data for the 14S(15R)-EET methyl ester is limited in publicly available literature, the data for the closely related free acid and a stable analog provide a strong basis for experimental design.
Table 1: Intravenous Administration of 14,15-EET in Rodents
| Rodent Model | Compound | Dose | Vehicle | Frequency | Key Findings |
| Rat | 14,15-EET | 2.5 mg/kg | Not Specified | Single dose | Reduced myocardial infarct size |
| Mouse | 14,15-EET | 0.3 mg/kg | Not Specified | Single dose | Inhibited in vivo platelet aggregation |
Table 2: Oral Administration of a 14,15-EET Analog in Rats
| Rodent Model | Compound | Dose | Vehicle | Frequency | Key Findings |
| Spontaneously Hypertensive Rat | 14,15-EET analog (EET-A) | 10 or 40 mg/kg/day | Drinking water | Daily for 4 weeks | Prevented blood pressure increase when combined with a 20-HETE antagonist |
Signaling Pathways of 14,15-EET
14,15-EET exerts its biological effects through a complex signaling cascade that is initiated by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding activates the Gsα subunit, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets.
Furthermore, 14,15-EET signaling can involve the activation of other important pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in mediating the pro-survival and anti-apoptotic effects of 14,15-EET. In the hippocampus, 14,15-EET has been shown to activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is involved in synaptic plasticity.
It is important to note that 14,15-EET is metabolized in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound to rodents.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO, Tween 80, and sterile saline in a ratio of 10:5:85 (v/v/v).
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 50 µL of Tween 80, and 850 µL of sterile saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the vehicle to achieve the desired final concentration. It is recommended to first dissolve the compound in the DMSO component of the vehicle before adding the Tween 80 and saline.
-
Vortex the solution until the compound is completely dissolved. The final solution should be clear.
-
Note: A starting dose of 0.3 - 2.5 mg/kg can be considered based on studies with the free acid, but a dose-response study is highly recommended to determine the optimal dose for your specific experimental model.
-
-
Administration:
-
Accurately weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
This compound
-
Ethanol (B145695), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Mouse restrainer
-
Heat lamp or warm water bath
Procedure:
-
Preparation of Dosing Solution:
-
This compound is soluble in ethanol.
-
Prepare a stock solution of this compound in sterile ethanol.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of ethanol should be kept to a minimum (ideally <10%) to avoid adverse effects.
-
Vortex the solution thoroughly.
-
Note: Based on literature for the free acid, a dose of 0.3 mg/kg can be used as a starting point. A dose-response study is recommended.
-
-
Administration:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the dosing solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound in a rodent model of a specific disease or condition.
Troubleshooting & Optimization
Stability of 14S(15R)-EET methyl ester in aqueous solutions.
Welcome to the technical support center for 14S(15R)-EET Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
14S(15R)-EET (epoxyeicosatrienoic acid) methyl ester is a more stable, esterified form of the biologically active lipid mediator, 14S(15R)-EET. The methyl ester form is often preferred for long-term storage and can be readily hydrolyzed to the active free acid just before experimental use.[1] 14S(15R)-EET is a cytochrome P450 metabolite of arachidonic acid and is involved in various physiological processes, including vasodilation and anti-inflammatory responses.
Q2: How should I store this compound?
For long-term stability, it is recommended to store this compound at -20°C as a solution in an organic solvent, such as ethanol (B145695).[2][3] Under these conditions, the compound is stable for at least two years.[2][3]
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester to the free acid, 14S(15R)-EET. This can be followed by enzymatic hydration of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5][6]
Q4: What factors influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily affected by:
-
pH: Both acidic and strongly alkaline conditions can catalyze the hydrolysis of the methyl ester.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis.
-
Enzymes: Biological samples may contain esterases, which are enzymes that can hydrolyze the ester bond.
Q5: How do I prepare aqueous working solutions of this compound?
This compound is typically supplied as a solution in an organic solvent like ethanol. To prepare an aqueous working solution, it is recommended to make an intermediate dilution in a water-miscible organic solvent (e.g., ethanol or DMSO) before adding it to the aqueous buffer. The final concentration of the organic solvent in the aqueous medium should be kept low (typically below 0.5%) to avoid issues with solubility and potential effects on the experimental system.
Troubleshooting Guides
Problem: I am observing a peak corresponding to the free acid, 14S(15R)-EET, in my analysis of the methyl ester.
-
Possible Cause: Hydrolysis of the methyl ester has occurred.
-
Solutions:
-
Check pH of Solutions: Ensure that all aqueous buffers are at or near neutral pH (pH 7.0-7.4) unless your experimental protocol requires otherwise. Avoid acidic or strongly basic conditions.
-
Minimize Exposure Time: If your experiment requires non-neutral pH, minimize the time the this compound is exposed to these conditions.
-
Control Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. For biological experiments, consider working on ice whenever possible.
-
Biological Samples: If using biological matrices, be aware of the potential for enzymatic hydrolysis by esterases. Work quickly and at low temperatures to minimize enzymatic activity.
-
Problem: My experimental results are inconsistent when using this compound in aqueous solutions.
-
Possible Cause: Variability in the concentration of the active compound due to inconsistent hydrolysis or degradation.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound for each experiment.
-
Standardize Protocols: Ensure that the timing, temperature, and pH of your experimental solutions are consistent between experiments.
-
Vehicle Controls: Always include a vehicle control (the same concentration of the organic solvent used to dissolve the methyl ester in your aqueous buffer) to account for any effects of the solvent.
-
Problem: I see a precipitate when I add the this compound stock solution to my aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility and is precipitating out of solution.
-
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your aqueous buffer is as low as possible (ideally ≤ 0.1%) while still maintaining the solubility of your compound at the desired concentration.
-
Use a Carrier Protein: For cell culture experiments, consider pre-complexing the this compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility and delivery to cells.
-
Data Presentation
| Condition | Expected Stability of Methyl Ester | Primary Degradation Pathway |
| Acidic Buffer (pH < 6) | Low | Acid-catalyzed hydrolysis to the free acid |
| Neutral Buffer (pH 7.0-7.4) | Moderate | Slow hydrolysis to the free acid |
| Alkaline Buffer (pH > 8) | Low | Base-catalyzed hydrolysis to the free acid |
| Elevated Temperature (>37°C) | Decreased | Accelerated hydrolysis |
| Presence of Esterases | Low | Enzymatic hydrolysis to the free acid |
Disclaimer: The stability information is based on general principles. Actual stability should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for determining the rate of hydrolysis of this compound to its free acid in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
14S(15R)-EET (as a standard for the hydrolytic product)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade organic solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC-grade water
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV or mass spectrometric detector
-
A suitable C18 reversed-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in ethanol or another suitable organic solvent.
-
Prepare a stock solution of the 14S(15R)-EET free acid standard in an organic solvent.
-
Prepare the aqueous buffer of interest and adjust the pH as required.
3. Stability Study Procedure:
-
Add a known amount of the this compound stock solution to the aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the hydrolysis reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile or methanol) and vortexing. This will precipitate any proteins and dilute the sample for analysis.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
4. HPLC Analysis:
-
Develop an HPLC method that can separate this compound from its hydrolysis product, 14S(15R)-EET. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.
-
Create a calibration curve for both the methyl ester and the free acid using the prepared standards.
-
Inject the samples from the stability study and quantify the peak areas of the methyl ester and the free acid at each time point.
5. Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, determine the rate of degradation and the half-life (t½) of the methyl ester under the tested conditions.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storing EET Methyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxyeicosatrienoic acid (EET) methyl esters.
Frequently Asked Questions (FAQs)
Q1: Why are EETs often supplied as methyl esters instead of free acids?
EETs are biologically active lipids that can be chemically unstable as free carboxylic acids. Esterification to their methyl esters significantly increases their stability, making them more suitable for long-term storage and handling.[1] The methyl ester form protects the carboxylic acid group from degradation and can be readily hydrolyzed back to the active free acid form when needed for experiments.[1]
Q2: What are the primary degradation pathways for EET methyl esters?
The two main degradation pathways for EET methyl esters are:
-
Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acid or base catalysts, to yield the corresponding EET free acid and methanol.[2][3] This is often a desired reaction to generate the active compound before an experiment, but can be an unwanted degradation pathway during storage.
-
Oxidation: The epoxy groups and the double bonds in the EET molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and certain metals.[4] This can lead to the formation of various byproducts and a loss of biological activity.
Q3: What are the recommended storage conditions for EET methyl esters?
To ensure the stability and integrity of EET methyl esters, it is crucial to store them properly. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down chemical degradation processes, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can promote oxidative degradation. |
| Container | Store in tightly sealed, appropriate containers such as borosilicate glass or PTFE.[5] | Prevents exposure to moisture and air. Ensure the container material is inert and does not leach impurities. |
| Solvent | If in solution, use a dry, aprotic solvent. | Minimizes the presence of water to prevent hydrolysis. |
Data sourced from various safety data sheets and handling guides for esters.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Low or No Biological Activity of EETs After Hydrolysis of the Methyl Ester
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The methyl ester was not fully converted to the active free acid. |
| Solution: Optimize your hydrolysis protocol. Ensure you are using the correct concentration of base (e.g., NaOH or KOH) or acid catalyst and that the reaction time and temperature are sufficient. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to confirm the complete disappearance of the methyl ester. | |
| Degradation of EETs | The EETs may have degraded during hydrolysis or subsequent handling. |
| Solution: Perform the hydrolysis reaction on ice or at a controlled low temperature to minimize degradation. After hydrolysis and neutralization, immediately use the EET free acid solution or store it appropriately for short periods at low temperatures under an inert atmosphere. | |
| Incorrect pH | The final pH of the EET solution may not be suitable for your biological assay. |
| Solution: Carefully neutralize the reaction mixture after hydrolysis to a pH compatible with your experimental system. Use a suitable buffer to maintain the pH. |
Issue 2: Inconsistent Results in Analytical Quantification (GC-MS or LC-MS/MS)
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Sample Degradation During Preparation | EETs are sensitive to degradation during extraction and derivatization steps. |
| Solution: Minimize sample handling time and keep samples on ice whenever possible. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation.[9] | |
| Incomplete Derivatization (for GC-MS) | The hydroxyl groups of EETs (after hydrolysis and for analysis of DHETs) or the carboxylic acid group may not be fully derivatized, leading to poor chromatographic peak shape and inaccurate quantification. |
| Solution: Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure all reagents are fresh and anhydrous. Common derivatizing agents for hydroxyl groups include BSTFA, and for carboxylic acids, diazomethane (B1218177) or BF3-methanol can be used (though with caution).[10][11] | |
| Ion Suppression (for LC-MS/MS) | Co-eluting compounds from the sample matrix can interfere with the ionization of EETs in the mass spectrometer source. |
| Solution: Improve sample cleanup procedures using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12][13] Adjust the chromatography to better separate EETs from matrix components. | |
| Transesterification | If using an alcohol-based solvent (e.g., methanol, ethanol) during sample preparation of the free acid, you may inadvertently re-form the methyl ester or form a different alkyl ester. |
| Solution: Avoid using alcohol-based solvents for the extraction and reconstitution of EET free acids if re-esterification is a concern. If an alcohol is necessary, use deuterated versions to track the reaction or choose a non-alcoholic solvent system. |
Experimental Protocols
Protocol 1: Saponification (Hydrolysis) of EET Methyl Ester to the Free Acid
This protocol describes the basic hydrolysis of an EET methyl ester to its biologically active free acid form.
Materials:
-
EET methyl ester solution in an organic solvent (e.g., ethanol (B145695) or acetonitrile)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 0.3 M in 90:10 methanol:water)
-
Formic acid for neutralization
-
Hexane (B92381) for extraction
-
Nitrogen gas supply
Procedure:
-
In a glass vial, add a known amount of the EET methyl ester solution.
-
Add 1 mL of the 0.3 M KOH solution.
-
Vortex the mixture vigorously for 30 seconds, followed by 5 minutes of normal vortexing. Ensure the vial is tightly capped to prevent evaporation.
-
Incubate the reaction mixture in a water bath at 80°C for 1 hour.
-
Cool the vial on ice.
-
Neutralize the reaction by adding 100 µL of formic acid.
-
Extract the EET free acid by adding 900 µL of hexane. Vortex for 1 minute and then centrifuge for 5-10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the EET free acid to a clean glass vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried EET free acid in a suitable buffer or solvent for your experiment.
This is a general protocol and may require optimization for specific EETs and experimental conditions.[1]
Protocol 2: Sample Preparation for LC-MS/MS Analysis of EETs from Plasma
This protocol outlines the steps for extracting and preparing EETs from plasma samples for quantification by LC-MS/MS.
Materials:
-
Plasma sample
-
Deuterated internal standards for EETs
-
Butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) solution
-
0.9% NaCl with 0.1% acetic acid
-
Methanol:Chloroform (B151607) (2:1, v/v)
-
Potassium hydroxide (KOH) solution (1.0 M)
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Spiking and Protein Precipitation:
-
To 100 µL of plasma in a 2 mL 96-well plate, add 1 µL of 50 mM BHT and 5 mM TPP solution.
-
Add 10 µL of the deuterated internal standard mix.
-
Add 340 µL of 0.9% NaCl with 0.1% acetic acid, followed by 560 µL of 2:1 methanol:chloroform.
-
Mix vigorously and shake for 10 minutes.
-
Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid and mix again.
-
Centrifuge to separate the layers and collect the lower organic phase.
-
-
Saponification:
-
Evaporate the collected organic phase to dryness.
-
Add 150 µL of 2-propanol and 150 µL of 1.0 M KOH.
-
Incubate at 37°C for 30 minutes with shaking to hydrolyze esterified EETs.
-
Neutralize with 150 µL of 1.0 M HCl and dilute with 550 µL of PBS.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the EETs with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
-
This protocol is adapted from a published method and may need to be optimized for your specific application and instrumentation.[9]
Visualizations
References
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mercuria.com [mercuria.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. regi.com [regi.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. opentrons.com [opentrons.com]
- 13. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of 14S(15R)-EET methyl ester for cell culture experiments.
Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an oxylipin, a stable esterified form of 14(S),15(R)-Epoxyeicosatrienoic acid (EET).[1][2] EETs are metabolites of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenase enzymes.[3][4] They function as local signaling molecules (autocrine and paracrine agents) involved in regulating vascular tone, inflammation, and cell proliferation.[3][5] The methyl ester form offers greater stability for long-term storage and is often readily hydrolyzed by cellular esterases to its active free acid form for experiments.[2]
Q2: What is the mechanism of action for 14,15-EET?
A2: 14,15-EET initiates its effects through several signaling pathways. It can bind to putative cell surface receptors, leading to the activation of downstream pathways like the epithelial growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[6][7][8] This activation can promote cell proliferation and inhibit apoptosis.[6] In vascular smooth muscle cells, EETs are known to activate potassium channels (such as BKCa and KATP), causing hyperpolarization and leading to vasodilation.[9][10] Additionally, 14,15-EET can activate the nuclear receptor PPARγ.[6]
Q3: How is 14,15-EET metabolized in cell culture?
A3: In cells, EETs are primarily metabolized by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][5][11] This conversion is rapid and can limit the duration of the EETs' action in a culture system.[3][11] If sustained EET activity is desired, an sEH inhibitor can be co-administered.[9]
Q4: How should I prepare and store this compound for cell culture?
A4:
-
Storage: The compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability (≥ 2 years).[2]
-
Solubility: It is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations up to 50 mg/ml.[2][12] Its solubility in aqueous buffers like PBS (pH 7.2) is limited (approximately 1 mg/ml).[2][12]
-
Preparation of Stock Solution: A high-concentration stock solution should be prepared in an organic solvent such as ethanol.
-
Working Solution: Dilute the stock solution directly into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent in the medium is non-toxic to your cells (typically ≤ 0.1%).
Optimizing Experimental Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. The following table summarizes effective concentrations reported in various studies.
| Biological Effect | Cell Type / System | Effective Concentration | Reference |
| Vasodilation | Isolated Canine & Porcine Arterioles | EC₅₀: 3-4 pM | [1][13] |
| Cell Proliferation | Tca-8113 Human Carcinoma Cells | 100 nM | [6] |
| PPARγ Expression | Tca-8113 Human Carcinoma Cells | Optimal Range: 25-200 nM | [6] |
| Neurite Outgrowth | PC12 Rat Pheochromocytoma Cells | 100 nmol L⁻¹ | [14] |
| Binding Affinity | Isolated Guinea Pig Monocytes | Kᵢ: 612.5 nM | [1][13][15] |
| Anti-inflammatory Action | Rat Pulmonary Artery Endothelial Cells | 1 µM | [12] |
Experimental Protocols
Protocol: Cell Proliferation MTT Assay
This protocol outlines the steps for assessing the effect of this compound on the proliferation of an adherent carcinoma cell line (e.g., Tca-8113).[6]
Materials:
-
Tca-8113 cells (or other target cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Concentrations could range from 1 nM to 1 µM (e.g., based on the data table above, a 100 nM concentration is a good starting point).[6] Also, prepare a vehicle control containing the same final concentration of ethanol as the highest treatment dose.
-
Incubation: Remove the medium from the wells and replace it with 100 µL of the prepared treatment or vehicle control media. Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control.
Visualized Workflows and Pathways
Signaling Pathway of 14,15-EET
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. amsbio.com [amsbio.com]
- 14. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sapphire Bioscience [sapphirebioscience.com]
Troubleshooting guide for vascular reactivity experiments with EETs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting vascular reactivity experiments with epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What are EETs and why are they important in vascular reactivity?
Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] They are considered endothelium-derived hyperpolarizing factors (EDHFs), which means they play a crucial role in vasodilation (the widening of blood vessels) independent of nitric oxide and prostaglandins.[1][3] In vascular reactivity experiments, EETs are used to study their potent vasodilatory effects and the signaling pathways involved in regulating vascular tone.[1][4][5][6]
Q2: Which EET regioisomer should I use in my experiment?
The choice of EET regioisomer (5,6-EET, 8,9-EET, 11,12-EET, or 14,15-EET) can be critical, as their vasodilatory potency and mechanism of action can vary depending on the vascular bed and species.[1] While all four regioisomers can induce relaxation in some arteries, like the bovine coronary artery, others show distinct specificities.[1] For example, 11,12-EET is effective in the rat renal artery, whereas 14,15-EET is not.[1] It is advisable to consult the literature for studies on your specific vessel of interest or test multiple regioisomers.
Q3: What is the mechanism of action of EETs in causing vasodilation?
EETs induce vasodilation through multiple signaling pathways. A primary mechanism involves binding to a putative G-protein coupled receptor (GPCR) on vascular smooth muscle cells.[3] This activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[3] Subsequently, protein kinase A (PKA) is activated, which in turn opens large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).[1][3] The outflow of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and ultimately, smooth muscle relaxation and vasodilation.[7]
Some EETs, particularly 5,6-EET, can also activate Transient Receptor Potential (TRP) channels, such as TRPV4, on endothelial cells, contributing to vasodilation.[1][8]
Q4: What is the role of soluble epoxide hydrolase (sEH) in EET-mediated vasodilation?
Soluble epoxide hydrolase (sEH) is the enzyme responsible for metabolizing EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2][9] This conversion generally reduces the biological activity of EETs, although the potency of DHETs can vary between different vascular beds.[1][4][5] Therefore, inhibiting sEH can increase the bioavailability of endogenous EETs and enhance their vasodilatory effects.[2][9] Researchers often use sEH inhibitors to study the physiological roles of endogenous EETs.[2][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during vascular reactivity experiments with EETs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak vasodilation in response to EETs | 1. Degradation of EETs: EETs can be unstable in aqueous solutions. 2. Incorrect pre-constriction agent: The choice of vasoconstrictor can influence the observed relaxation. 3. Endothelium damage: If studying endothelium-dependent effects, the endothelium may have been damaged during vessel preparation. 4. Inappropriate EET concentration: The concentration range of EETs may not be optimal for the specific vessel type. 5. Receptor desensitization: Prolonged exposure to high concentrations of agonists can lead to desensitization. | 1. Prepare fresh EET solutions for each experiment. Minimize the time the compound is in aqueous buffer. 2. Test different pre-constriction agents (e.g., phenylephrine (B352888), U46619, endothelin-1). The mechanism of EET-induced relaxation can be independent of the constrictor used.[1] 3. Verify endothelial integrity with an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin.[11] 4. Perform a wider concentration-response curve. EETs can be potent, with EC50 values in the picomolar to nanomolar range in some vessels.[4][5][12] 5. Ensure cumulative concentration additions are performed in a timely manner and avoid prolonged incubation. |
| Inconsistent or variable results between experiments | 1. Vehicle effects: The solvent used to dissolve EETs (e.g., ethanol (B145695), DMSO) may have its own vascular effects. 2. Variability in tissue preparation: Inconsistent dissection and mounting can lead to variability.[13] 3. Myograph setup: Differences in myograph calibration, buffer temperature, and oxygenation can affect results.[11][13] | 1. Use the lowest possible concentration of the vehicle (typically <0.1% for DMSO and <0.5% for ethanol).[14] Always include a vehicle control group to account for any solvent effects.[14] 2. Standardize the dissection and mounting protocol. Ensure consistent handling of the tissues to minimize damage.[11] 3. Calibrate the myograph before each experiment. Maintain a constant temperature (37°C) and continuous aeration of the buffer with carbogen (B8564812) (95% O2, 5% CO2).[11] |
| Precipitation of EETs in the buffer | 1. Poor solubility: EETs are lipids and have low solubility in aqueous buffers. | 1. Prepare a concentrated stock solution of EETs in an organic solvent like ethanol or DMSO.[14] Add the stock solution to the buffer in small volumes and ensure rapid mixing to prevent precipitation. It may be necessary to briefly sonicate the stock solution before use. |
| Unexpected vasoconstriction with EETs | 1. Activation of constrictor pathways: In some specific vascular beds or under certain pathological conditions, EETs might paradoxically cause vasoconstriction. This is not a commonly reported effect for vasodilation studies. 2. Contamination of the EET sample. | 1. Review the literature for any reports of EET-induced vasoconstriction in your specific experimental model. Consider the potential involvement of other signaling pathways. 2. Ensure the purity of your EET compound. Obtain EETs from a reputable supplier. |
Data Presentation
Table 1: Potency of EET Regioisomers and their DHET Metabolites in Canine Coronary Arterioles
| Compound | EC50 (log[M]) |
| 14,15-EET | -10.1 |
| 11,12-EET | -12.7 |
| 8,9-EET | -11.5 |
| 5,6-EET | -10.9 |
| 14,15-DHET | -13.1 |
| 11,12-DHET | -15.8 |
| 8,9-DHET | -14.2 |
Data extracted from studies on isolated canine coronary arterioles pre-constricted with endothelin.[4][5]
Experimental Protocols
Wire Myography Protocol for Assessing EET-Induced Vasodilation
This protocol provides a general framework for studying the effects of EETs on isolated small arteries using a wire myograph.
1. Vessel Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., mesenteric, coronary) in cold, oxygenated physiological salt solution (PSS).
-
Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm rings.
2. Mounting the Vessel:
-
Mount the arterial ring on two tungsten wires (typically 40 µm in diameter) in the chamber of the wire myograph.[11]
-
One wire is attached to a force transducer, and the other to a micrometer.[15]
-
The chamber is filled with PSS and continuously gassed with 95% O2 / 5% CO2 at 37°C.[11]
3. Equilibration and Normalization:
-
Allow the vessel to equilibrate for at least 30-60 minutes.[16]
-
Normalize the vessel to a standardized resting tension to ensure optimal and reproducible contractile responses.[11]
4. Viability and Endothelial Integrity Check:
-
Induce a contraction with a high potassium solution (KPSS) to check the viability of the smooth muscle.[11]
-
After washing out the KPSS and allowing the tension to return to baseline, pre-constrict the vessel with an agonist such as phenylephrine (e.g., 1-10 µM) or U46619.
-
Once a stable contraction is achieved, add a saturating concentration of an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM) to confirm the presence of a functional endothelium. A relaxation of >80% is generally considered indicative of an intact endothelium.[11]
5. EET Concentration-Response Curve:
-
Wash the vessel and allow it to return to its resting tension.
-
Pre-constrict the vessel again with the chosen agonist to approximately 50-80% of the maximal contraction.
-
Once a stable plateau is reached, add cumulative concentrations of the EET stock solution to the bath, allowing the response to stabilize at each concentration.
-
Record the relaxation at each concentration.
6. Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of EET that produces 50% of the maximal relaxation).
Mandatory Visualizations
Caption: EET Signaling Pathway in Vascular Smooth Muscle and Endothelial Cells.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Impaired Vasodilation in the Pathogenesis of Hypertension: Focus on Nitric Oxide, Endothelial‐Derived Hyperpolarizing Factors, and Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Soluble epoxide hydrolase inhibition modulates vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Over-Expression of Human Soluble Epoxide Hydrolase (Tie2-sEH Tr) Attenuates Coronary Reactive Hyperemia in Mice: Role of Oxylipins and ω-Hydroxylases | PLOS One [journals.plos.org]
- 11. reprocell.com [reprocell.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Wire Myography [umassmed.edu]
- 16. dmt.dk [dmt.dk]
How to control for auto-oxidation of 14S(15R)-EET methyl ester.
Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on how to control for its auto-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to auto-oxidation?
A1: this compound is a bioactive lipid, an oxylipin metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[1][2] Its chemical structure contains 1,4-dienyl moieties, which are susceptible to attack by oxygen, leading to auto-oxidation. This degradation can alter its biological activity and lead to inconsistent experimental results.
Q2: How should I store this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored at -20°C.[1][3] Under these conditions, it is reported to be stable for at least two years.[1] For long-term storage, it is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
Q3: What are the signs of degradation of this compound?
A3: Degradation is often not visually apparent. The most reliable way to detect auto-oxidation is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] The appearance of peaks corresponding to dihydroxyeicosatrienoic acids (DHETs), the hydrolysis products of EETs, is a key indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.
Q4: Can I use antioxidants to protect this compound from auto-oxidation?
A4: Yes, incorporating antioxidants into your experimental workflow is a highly recommended strategy. Antioxidants work by scavenging free radicals that initiate and propagate the oxidation process. Common antioxidants used for stabilizing lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E (α-tocopherol).[6][7][8] It is crucial to use high-purity, peroxide-free solvents when preparing solutions containing antioxidants.
Troubleshooting Guide: Controlling for Auto-Oxidation
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound due to auto-oxidation. | - Verify compound integrity: Analyze a sample of your stock solution and working solutions by LC-MS/MS to check for the presence of oxidation products (e.g., DHETs).[4][5] - Implement proper handling procedures: Follow the detailed experimental protocol for preparing solutions under an inert atmosphere and with the addition of antioxidants. - Use fresh solutions: Prepare working solutions fresh for each experiment from a properly stored stock. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of oxidation byproducts. | - Characterize unknown peaks: Use tandem mass spectrometry (MS/MS) to identify the mass and fragmentation pattern of the unknown peaks to confirm if they are oxidation products.[4][5][9] - Optimize storage and handling: Review your storage and sample preparation procedures to identify and eliminate potential sources of oxidation. - Incorporate an antioxidant: If not already in use, add an antioxidant like BHT or α-tocopherol to your solutions. |
| Loss of compound concentration over a short period | Rapid auto-oxidation due to exposure to air, light, or reactive materials. | - Work in an inert environment: Handle the compound and prepare solutions in a glove box or under a stream of inert gas (argon or nitrogen). - Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. - Use high-purity solvents and containers: Ensure solvents are peroxide-free and use glass or polypropylene (B1209903) containers that are thoroughly cleaned and dried. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound
-
Anhydrous ethanol (B145695) (high purity, peroxide-free)
-
Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E)
-
Inert gas (argon or nitrogen)
-
Glass vial with a PTFE-lined cap
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all subsequent steps under a gentle stream of inert gas or inside a glove box.
-
Prepare a 0.1% (w/v) stock solution of BHT or α-tocopherol in anhydrous ethanol.
-
Dissolve the this compound in the antioxidant-containing ethanol to the desired concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Flush the headspace of the vial with inert gas before sealing tightly with the PTFE-lined cap.
-
Store the stock solution at -20°C in the dark.
Protocol 2: Assessment of Auto-Oxidation using LC-MS/MS
Objective: To quantify the extent of auto-oxidation of this compound by measuring the formation of its corresponding diol, 14,15-DHET.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant buffer or solvent, with and without an antioxidant.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) during incubation under experimental conditions (e.g., exposure to air at room temperature).
-
Immediately quench any further reaction by adding a suitable solvent and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a mobile phase gradient suitable for lipid analysis (e.g., a water/acetonitrile or water/methanol gradient with a small amount of formic acid).
-
Set up the mass spectrometer for negative ion mode electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its primary oxidation product, 14,15-DHET.
-
Monitor the appropriate precursor-to-product ion transitions for each analyte.
-
-
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the key signaling pathway of 14S(15R)-EET and a typical experimental workflow for its use.
Caption: Signaling pathway of 14S(15R)-EET leading to vasodilation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants as a Preventive Treatment for Epileptic Process: A Review of the Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in 14S(15R)-EET Methyl Ester Studies
Welcome to the technical support center for researchers utilizing 14S(15R)-EET methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the methyl ester form of 14(S),15(R)-epoxyeicosatrienoic acid, a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] It is often used in research as a more stable precursor to the biologically active free acid, 14S(15R)-EET. The free acid is a potent vasodilator and has anti-inflammatory and cardioprotective effects. The methyl ester form is more resistant to degradation during storage and handling.
Q2: Is this compound biologically active itself?
No, the methyl ester form is generally considered to be biologically inactive. It must be hydrolyzed to its free carboxylic acid form, 14S(15R)-EET, to exert its biological effects. This hydrolysis can be achieved chemically prior to the experiment or may occur in situ by cellular esterases, though the rate and extent of cellular hydrolysis can be a source of experimental variability.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C in an organic solvent such as ethanol.[1][2] Repeated freeze-thaw cycles should be avoided. For experimental use, prepare fresh dilutions in an appropriate vehicle.
Troubleshooting Guide
Issue 1: No biological effect observed with this compound treatment.
Possible Cause 1: Incomplete hydrolysis of the methyl ester.
-
Troubleshooting: The methyl ester must be converted to the free acid to be active. Ensure complete hydrolysis before use. You can verify hydrolysis using analytical methods like LC-MS to detect the presence of the free acid and the disappearance of the methyl ester.
-
Recommendation: Follow a validated hydrolysis protocol (see Experimental Protocols section).
Possible Cause 2: Degradation of the active compound.
-
Troubleshooting: 14S(15R)-EET is susceptible to degradation, especially at acidic pH or in the presence of certain enzymes.
-
Recommendation: Prepare fresh solutions for each experiment. Avoid acidic conditions. If using cell culture, consider the presence of soluble epoxide hydrolase (sEH), which metabolizes EETs to less active dihydroxyeicosatrienoic acids (DHETs). You can use an sEH inhibitor to increase the half-life of the active EET.
Possible Cause 3: Low or absent expression of the target receptor/pathway in the experimental model.
-
Troubleshooting: The biological effects of EETs are cell-type specific and depend on the expression of their currently unidentified G-protein coupled receptors and downstream signaling components.
-
Recommendation: Confirm the expression of key pathway components (e.g., GPCRs, potassium channels) in your cell line or tissue model.
Issue 2: Weaker than expected biological response.
Possible Cause 1: Sub-optimal concentration of the active compound.
-
Troubleshooting: The effective concentration of 14S(15R)-EET can vary significantly between different biological systems.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experiment.
Possible Cause 2: Partial hydrolysis of the methyl ester.
-
Troubleshooting: If the hydrolysis reaction is incomplete, the actual concentration of the active free acid will be lower than the starting concentration of the methyl ester.
-
Recommendation: Optimize and validate your hydrolysis protocol.
Possible Cause 3: Rapid metabolism of the active EET.
-
Troubleshooting: The presence of sEH can rapidly convert the active EET to its less active DHET metabolite.
-
Recommendation: Consider co-treatment with an sEH inhibitor, such as AUDA, to prolong the biological activity of 14S(15R)-EET.
Issue 3: Unexpected or paradoxical biological effects (e.g., vasoconstriction instead of vasodilation).
Possible Cause 1: Off-target effects.
-
Troubleshooting: At high concentrations, 14,15-EET may interact with other signaling pathways. For example, it has been shown to interact with prostanoid receptors, which can lead to varied vascular responses.[3][4]
-
Recommendation: Use the lowest effective concentration possible. Consider using antagonists for potentially confounding receptors (e.g., prostanoid receptor antagonists) to isolate the EET-specific effects.
Possible Cause 2: Cell- or tissue-specific signaling pathways.
-
Troubleshooting: The signaling pathways activated by 14,15-EET can differ between cell types and vascular beds.[5][6] In some instances, this can lead to unexpected physiological responses.
-
Recommendation: Thoroughly characterize the signaling pathways in your specific experimental model.
Possible Cause 3: Formation of other bioactive metabolites.
-
Troubleshooting: Under certain conditions, EETs can be metabolized into other compounds with different biological activities.
-
Recommendation: Use LC-MS to analyze the metabolic profile of 14,15-EET in your experimental system to identify any unexpected metabolites.
Data Presentation
Table 1: Comparison of Biological Activity of this compound and its Free Acid Form
| Compound | Biological Activity | EC50 / Ki | Experimental System | Reference |
| This compound | Vasodilation of precontracted canine epicardial arterioles | 4 pM | Isolated Arteriole Assay | [1][2][7] |
| This compound | Binding to isolated guinea pig monocytes | 612.5 nM (Ki) | Radioligand Binding Assay | [1][2][7] |
| 14,15-EET (Free Acid) | Vasodilation of precontracted bovine coronary artery | 2.2 µM | Isolated Artery Ring Assay | [8][9] |
| 14,15-DHET (Metabolite) | Activation of PPARα | ~10 µM | Luciferase Reporter Assay | [10] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to its Free Acid
This protocol describes the chemical hydrolysis of the methyl ester to the active free acid form.
Materials:
-
This compound in ethanol
-
1 M Acetic Acid
-
Ethanol
-
Argon or Nitrogen gas
-
Heating block or water bath
Procedure:
-
In a glass vial, dissolve the desired amount of this compound in a minimal amount of ethanol.
-
Add 20 µL of 1 M acetic acid. The final pH should be approximately 3-4.[11]
-
Flush the vial with argon or nitrogen gas to displace oxygen and prevent degradation.[11]
-
Seal the vial tightly.
-
Incubate the reaction mixture at 45°C for 12 hours or at room temperature overnight (approximately 18 hours).[11]
-
After incubation, the solution containing the free acid is ready for use in your experiment. The final concentration should be adjusted based on the initial amount of the methyl ester and the final volume.
Validation: To confirm complete hydrolysis, an aliquot of the reaction mixture can be analyzed by LC-MS. The analysis should show the disappearance of the peak corresponding to the methyl ester and the appearance of a peak corresponding to the free acid.
Protocol 2: Analysis of EETs and DHETs by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of EETs and their DHET metabolites from biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
Deuterated internal standards (e.g., 14,15-EET-d8, 14,15-DHET-d8)
-
Solid-phase extraction (SPE) C18 columns
-
Ethyl acetate
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To your sample, add deuterated internal standards for EETs and DHETs.
-
Perform solid-phase extraction using a C18 column to isolate the eicosanoids.[12][13][14]
-
Elute the analytes with acetonitrile followed by ethyl acetate.[13]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol or acetonitrile for LC-MS/MS analysis.[13][14]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the analytes using tandem mass spectrometry in negative ion mode, monitoring for the specific parent and daughter ions of each EET and DHET regioisomer and their corresponding internal standards.[12][14]
-
Visualizations
Caption: Canonical signaling pathway of 14S(15R)-EET leading to vasodilation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. eaglebio.com [eaglebio.com]
- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of 14S(15R)-EET Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the purity of commercially available 14S(15R)-EET methyl ester. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, analysis, and use of this compound, presented in a question-and-answer format.
Question 1: My analytical results (HPLC, GC-MS) show a significant peak that does not correspond to the parent compound. What is its likely identity?
Answer: The most common impurity is the hydrolysis product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) methyl ester. The epoxide ring of EETs is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by the enzyme soluble epoxide hydrolase (sEH) present in biological samples.[1][2]
Troubleshooting Steps:
-
pH Control: Ensure all solvents, buffers, and solutions are maintained at a neutral pH (around 7.0).[3]
-
Minimize Exposure: Reduce the time the compound is in aqueous solutions, especially at non-neutral pH.
-
Enzyme Inhibition: If working with biological samples, perform procedures at low temperatures (on ice) and consider adding an sEH inhibitor to prevent enzymatic degradation.[3]
-
Re-analysis: Confirm the identity of the unknown peak using mass spectrometry by comparing its mass-to-charge ratio (m/z) to that of a 14,15-DHET standard.
Question 2: I am observing multiple peaks with the same mass-to-charge ratio as my target compound in my LC-MS analysis. What could be the cause?
Answer: You are likely observing different isomers of the EET methyl ester. These could include:
-
Stereoisomers: The enantiomer, 14R(15S)-EET methyl ester.
-
Regioisomers: Other EETs formed from arachidonic acid, such as 5,6-EET, 8,9-EET, and 11,12-EET methyl esters.[1][4]
Troubleshooting Steps:
-
Chiral Chromatography: To separate enantiomers, a chiral column is necessary.[5] Standard reverse-phase columns (like C18) will not resolve them.
-
High-Resolution Chromatography: Optimize your HPLC or GC method to achieve better separation of regioisomers. This may involve adjusting the gradient, flow rate, or column chemistry.
-
Reference Standards: If available, run reference standards for the suspected isomers to confirm their retention times.
Question 3: The compound shows lower-than-expected biological activity in my cell-based assay. Is this related to purity?
Answer: Yes, this is a strong possibility. Low potency can be caused by degradation of the active compound or the presence of less active isomers.
Troubleshooting Steps:
-
Verify Purity: Before conducting biological experiments, perform an independent purity assessment using one of the analytical methods detailed below (HPLC or GC-MS).
-
Check Storage Conditions: Ensure the compound has been stored correctly at -20°C or below in a tightly sealed container, protected from light.[6][7][8] Improper storage can lead to degradation.
-
Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
-
Consider Bioisosteres: The biological activity of EETs can be highly specific to a particular isomer.[1] The presence of other, less active isomers can effectively lower the concentration of the desired 14S(15R) form, reducing the observed effect.
Logical Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for troubleshooting purity-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for commercial this compound?
A1: Most suppliers provide this compound with a purity of ≥95%.[6][8] It is crucial to check the certificate of analysis (CoA) provided by the manufacturer for the specific lot number you are using.
| Parameter | Typical Specification |
| Chemical Purity | ≥95% (often determined by HPLC or GC) |
| Formulation | A solution in a specified solvent (e.g., ethanol) |
| Storage | -20°C[6][8] |
| Stability | ≥ 2 years at -20°C[6][7] |
Q2: What is the best way to handle and store the compound upon receipt?
A2: Upon receipt, immediately store the vial at -20°C or colder, protected from light.[6][7][8] For long-term storage of stock solutions, -80°C is recommended.[9] When preparing solutions, use high-purity solvents and minimize the compound's exposure to air and non-neutral pH conditions to prevent oxidation and hydrolysis. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
Q3: What are the primary analytical methods for validating purity?
A3: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation.[10][11][12]
| Method | Information Provided | Key Advantages |
| HPLC/LC-MS | Purity, presence of non-volatile impurities, isomer separation (with chiral column).[5][11] | High sensitivity and specificity, suitable for quantifying trace impurities. |
| GC-MS | Purity, presence of volatile impurities, structural information from fragmentation.[12][13] | Excellent separation efficiency, provides mass spectra for identification. |
| ¹H-NMR | Structural confirmation, identification of major components.[10][14] | Non-destructive, provides detailed structural information.[10] |
Potential Impurities in this compound
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
Technical Support Center: Minimizing Experimental Variability in Lipid Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in lipid signaling studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during lipid signaling experiments.
1. Sample Collection and Handling
-
Q1: What are the most critical factors during sample collection and storage to prevent lipid profile alterations?
A1: Immediate processing of samples after collection is the ideal practice to maintain the integrity of lipid profiles.[1] If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as these can significantly alter lipid compositions.[1] For long-term storage, extracted lipids should be kept in an organic solvent, potentially with antioxidants like butylated hydroxytoluene (BHT), in a light-protected, airtight container at -20°C or lower.[1][2]
-
Q2: My lipid concentrations are inconsistent across replicates from the same sample. What could be the cause?
A2: Inconsistent homogenization of solid samples like tissues is a common source of variability.[3] Ensure your homogenization method is validated for lipid recovery. Another critical factor is the accurate and consistent use of internal standards. These compounds, which are structurally similar to the lipids of interest, should be added at a known concentration to every sample before extraction to normalize for variations during sample preparation and analysis.[1]
2. Lipid Extraction
-
Q3: I am seeing low recovery of certain lipid classes. How can I improve my extraction efficiency?
A3: The choice of extraction solvent is critical and depends on the polarity of the lipids you are targeting.[4] Neutral lipids are best extracted with non-polar solvents, while polar membrane lipids require polar solvents to disrupt cellular structures.[4] Often, a combination of polar and non-polar solvents is necessary for comprehensive lipid extraction.[4] Common and effective methods include the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) methods.[1][5] Additionally, some lipids may be tightly bound to proteins; ensure your protocol includes steps to denature proteins, such as using a chloroform/methanol (B129727) mixture, to release these bound lipids.[1]
-
Q4: My downstream mass spectrometry analysis is showing significant matrix effects. How can I reduce these during extraction?
A4: Matrix effects, where co-extracted substances interfere with the ionization of target lipids, can be a significant source of variability. To mitigate this, ensure complete phase separation during liquid-liquid extraction; centrifugation can help achieve a clear separation.[1] Solid-phase extraction (SPE) can be employed as a cleanup step after the initial extraction to enrich for specific lipid classes and remove interfering substances.[6]
3. Mass Spectrometry Analysis
-
Q5: My mass spectrometry data shows poor chromatographic peak shape and resolution. What are the likely causes and solutions?
A5: Poor peak shape can result from the co-extraction of interfering substances like salts or detergents.[4] Re-evaluating your extraction and cleanup protocol may be necessary. Another common issue is the incompatibility of the final extraction solvent with the initial mobile phase of your liquid chromatography (LC) system.[4] Ensure the solvent used to reconstitute your dried lipid extract is compatible with your LC method.
-
Q6: There is a high degree of technical variability in my mass spectrometry results. How can I improve reproducibility?
A6: Consistent instrument performance is key. Regular calibration of the mass spectrometer is essential for high mass accuracy.[6] Implementing a robust quality control (QC) strategy is also critical. This should include the periodic analysis of pooled QC samples (a mixture of small aliquots from each experimental sample) to monitor for instrument drift and assess the overall reproducibility of your data.[1] Blank samples (extraction procedure without the biological matrix) should also be run to identify any potential contamination from solvents or labware.[1]
4. Enzyme Activity Assays
-
Q7: My enzyme activity assay is showing high background signal. What are the potential reasons?
A7: High background can be caused by the non-specific binding of radioactive or fluorescent probes to the assay membrane or plate.[7] Optimizing washing steps can help reduce this. The stability of the enzyme and the length of the reaction time can also impact the signal-to-background ratio; it is advisable to test several reaction durations during assay optimization.[7] Additionally, ensure that the buffers and reagents used are free of interfering substances.[8]
-
Q8: The results of my enzyme activity assay are not reproducible. What steps can I take to improve consistency?
A8: Inconsistent pipetting, especially of small volumes, is a major source of error.[8] Use calibrated pipettes and consider preparing a master mix for reagents to be added to all wells.[8] Ensure all components are properly thawed and mixed before use.[8] The concentration of the enzyme is also a critical factor; it's important to determine the optimal enzyme concentration during assay development.[7]
Quantitative Data on Sources of Experimental Variability
Understanding the sources of variability is crucial for designing robust experiments. The following table summarizes findings on the contribution of different factors to variability in lipidomic measurements.
| Source of Variability | Median Intraclass Correlation Coefficient (ICC) | Percentage of Total Variance | Key Takeaways |
| Technical Variability | 0.79 | Varies by lipid species | Technical reliability is generally good, but still a significant contributor to overall variance.[3][9] |
| Within-Individual Variance | Not directly reported | Accounts for ~42% of biological variance | The natural biological fluctuation of lipid levels within an individual over time is a major source of variability.[3] |
| Combined Technical and Within-Individual Variance | Not applicable | Accounts for the majority of variability in 74% of lipid species | For most lipids, the combination of technical and short-term biological fluctuations is the largest source of "noise".[3][9] |
Detailed Experimental Protocols
Protocol 1: Modified Methyl-tert-butyl ether (MTBE) Method for Plasma Lipid Extraction
This protocol is adapted for a 10 µL plasma sample.[4]
-
Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 225 µL of cold methanol containing the appropriate internal standards. Vortex for 10 seconds.
-
Solvent Addition: Add 750 µL of cold methyl-tert-butyl ether (MTBE).
-
Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Phase Separation: Add 188 µL of LC/MS-grade water and vortex for 20 seconds. Centrifuge at 14,000 rpm for 2 minutes.
-
Lipid Collection: Carefully aspirate the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a solvent suitable for your downstream analysis (e.g., isopropanol (B130326) for LC-MS).
Protocol 2: General Lipid Kinase Activity Assay
This protocol provides a general framework for a membrane capture-based lipid kinase assay.[7]
-
Reagent Preparation:
-
Prepare a 10x kinase assay buffer.
-
Prepare a 10x lipid stock solution by sonicating the phosphoinositide substrate in a suitable buffer to generate lipid vesicles.
-
Prepare a 2.5x buffer-substrate solution by mixing the 10x kinase assay buffer, 10x lipid stock solution, and water.
-
Prepare a 2.5x ATP solution containing [γ-³²P]ATP.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of inhibitor or vehicle control to each well of a 96-well PCR plate.
-
Prepare the enzyme-buffer-substrate solution by diluting the purified lipid kinase into the 2.5x buffer-substrate solution.
-
Add 10 µL of the enzyme-buffer-substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2.5x ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-120 minutes).
-
-
Signal Detection:
-
Spot the reaction mixture onto a nitrocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a phosphorimager or scintillation counting.
-
Visualizations
Caption: A generalized experimental workflow for lipidomics studies.
Caption: A troubleshooting decision tree for inconsistent lipidomics data.
Caption: A simplified diagram of the PI3-Kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medium.com [medium.com]
- 3. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stackoverflow.com [stackoverflow.com]
- 9. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing EET Metabolic Instability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Epoxyeicosatrienoic Acids (EETs) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are EETs and why is their metabolic instability a concern in cell-based assays?
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They possess a range of biological activities, including anti-inflammatory, vasodilatory, and analgesic properties.[2] However, EETs are notoriously unstable in biological systems, including cell cultures, primarily due to their rapid metabolism. This instability can lead to a significant underestimation of their biological effects and result in inconsistent or non-reproducible experimental data.
Q2: What is the primary metabolic pathway responsible for EET degradation in vitro?
The primary route of EET metabolism is hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][2] This enzymatic conversion is rapid and is a key mechanism for terminating EET signaling.[1]
Q3: Are there other metabolic pathways that can contribute to EET instability?
Yes, besides sEH, EETs can also be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, especially when the sEH pathway is inhibited.[3][4] This can lead to the formation of various other bioactive lipid mediators, potentially confounding experimental results.
Q4: What are the main strategies to overcome EET metabolic instability in cell-based assays?
There are two primary strategies to address the metabolic instability of EETs in vitro:
-
Inhibition of Metabolic Enzymes: This involves the use of specific chemical inhibitors to block the activity of enzymes that degrade EETs, primarily sEH, but also COX and LOX enzymes.
-
Use of Stable EET Analogs: These are synthetic molecules that mimic the structure and function of endogenous EETs but are chemically modified to be resistant to metabolic degradation.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological effects of exogenously applied EETs.
| Possible Cause | Troubleshooting Steps |
| Rapid metabolism by sEH | 1. Incorporate an sEH inhibitor (sEHI): Pre-incubate your cells with an effective concentration of an sEHI for at least 30-60 minutes before adding EETs.[7] 2. Optimize sEHI concentration: Perform a dose-response experiment to determine the optimal concentration of the sEHI for your specific cell type and experimental conditions. 3. Confirm sEH activity: If possible, measure the levels of EETs and their DHET metabolites in your cell culture supernatant with and without the sEHI to confirm effective inhibition. |
| Metabolism by COX or LOX enzymes | 1. Co-incubate with COX/LOX inhibitors: If sEH inhibition alone is not sufficient, consider co-incubating with a COX inhibitor (e.g., indomethacin) and/or a LOX inhibitor (e.g., nordihydroguaiaretic acid).[4] |
| Poor solubility of EETs | 1. Use a suitable solvent: EETs have limited aqueous solubility and are often dissolved in organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and non-toxic to your cells. 2. Include a vehicle control: Always have a control group treated with the same concentration of the solvent used to dissolve the EETs. |
| Degradation of EET stock solution | 1. Proper storage: Store EET stock solutions at -80°C in a suitable solvent. 2. Fresh dilutions: Prepare fresh dilutions of EETs in culture medium for each experiment. |
Issue 2: High variability in results between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent inhibitor concentration | 1. Proper mixing: Ensure thorough mixing of the inhibitor in the culture medium before adding it to the cells. 2. Accurate pipetting: Use calibrated pipettes to ensure consistent dosing across all wells. |
| Cell health and density | 1. Consistent cell seeding: Seed cells at a consistent density across all wells and plates. 2. Monitor cell viability: Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity of the EETs or inhibitors. |
| Edge effects in multi-well plates | 1. Plate layout: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[8] |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Biological activity of inhibitors | 1. Inhibitor-only control: Include a control group treated with the metabolic inhibitor(s) alone to assess any biological effects independent of EETs. |
| Shunting of arachidonic acid metabolism | 1. Use of multiple inhibitors: If using an sEHI, be aware that this can lead to increased metabolism of arachidonic acid through the COX and LOX pathways.[4] Consider the use of a combination of inhibitors if you suspect this is confounding your results. |
| Use of EET analogs | 1. Analog-specific effects: Be aware that EET analogs, while more stable, may have slightly different pharmacological profiles compared to endogenous EETs.[5][6] |
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency of commonly used metabolic inhibitors for EETs.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Target | Assay Type | IC50 Value |
| sEH inhibitor-16 | Human sEH | Enzymatic Assay | 2 nM[2] |
| TPPU | Human sEH | Enzymatic Assay | 3.7 nM[2] |
| AUDA | Mouse sEH | Enzymatic Assay | 50 nM[2] |
| t-TUCB | Human sEH | Enzymatic Assay | ~1 nM |
| Compound 5a | Human sEH | Enzymatic Assay | 0.7 nM[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Potency of Selected COX Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 | 375[10] |
| Indomethacin | COX-1/COX-2 | COX-1: 0.018, COX-2: 0.86 | 0.02 |
| NS-398 | COX-2 | 1 | 100[10] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: In Vitro Potency of a Selected LOX Inhibitor
| Compound | Target | Ki (µM) | IC50 (µM) |
| ThioLox | 15-LOX-1 | 3.30 | 12[11] |
Experimental Protocols
Protocol 1: General Workflow for Stabilizing Exogenous EETs in Cell Culture
This protocol outlines the steps for pre-treating cells with an sEH inhibitor before the addition of EETs.
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Complete cell culture medium
-
sEH inhibitor (e.g., t-TUCB) stock solution (e.g., 10 mM in DMSO)
-
EET stock solution (e.g., 1 mM in ethanol)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Inhibitor Working Solution: Dilute the sEH inhibitor stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
Inhibitor Pre-treatment:
-
Carefully remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared medium containing the sEH inhibitor or the vehicle control to the respective wells.
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO2.[7]
-
-
EET Treatment:
-
Prepare the EET working solution by diluting the stock solution in the medium containing the sEH inhibitor (or vehicle) to the desired final concentration (e.g., 1 µM).
-
Add the EET working solution to the appropriate wells.
-
-
Incubation: Incubate the cells for the desired period based on your experimental endpoint.
-
Downstream Analysis: Proceed with your planned downstream analysis, such as:
-
ELISA: To measure the secretion of cytokines or other proteins.[7]
-
qPCR: To analyze gene expression changes.
-
Western Blot: To assess protein expression and phosphorylation status of signaling molecules.
-
Cell Viability Assays (MTT, LDH): To check for cytotoxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to choose the correct vehicle control for 14S(15R)-EET methyl ester.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of 14S(15R)-EET methyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is an oxylipin, a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. It is the methyl ester form of 14(S),15(R)-epoxyeicosatrienoic acid (EET). Its primary biological activities include potent vasodilation, anti-inflammatory effects, and modulation of ion channels.[1]
Q2: What is the importance of choosing the correct vehicle control for this compound?
A2: The vehicle control is crucial for obtaining accurate and reproducible experimental results. Since this compound is a lipophilic compound with low aqueous solubility, organic solvents are required for its dissolution. These solvents can have their own biological effects. A proper vehicle control, containing all components of the formulation except the this compound, allows researchers to distinguish the effects of the compound from those of the vehicle itself.
Q3: How should I store this compound?
A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695).[2][3] It should be stored at -20°C to maintain its stability. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer for in vitro assays.
Possible Cause: "Shock precipitation" due to the rapid change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous medium.
Solutions:
-
Optimize Dilution Technique: Instead of adding a small volume of concentrated stock directly into the full volume of aqueous buffer, perform a stepwise dilution. Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This gradual introduction can prevent localized high concentrations that lead to precipitation.[4][5]
-
Decrease Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.
-
Adjust Final Co-solvent Concentration: While aiming for the lowest possible concentration to minimize vehicle effects, a slight increase in the final co-solvent (e.g., ethanol or DMSO) percentage (up to 0.5% for most cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the identical co-solvent concentration.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[5]
Issue 2: Inconsistent or unexpected results in in vivo studies.
Possible Cause: Improper formulation of the vehicle, leading to poor bioavailability, vehicle-induced toxicity, or rapid metabolism of the compound.
Solutions:
-
Vehicle Formulation: For intravenous (IV) administration, a common approach for lipophilic compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol, and then dilute it in a vehicle containing a solubilizing agent. A common formulation includes a combination of a co-solvent (e.g., PEG400), a surfactant (e.g., Tween 80), and sterile saline.[6] For intraperitoneal (IP) or oral administration, oil-based vehicles such as corn oil can be used.[6][7]
-
Dose and Vehicle Tolerance: Always conduct a pilot study to determine the maximum tolerated dose (MTD) of your specific vehicle formulation in your animal model and for the chosen route of administration. Monitor animals for any adverse effects.
-
Fresh Preparations: Prepare the final dosing solutions fresh for each experiment to ensure the stability and solubility of the this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Phosphate Buffered Saline (PBS), pH 7.2 | Limited |
Table 2: Recommended Maximum Vehicle Component Concentrations for In Vitro and In Vivo Studies
| Component | In Vitro (Cell-Based Assays) | In Vivo (Rodent Models) | Potential Effects |
| Ethanol | ≤ 0.5% | < 5% (IV) | Can induce cellular stress and affect membrane properties. |
| DMSO | ≤ 0.5% | < 5% (IV/IP) | Anti-inflammatory and analgesic effects at higher concentrations. |
| PEG400 | Not commonly used | 10-40% | Generally well-tolerated, but can be toxic at high doses. |
| Tween 80 | Not commonly used | 1-10% | Can cause hypersensitivity reactions in some cases. |
| Corn Oil | Not applicable | N/A (IP/Oral) | Suitable for lipophilic compounds, not for IV administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Product Handling: this compound is often supplied as a solution in ethanol.[2][3] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Stock Concentration: If a higher concentration stock is needed, the compound can be dissolved in 100% sterile DMSO or absolute ethanol. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 334.5 g/mol ), dissolve 3.345 mg in 1 mL of solvent.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): To improve accuracy, you can prepare an intermediate dilution of the stock solution in the same solvent.
-
Final Dilution: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the buffer, add the required volume of the stock or intermediate solution dropwise to achieve the final desired concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without the compound) to the aqueous buffer.
Protocol 3: Preparation of Formulation for In Vivo Intravenous (IV) Administration
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of 100% DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for IV injection of lipophilic compounds is a mixture of PEG400, Tween 80, and sterile saline. For example, a vehicle could be composed of 40% PEG400, 5% Tween 80, and 55% sterile saline.[6]
-
Final Formulation: While vortexing, slowly add the DMSO solution of the compound to the prepared vehicle to reach the final desired concentration for injection. Ensure the final DMSO concentration is below 5%.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route. Always include a vehicle control group that receives the same formulation without the this compound.
Mandatory Visualization
Caption: Signaling pathways of 14,15-EET.
Caption: Experimental workflow for this compound.
References
Validation & Comparative
A Comparative Guide for Researchers: 14S(15R)-EET Methyl Ester vs. 14,15-EET in Biological Assays
For researchers in pharmacology, biochemistry, and drug development, understanding the nuanced differences between a parent compound and its esterified analog is critical for experimental design and interpretation. This guide provides a detailed comparison of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester and its parent compound, 14,15-EET, focusing on their performance in key biological assays.
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are known to possess a range of biological activities, including vasodilation and anti-inflammatory effects, making them and their more stable analogs promising targets for therapeutic development. This guide synthesizes available experimental data to objectively compare the biological activity of 14S(15R)-EET methyl ester with its corresponding carboxylic acid, 14,15-EET.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from various biological assays to provide a clear comparison of the two compounds.
Table 1: Vasodilatory Activity
| Compound | Assay System | Potency (EC50) | Reference |
| 14,15-EET | Bovine Coronary Arterial Rings | 1 µM | |
| Isolated Canine Coronary Arterioles | 0.2 pM | ||
| This compound | Isolated Canine Epicardial Arterioles | 4 pM | |
| Denuded Porcine Subepicardial Arterioles | 3 pM |
Table 2: Receptor Binding Affinity
| Compound | Assay System | Affinity (Ki) | Reference |
| This compound | Isolated Guinea Pig Monocytes (Competitive binding assay with [3H]14(15)-EET) | 612.5 nM |
Table 3: Anti-Inflammatory Activity
| Compound | Assay System | Effect | Reference |
| 14,15-EET | Murine Carotid Artery (TNF-α–induced VCAM-1 expression) | No inhibition of VCAM-1 expression | |
| RAW264.7 Macrophages (LPS-induced) | Suppressed LDH release and inflammatory injury |
Key Biological Activities: A Head-to-Head Comparison
Vasodilatory Effects
Both 14,15-EET and its methyl ester are potent vasodilators. Studies on bovine coronary arteries indicated that the methyl ester of 14,15-EET retains the full vasodilatory activity of the parent compound. More specifically, this compound demonstrated picomolar potency in dilating precontracted canine and porcine coronary arterioles. Similarly, (±)14(15)-EET was also shown to be a highly potent vasodilator in canine coronary arterioles, with an EC50 in the picomolar range. This suggests that esterification of the carboxyl group does not diminish, and may even preserve, the potent vasodilatory action of the parent EET. The mechanism of action for EET-induced vasodilation is primarily attributed to the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Anti-Inflammatory Properties
The anti-inflammatory effects of 14,15-EET appear to be more context-dependent compared to other EET regioisomers, such as 11,12-EET. Some studies have indicated that 14,15-EET has negligible or even pro-inflammatory effects, as it did not inhibit TNF-α–induced VCAM-1 expression in a murine model. However, other research has shown that 14,15-EET can suppress inflammatory responses in macrophages. The methyl ester of 14S(15R)-EET has been shown to bind to guinea pig monocytes with a Ki value of 612.5 nM, suggesting it interacts with receptors on immune cells. Further comparative studies are needed to fully elucidate the anti-inflammatory profile of the methyl ester relative to the parent compound.
Stability
While direct comparative stability data is limited in the reviewed literature, it is generally understood that esterification of the carboxylic acid group can protect the molecule from rapid metabolism. The parent 14,15-EET is susceptible to degradation through β-oxidation. The methyl ester form may offer increased metabolic stability, potentially leading to a longer duration of action in biological systems.
Experimental Protocols
Bovine Coronary Artery Relaxation Assay
This assay is a classic method to assess the vasodilatory effects of compounds on isolated blood vessels.
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and cleaned of surrounding tissue. The artery is then cut into rings of 2-3 mm in width.
-
Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent such as the thromboxane (B8750289) A2 mimetic U46619 to induce a stable level of tone.
-
Compound Administration: Cumulative concentrations of 14,15-EET or its methyl ester are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.
Competitive Radioligand Binding Assay on Monocytes
This assay is used to determine the binding affinity of a compound to its receptor.
-
Cell Preparation: Isolated monocytes (e.g., from guinea pig) are prepared and suspended in a binding buffer.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [3H]14,15-EET) is incubated with the monocytes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Murine Carotid Artery Adhesion Assay
This assay evaluates the anti-inflammatory effect of a compound by measuring the adhesion of leukocytes to the vascular endothelium.
-
Animal Model: An inflammatory response is induced in mice, for example, by intraperitoneal injection of tumor necrosis factor-alpha (TNF-α).
-
Compound Administration: The test compound (e.g., 14,15-EET) is administered to the mice, often via intra-arterial infusion.
-
Leukocyte Labeling: Mononuclear cells (e.g., U937 cells) are fluorescently labeled.
-
Cell Infusion: The labeled cells are infused into the treated mice.
-
Microscopy: The carotid artery is exteriorized and visualized using intravital microscopy to observe the adhesion of the fluorescently labeled cells to the vessel wall.
-
Quantification: The number of adherent cells per unit area of the vessel is quantified to assess the level of inflammation and the effect of the test compound.
Mandatory Visualizations
Signaling Pathway of EET-Induced Vasodilation
Caption: Signaling pathway of EET-induced vasodilation.
Experimental Workflow for Vasodilation Assay
Caption: Experimental workflow for the bovine coronary artery relaxation assay.
A Comparative Analysis of the Biological Activities of 14,15-DHET and 14(S),15(R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structurally related lipid metabolites: 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) and 14(S),15(R)-epoxyeicosatrienoic acid (EET) methyl ester. While 14,15-DHET is the hydrated metabolite of 14,15-EET, emerging research demonstrates that it is not merely an inactive byproduct but possesses its own distinct and potent biological functions. This comparison focuses on their differential effects on peroxisome proliferator-activated receptor α (PPARα) activation, vasodilation, and their roles in inflammation, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological activities of 14,15-DHET and 14,15-EET, the parent compound of the methyl ester.
Table 1: PPARα Activation
| Compound | Concentration | Fold Increase in PPARα Activity (Luciferase Assay) | Cell Line | Reference |
| 14,15-DHET | 10 µM | 12-fold | COS-7 | [1][2] |
| 14,15-EET | 10 µM | 3-fold | COS-7 | [1][2] |
| Wy-14643 (PPARα agonist) | 20 µM | ~12-fold | COS-7 | [1] |
Table 2: Binding Affinity to PPARα Ligand Binding Domain (LBD)
| Compound | Dissociation Constant (Kd) | Assay Type | Reference |
| 14,15-DHET | 1.4 µM | Radioligand Binding | [1][2] |
Table 3: Vasodilatory Potency
| Compound | Vessel Type | EC50 / Potency Comparison | Reference |
| 14,15-DHET | Canine Coronary Arterioles | Potent vasodilator (EC50 values ranging from -15.8 to -13.1 log [M]) | |
| 14,15-EET | Canine Coronary Arterioles | Potent vasodilator (EC50 values ranging from -12.7 to -10.1 log [M]) | |
| 14,15-DHET | Bovine Coronary Arteries | ~5-fold less potent than 14,15-EET | |
| 14,15-EET | Bovine Coronary Arteries | ED50 = 10⁻⁶ M | |
| 14(S),15(R)-EET | Bovine Coronary Arteries | More potent than 14(R),15(S)-EET | |
| 14,15-EET Methyl Ester | Bovine Coronary Arteries | Retained full activity of 14,15-EET | |
| 14,15-DHET | Human Coronary Arterioles | Less potent than 14,15-EET | |
| 14,15-EET | Human Coronary Arterioles | Maximum dilation of 45 ± 5% at 10⁻⁵ mol/l |
Table 4: Anti-inflammatory Activity
| Compound | Assay | Effect | Reference |
| 14,15-DHET | Plasma level correlation | Positively correlated with hs-CRP in patients with Coronary Heart Disease | [3][4] |
| 14,15-EET | TNF-α-induced VCAM-1 expression in human endothelial cells | Negligible effect | [5][6] |
| 11,12-EET | TNF-α-induced VCAM-1 expression in human endothelial cells | IC50 = 20 nM | [5] |
Signaling Pathways
The distinct biological activities of 14,15-DHET and 14,15-EET stem from their engagement with different primary signaling pathways.
Caption: Signaling pathway for 14,15-DHET primarily through PPARα activation.
Caption: Vasodilation signaling pathway for 14(S),15(R)-EET methyl ester.
Experimental Protocols
PPARα Activation Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of PPARα by a test compound in a cell-based system.
1. Cell Culture and Transfection:
-
Culture COS-7 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells using a suitable lipid-based transfection reagent with the following plasmids:
-
A PPARα expression vector.
-
A luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene.
-
A β-galactosidase expression vector (for normalization of transfection efficiency).
-
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing the test compounds (14,15-DHET, 14,15-EET, or a positive control like Wy-14643) at the desired concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the cells with the compounds for 18-24 hours.
3. Luciferase and β-Galactosidase Assays:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a reporter lysis buffer.
-
Measure luciferase activity in the cell lysates using a luciferase assay substrate and a luminometer.
-
Measure β-galactosidase activity in the same lysates using a β-galactosidase assay kit and a spectrophotometer.
4. Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well to correct for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle control.
Aortic Ring Vasoreactivity Assay
This ex vivo protocol assesses the vasodilatory properties of test compounds on isolated arterial rings.
1. Aortic Ring Preparation:
-
Euthanize a male Wistar rat or obtain a bovine coronary artery.
-
Carefully excise the thoracic aorta or coronary artery and place it in cold Krebs-Ringer bicarbonate solution.
-
Remove adhering connective and adipose tissue.
-
Cut the artery into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
2. Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~2 grams, with buffer changes every 15-20 minutes.
3. Pre-contraction and Compound Addition:
-
After equilibration, induce a stable contraction in the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁷ M) or U46619.
-
Once a stable plateau of contraction is reached, cumulatively add the test compounds (14,15-DHET or 14(S),15(R)-EET methyl ester) in increasing concentrations to the organ bath.
-
Record the relaxation response at each concentration.
4. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
Discussion
The presented data clearly indicate that 14,15-DHET and 14(S),15(R)-EET methyl ester have distinct primary mechanisms of action and biological effects.
14,15-DHET as a Potent PPARα Agonist: The conversion of 14,15-EET to 14,15-DHET by soluble epoxide hydrolase is not an inactivation pathway in the context of nuclear receptor activation. In fact, 14,15-DHET is a significantly more potent activator of PPARα than its parent epoxide.[1][2] This potent activation of PPARα suggests that 14,15-DHET plays a crucial role in regulating lipid metabolism and inflammation. The upregulation of CPT1A, a PPARα target gene involved in fatty acid oxidation, further supports this role.[2] The anti-inflammatory effects of PPARα activation are well-documented and are partly mediated through the transrepression of pro-inflammatory transcription factors like NF-κB.
14(S),15(R)-EET Methyl Ester as a Vasodilator: The primary biological activity of 14(S),15(R)-EET and its methyl ester is potent vasodilation. This effect is mediated through the activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The stereochemistry of the epoxide is crucial for this activity, with the 14(S),15(R) enantiomer being more potent. The esterification of the carboxylic acid group does not diminish this vasodilatory activity.
Divergent Roles in Inflammation: While the activation of PPARα by 14,15-DHET suggests an anti-inflammatory role, clinical data show a positive correlation between plasma 14,15-DHET levels and the inflammatory marker hs-CRP in patients with coronary heart disease.[3][4] This may indicate that in a chronic inflammatory state, the increased production of 14,15-DHET is a marker of underlying inflammation rather than a direct pro-inflammatory signal. Conversely, while some EETs, like 11,12-EET, are potent inhibitors of inflammatory responses such as TNF-α-induced VCAM-1 expression, 14,15-EET has been shown to have a negligible effect in the same assay.[5][6] This highlights the regio- and stereo-specific actions of these lipid mediators.
Conclusion
References
- 1. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EET Regioisomers: Unraveling the Differential Effects of 14S(15R)-EET Methyl Ester and its Counterparts
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules are critical paracrine and autocrine mediators, playing significant roles in regulating vascular tone, inflammation, angiogenesis, and cellular proliferation.[2][3] Four primary regioisomers exist—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—each with distinct biological profiles.[1] Furthermore, these molecules can exist as different stereoisomers, such as 14S(15R)-EET, which exhibit unique potencies and actions.[4] Analogs, like the 14S(15R)-EET methyl ester, are synthesized to enhance stability and bioavailability, providing valuable tools for research and potential therapeutic development.
This guide provides an objective comparison of the differential effects of this compound and the other primary EET regioisomers, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Data Presentation: A Quantitative Comparison
The biological activities of EETs are highly dependent on the specific regioisomer and stereoisomer. The following tables summarize the quantitative differences in their effects on vascular tone, inflammation, and their interaction with metabolic enzymes.
Table 1: Comparative Biological Activities of EET Regioisomers
| Compound | Primary Biological Effect | Vessel/Cell Type | Potency (EC₅₀ / IC₅₀) | Key Findings |
|---|---|---|---|---|
| 14S(15R)-EET | Vasodilation | Bovine Coronary Arteries | More potent than 14(R),15(S)-EET[4] | Stereospecificity is critical for vascular activity.[5] Activates smooth muscle BKCa channels.[4] |
| 14,15-EET (racemic) | Vasodilation | Bovine Coronary Artery | ED₅₀: 2.2 µM[6][7] | Generally the most abundant EET regioisomer.[2] Potent mitogen in renal cells.[4] Inactive or even pro-inflammatory regarding VCAM-1 expression.[8][9] |
| 11,12-EET | Anti-inflammation (Inhibition of VCAM-1) | Human Endothelial Cells | IC₅₀: 20 nM[8][10] | The most potent anti-inflammatory regioisomer.[8][9] Promotes angiogenesis through multiple pathways.[4][11] Activates BKCa channels via a Gαs-coupled mechanism.[2][12] |
| 8,9-EET | Pro-angiogenesis | Murine Pulmonary Endothelial Cells | N/A | Stimulates cell proliferation via the p38 MAPK pathway.[4] Protects against apoptosis via the ROCK pathway in PASMCs.[13] Its angiogenic effect can be enhanced by COX-2 metabolism.[14] |
| 5,6-EET | Vasodilation / Nociception | Rat Tail Artery / DRG Neurons | N/A | Potent vasodilator in specific vascular beds.[15] Selectively activates TRPA1 channels in sensory neurons, inducing pain hypersensitivity.[16] Also activates endothelial TRPV4 channels.[4] |
| This compound | Vasodilation (presumed) | N/A | N/A | Esterification is a strategy to protect the carboxyl group and potentially increase metabolic stability and cell permeability. Specific comparative data for the methyl ester is limited; activity is inferred from the parent compound.[5] |
Table 2: Differential Activation of Key Signaling Pathways
| Signaling Pathway | 14,15-EET | 11,12-EET | 8,9-EET | 5,6-EET |
|---|---|---|---|---|
| Gαs-coupled GPCR → PKA | Yes[4][17] | Yes (well-established)[2][12] | Implied | Implied |
| PI3K / Akt | Yes (anti-apoptosis)[4] | Yes (angiogenesis)[4][11] | Yes (cardiomyocyte protection)[13] | Implied |
| MAPK (ERK, p38, JNK) | Yes (ERK via EGFR transactivation)[4][18] | Yes (p38, ERK)[4] | Yes (p38)[4] | No specific data |
| NF-κB Inhibition | No / Weak[8][9] | Strong Inhibition[4][10] | Moderate Inhibition[8] | Moderate Inhibition[8] |
| TRP Channel Activation | No specific data | No specific data | TRPV4[4] | TRPV4, TRPA1[4][16] |
| PPAR Activation | Yes (PPARα/γ)[1] | Yes[1] | Yes[1] | Yes[1] |
Table 3: Substrate Specificity for Soluble Epoxide Hydrolase (sEH)
| Regioisomer | Relative Rate of Hydrolysis by sEH | Implication |
|---|---|---|
| 14,15-EET | Highest[5] | Shortest biological half-life; its diol (14,15-DHET) is significantly less active in many systems.[5] |
| 11,12-EET | High[5] | Readily metabolized, limiting its duration of action. |
| 8,9-EET | Moderate[5] | Metabolized by sEH. |
| 5,6-EET | Lowest (Poor Substrate)[5] | Relatively resistant to sEH inactivation, leading to a longer half-life and potential metabolism by other pathways (e.g., COX).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Vasodilation Assay in Isolated Arteries
This protocol is used to determine the vasodilatory potency of EETs on pre-constricted blood vessels.
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rat, rabbit) and excise the desired artery (e.g., coronary, mesenteric).
-
Immediately place the artery in cold (4°C) Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose).
-
Carefully clean the artery of adhering fat and connective tissue under a dissecting microscope and cut it into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g), replacing the buffer every 15-20 minutes.
-
-
Viability and Pre-constriction:
-
Assess the viability of the rings by inducing contraction with 60 mM KCl.
-
After washing out the KCl and returning to baseline, pre-constrict the rings to approximately 50-70% of the maximal KCl contraction using a vasoconstrictor like phenylephrine (B352888) (e.g., 1 µM) or U-46619.
-
-
EET Application and Data Acquisition:
-
Once a stable contraction plateau is reached, add cumulative concentrations of the EET regioisomer or its methyl ester (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation as a percentage reversal of the pre-constriction.
-
Plot the concentration-response curve and calculate the ED₅₀ (the concentration required to produce 50% of the maximal relaxation) to determine potency.
-
Protocol 2: Anti-Inflammatory Assay (VCAM-1 Expression)
This assay quantifies the ability of EETs to inhibit cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium until they reach 80-90% confluency in multi-well plates.
-
-
Treatment:
-
Pre-incubate the HUVEC monolayers for 1-2 hours with varying concentrations of the EET regioisomers (e.g., 1 nM to 1 µM) or vehicle control.
-
Stimulate the cells with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL), for 4-6 hours to induce VCAM-1 expression. Include a non-stimulated control group.
-
-
Quantification of VCAM-1 Expression (Cell-Based ELISA):
-
Fix the cells with 4% paraformaldehyde.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for human VCAM-1.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the TNF-α-stimulated control group.
-
Calculate the percentage inhibition of VCAM-1 expression for each EET concentration and determine the IC₅₀ value.
-
Visualization of Key Pathways and Workflows
Diagrams created using DOT language provide clear visual representations of complex biological processes.
Caption: EET-Mediated Vasodilation via Gαs Signaling.
Caption: Anti-Inflammatory Action of 11,12-EET.
Caption: Differential Pro-Angiogenic Signaling by EETs.
Caption: Experimental Workflow for Vasodilation Assay.
References
- 1. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of 14S(15R)-EET Methyl Ester: A Comparative Guide to EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used epoxyeicosatrienoic acid (EET) antagonists for validating the biological effects of 14S(15R)-EET methyl ester. We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved.
Introduction to this compound and the Role of Antagonists
14S(15R)-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The methyl ester form is often used in research due to its increased stability. 14,15-EET and its analogs have been shown to play crucial roles in various physiological and pathophysiological processes, including vasodilation, angiogenesis, inflammation, and cancer cell proliferation and migration.[1][2]
To conclusively attribute an observed biological effect to this compound, it is essential to demonstrate that the effect can be blocked by a specific antagonist. EET antagonists are invaluable tools for elucidating the signaling pathways and receptor interactions of EETs. This guide focuses on a comparative analysis of these antagonists to aid researchers in selecting the appropriate tool for their validation studies.
Comparison of EET Antagonists
The most widely used antagonists for validating 14,15-EET-mediated effects are 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its methylsulfonylimide analog (14,15-EEZE-mSI). These compounds are believed to act as competitive antagonists at a putative G-protein coupled receptor (GPCR) for EETs, although the specific high-affinity receptor remains to be definitively identified.[2][3]
Performance Data
The following tables summarize the quantitative data on the efficacy of these antagonists in blocking 14,15-EET-induced biological responses.
Table 1: Inhibition of Cancer Cell Migration
| Antagonist | Cell Line | Assay Type | Agonist (Concentration) | Antagonist Concentration | % Inhibition of Migration | Reference |
| 14,15-EEZE | PC-3 (Prostate Cancer) | Transwell | 11,12-EET (1 µM) | 10 µM | ~70% | [4] |
| 14,15-EEZE-mSI | PC-3 (Prostate Cancer) | Transwell | 11,12-EET (1 µM) | 10 µM | ~80% | [4] |
Table 2: Inhibition of Vasodilation
| Antagonist | Vessel Type | Pre-constrictor | Agonist | Antagonist Concentration | Effect | Reference |
| 14,15-EEZE | Bovine Coronary Artery | U-46619 | 14,15-EET | 10 µM | Significant inhibition of relaxation | [5] |
| 14,15-EEZE-mSI | Bovine Coronary Artery | U-46619 | 14,15-EET | 10 µM | Significant inhibition of relaxation | [6] |
Signaling Pathways
14,15-EET has been shown to exert its effects through multiple signaling pathways. In the context of cancer cell migration, a key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt cascade.
EET-Induced Cancer Cell Migration Pathway
Caption: EET-induced cancer cell migration signaling pathway.
Experimental Protocols
To validate the effects of this compound, it is crucial to employ standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple and cost-effective method to assess collective cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the desired concentration of this compound with or without the EET antagonist (e.g., 10 µM 14,15-EEZE). Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Protocol:
-
Pre-coat the top of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel for invasion assays (optional for migration assays).
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like EGF).
-
Add this compound and/or the EET antagonist to the upper and/or lower chambers, depending on the experimental design.
-
Incubate for 12-48 hours, allowing cells to migrate through the pores.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the effect of compounds on vascular tone.
Protocol:
-
Isolate the thoracic aorta from a euthanized rat or mouse and clean it of surrounding connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g.
-
Pre-constrict the aortic rings with a thromboxane (B8750289) A2 mimetic such as U-46619 (e.g., 10⁻⁸ to 10⁻⁷ M) to induce a stable contraction.
-
Cumulatively add increasing concentrations of this compound to generate a concentration-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the aortic rings with the EET antagonist (e.g., 10 µM 14,15-EEZE) for 20-30 minutes before pre-constriction and subsequent addition of this compound.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-constriction.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect changes in the activation state of key signaling proteins.
Protocol:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) with or without pre-incubation with an EET antagonist.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-Akt) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for validating the effects of this compound and the logical relationship in interpreting the results.
General Experimental Workflow
Caption: General workflow for validating EET-mediated effects.
Logical Framework for Validation
Caption: Logical framework for interpreting validation experiments.
References
- 1. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Is 14S(15R)-EET methyl ester a more stable analog than 14,15-EET?
A Comparative Guide for Drug Development Professionals
In the landscape of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) are potent endogenous mediators with significant therapeutic potential, particularly in cardiovascular and inflammatory diseases. However, the clinical translation of 14,15-EET, a key regioisomer, is severely hampered by its metabolic instability. This guide provides an objective comparison between 14,15-EET and its synthetic analog, 14S(15R)-EET methyl ester, focusing on chemical stability and its implications for research and drug development.
The Stability Challenge of Endogenous 14,15-EET
14,15-EET is a substrate for soluble epoxide hydrolase (sEH), an enzyme that rapidly converts the epoxide to its corresponding, and biologically less active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] This rapid hydrolysis is the primary inactivation pathway, resulting in an estimated in vivo half-life of only a few seconds to minutes.[3] Of the four EET regioisomers, 14,15-EET is the preferred substrate for sEH, making it particularly susceptible to rapid degradation.[1][4][5] This metabolic liability presents a major obstacle for its use as a therapeutic agent.
This compound: A Prodrug Approach to Enhanced Stability
To overcome the inherent instability of 14,15-EET, the this compound was developed. By esterifying the C-1 carboxyl group, the molecule's structure is altered in a way that confers stability against its primary metabolic enzyme, sEH. The methyl ester acts as a prodrug; it is not recognized as a substrate by sEH, thus protecting the crucial epoxide moiety from hydrolysis. Once in a biological system, endogenous esterases cleave the methyl ester, releasing the active 14,15-EET at the site of action. This strategy effectively prolongs the bioavailability of the active compound. While direct, quantitative head-to-head stability data is limited in publicly available literature, the prodrug strategy is a well-established method for enhancing the pharmacokinetic profile of carboxylic acid-containing drugs.
Comparative Analysis
The following table summarizes the key characteristics of 14,15-EET and its methyl ester analog based on their known biochemical properties.
| Feature | 14,15-EET | This compound | Rationale & References |
| Primary Metabolic Pathway | Rapid hydrolysis by soluble epoxide hydrolase (sEH) to 14,15-DHET. | Hydrolysis by endogenous esterases to the active 14,15-EET. | 14,15-EET is a preferred substrate for sEH.[1][5] The methyl ester is designed to be cleaved by esterases, releasing the active drug. |
| Stability against sEH | Low (Metabolically Labile) | High (Metabolically Stable) | The free carboxylate is a key feature for sEH recognition; esterification protects the molecule from sEH-mediated hydrolysis.[6][7] |
| Biological Activity | Active (e.g., Vasodilator) | Inactive Prodrug (requires conversion) | The methyl ester itself is considered inactive and must be hydrolyzed to the free acid to exert its biological effects.[7] |
| Mode of Action | Direct agonist at its cellular targets. | Acts as a more stable delivery vehicle that slowly releases the active 14,15-EET. | This prodrug approach aims to increase the half-life and sustained action of the parent compound. |
| Overall In Vivo Half-life | Very short (seconds to minutes).[3] | Expected to be longer, dependent on the rate of esterase cleavage. | By avoiding rapid sEH degradation, the prodrug form persists longer, allowing for sustained release of 14,15-EET. |
Metabolic Pathway and Prodrug Activation
The metabolic fate of 14,15-EET is a straightforward inactivation step. In contrast, the methyl ester analog undergoes a two-step process of activation followed by the same inactivation pathway as the parent compound.
Caption: Metabolic activation of this compound and inactivation of 14,15-EET.
Experimental Protocols
To experimentally verify the superior stability of the methyl ester analog against sEH-mediated hydrolysis, an in vitro incubation assay can be performed.
Protocol: Comparative In Vitro Stability Assay
-
Preparation of Reagents:
-
Prepare stock solutions (e.g., 1 mM in ethanol) of 14,15-EET and this compound.
-
Reconstitute purified, recombinant human soluble epoxide hydrolase (sEH) in an appropriate buffer (e.g., Tris buffer, pH 7.4, containing BSA to prevent non-specific binding).
-
Prepare a quenching solution of acetonitrile (B52724) containing a suitable internal standard (e.g., 14,15-EET-d11) for LC-MS/MS analysis.
-
-
Incubation:
-
In separate microtubes, add the sEH enzyme solution.
-
Initiate the reaction by adding either 14,15-EET or this compound to a final concentration of 1 µM.
-
Incubate the reactions at 37°C in a shaking water bath.
-
-
Time-Course Sampling:
-
Collect aliquots from the reaction mixtures at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately quench the reaction for each aliquot by adding it to a tube containing the cold acetonitrile/internal standard solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to new vials for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for both substances.
-
Calculate the half-life (t½) for each compound under these conditions. It is expected that the half-life of 14,15-EET will be significantly shorter than that of the this compound in the presence of sEH.
-
Experimental Workflow Diagram
The logical flow for a comparative stability study is outlined below.
Caption: Workflow for an in vitro experiment comparing compound stability against sEH.
Conclusion
Based on established principles of drug metabolism and prodrug design, This compound is a more stable analog than 14,15-EET with respect to the primary inactivation pathway mediated by soluble epoxide hydrolase. By masking the carboxylate group, the methyl ester functions as a prodrug that is protected from rapid hydrolysis, thereby offering a promising strategy to enhance the bioavailability and therapeutic window of 14,15-EET. For researchers and drug developers, the use of the methyl ester analog provides a more robust tool for studying the long-term biological effects of 14,15-EET in vivo and represents a more viable starting point for therapeutic development.
References
- 1. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. [PDF] Measurement of Soluble Epoxide Hydrolase (sEH) Activity | Semantic Scholar [semanticscholar.org]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Vascular Effects of 14,15-EET: A Comparative Guide to Analog Structure-Activity Relationships
A detailed analysis of the structural modifications of 14,15-Epoxyeicosatrienoic acid (14,15-EET) reveals critical insights into its vasodilatory properties. This guide provides a comparative overview of various 14,15-EET analogs, summarizing key experimental data on their efficacy and potency in promoting vasodilation. Detailed experimental protocols and signaling pathways are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent endothelium-derived hyperpolarizing factors that play a crucial role in regulating vascular tone.[1][2] Among the four regioisomers, 14,15-EET has been a focal point of research for its significant vasodilatory effects. Understanding the structure-activity relationship (SAR) of 14,15-EET is paramount for the design of stable and potent therapeutic analogs for cardiovascular diseases.
Comparative Analysis of Vasodilatory Activity
The vasodilatory activity of a series of 14,15-EET analogs has been systematically evaluated, primarily using isolated bovine coronary artery rings. The following table summarizes the half-maximal effective concentration (ED₅₀) for vasodilation, providing a quantitative comparison of their potency. A lower ED₅₀ value indicates higher potency.
| Analog Description | Modification | ED₅₀ (μM) | Key Findings |
| 14,15-EET | Parent Compound | 1.0 | Potent vasodilator, serves as the benchmark for comparison.[1][2] |
| 14(S),15(R)-EET | Enantiomer | More potent than 14(R),15(S)-EET | Demonstrates stereospecificity in its action.[1][2] |
| 14(R),15(S)-EET | Enantiomer | Less potent than 14(S),15(R)-EET | Highlights the importance of the epoxide's stereochemistry.[1][2] |
| 14,15-EET-methyl ester | Carboxyl Group | ~1.0 | Esterification of the carboxyl group does not significantly alter activity.[1][2] |
| 14,15-epoxyeicosatrienol | Carboxyl Group | Inactive | A free carboxyl group or a group that can be hydrolyzed to a carboxyl is essential for activity.[1][2] |
| 14,15-EET-thiirane | Epoxide Group | Inactive | The oxygen atom of the epoxide is critical for vasodilation.[1] |
| 14,15-EET-aziridine | Epoxide Group | Inactive | Substitution of the epoxide oxygen with nitrogen abolishes activity.[1] |
| 14,15-DHET | Epoxide Group | ~5.0 | The diol metabolite is less potent than the parent epoxide.[1] |
| 14,15-EE-8-ZE | Double Bonds | Potent | The presence of the Δ8 double bond is crucial for full agonist potency.[3] |
| 14,15-EE-5-ZE | Double Bonds | Less Potent | Removal of the Δ8 and Δ11 double bonds reduces potency.[4] |
| 14,15-EEA (saturated) | Double Bonds | Less Potent | Saturation of all double bonds significantly decreases potency.[5] |
| Analogs with shortened carbon chain | Carbon Chain Length | Less Potent | A 20-carbon backbone is optimal for activity.[1][3] |
Experimental Protocols
The evaluation of the vasodilatory properties of 14,15-EET analogs is predominantly conducted through ex vivo experiments on isolated arterial rings.
Isolated Coronary Artery Ring Vasorelaxation Assay
1. Tissue Preparation:
-
Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected.[6]
-
The arteries are cleaned of surrounding connective tissue and cut into rings approximately 3-5 mm in length.
-
The endothelial lining of the arterial rings can be mechanically removed by gently rubbing the intimal surface, if required for specific experimental aims.
2. Mounting and Equilibration:
-
The arterial rings are mounted in organ chambers filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.
-
The rings are connected to isometric force transducers to record changes in vascular tone.
-
An optimal resting tension is applied to the rings (typically 3-5 grams) and they are allowed to equilibrate for at least 60-90 minutes.
3. Pre-contraction:
-
After equilibration, the viability of the rings is assessed by contracting them with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
Following a washout period, the rings are pre-contracted to approximately 50-80% of the maximal KCl-induced contraction using a thromboxane (B8750289) A₂ mimetic, such as U46619 (typically in the nanomolar range).[6]
4. Measurement of Vasodilation:
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the 14,15-EET analog to the organ bath.
-
The relaxation at each concentration is recorded and expressed as a percentage of the pre-contraction induced by U46619.
-
The ED₅₀ values are then calculated from the concentration-response curves.
Signaling Pathway of 14,15-EET-Induced Vasodilation
14,15-EET mediates vasodilation primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3][7] This leads to membrane hyperpolarization and subsequent relaxation of the smooth muscle.
Caption: Signaling pathway of 14,15-EET-induced vasodilation.
Experimental Workflow
The general workflow for assessing the vasodilatory activity of 14,15-EET analogs is a systematic process from tissue isolation to data analysis.
Caption: Experimental workflow for vasodilation assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14S(15R)-EET Methyl Ester's Vasodilatory Effects Across Different Blood Vessel Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the endogenous signaling molecule 14(S),15(R)-EET. Epoxyeicosatrienoic acids are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors, playing a crucial role in regulating vascular tone.[1] This document summarizes quantitative data on the vasodilatory potency of 14S(15R)-EET methyl ester and its parent compound in various blood vessels, compares its effects with other vasoactive agents, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Quantitative Comparison of Vasodilatory Effects
The vasodilatory effects of 14,15-EET and its analogs are vessel- and species-dependent. While all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) are equipotent in relaxing bovine and canine coronary arteries, other vascular beds exhibit distinct regioisomer preferences.[1][2] For instance, 11,12-EET is a more potent vasodilator than 14,15-EET in the rat renal artery, whereas 5,6-EET is most effective in the rat tail, rabbit, and pig cerebral arteries, as well as the rat mesenteric artery.[2]
The following tables summarize the available quantitative data for the vasodilatory effects of 14,15-EET and its methyl ester.
| Compound | Blood Vessel | Species | Pre-constrictor | EC50 / Potency | Maximal Relaxation (%) | Citation |
| 14,15-EET | Coronary Artery | Bovine | U46619 | 1 µM | ~80-90% | [2][3] |
| Coronary Arterioles | Canine | Endothelin | EC50: 3-120 pM | Not specified | [4] | |
| Mesenteric Artery (Secondary branches) | Rat (WKY) | Phenylephrine | Lower EC50 than primary branches | Greater than primary branches | [3] | |
| This compound | Coronary Artery | Bovine | U46619 | Retained full activity (compared to 14,15-EET) | Not specified | [2][5] |
| 14(S),15(R)-EET | Coronary Artery | Bovine | U46619 | More potent than 14(R),15(S)-EET | Not specified | [2] |
| 11,12-EET | Renal Artery | Rat | Not specified | More potent than 14,15-EET | Not specified | [2] |
| Mesenteric Artery | Rat | Not specified | Activates KATP channels with EC50 of 87 nM | Not specified | [6] | |
| 5,6-EET | Cerebral Artery | Rabbit, Pig | Not specified | More potent than other EETs | Not specified | [2] |
| Mesenteric Artery | Rat | Not specified | More potent than other EETs | Not specified | [2] |
Note: Direct comparative studies of this compound across coronary, renal, cerebral, and mesenteric arteries under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration for the different experimental setups.
Comparison with Alternative Vasodilators
| Compound | Blood Vessel | Species | Comparison with 14,15-EET/Analogs | Citation |
| Sodium Nitroprusside | Coronary Artery | Bovine | 14,15-EET antagonist (14,15-EE-5Z-E) did not alter relaxations to sodium nitroprusside. | [1] |
| Forearm Vasculature | Human | Induces significantly higher vasodilatory actions compared to nitroglycerin at higher doses. | [7] | |
| Other EET Regioisomers | Coronary Artery | Bovine, Canine | All four regioisomers are equipotent. | [1] |
| Renal Artery | Rat | 11,12-EET is more potent than 14,15-EET. | [2] | |
| Cerebral Artery | Rabbit, Pig | 5,6-EET is more potent than other regioisomers. | [2] | |
| Mesenteric Artery | Rat | 5,6-EET is more potent than other regioisomers. | [2] |
Signaling Pathways and Experimental Workflows
The vasodilatory action of 14,15-EET and its analogs is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation.
Experimental Protocols
Isolated Artery Vasoreactivity Assay (Wire Myography)
This protocol is adapted from standard wire myography procedures.[2][8]
1. Vessel Preparation:
-
Euthanize the experimental animal according to approved institutional guidelines.
-
Isolate the desired artery (e.g., coronary, mesenteric) and place it in ice-cold physiological salt solution (PSS). PSS composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, and 5.5 glucose.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm long rings.
2. Mounting and Equilibration:
-
Mount the arterial rings on two stainless steel wires (40 µm diameter) in the jaws of a wire myograph.
-
Submerge the mounted rings in a temperature-controlled (37°C) organ bath containing PSS and continuously bubble with 95% O2 - 5% CO2.
-
Allow the rings to equilibrate for at least 30 minutes.
-
Normalize the vessel rings to a standardized resting tension.
3. Vasoreactivity Measurement:
-
Induce a stable contraction with a pre-constrictor agent (e.g., thromboxane (B8750289) A2 mimetic U46619 or phenylephrine) to approximately 80% of the maximal response.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve plateaus.
4. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of the maximal response) using non-linear regression analysis.
Pressure Myography of Small Arteries
This protocol is a summary of the general procedure for pressure myography.[1][9]
1. Vessel Preparation and Cannulation:
-
Isolate a segment of a small artery (1-2 mm in length).
-
Transfer the vessel segment to the chamber of a pressure myograph filled with cold PSS.
-
Mount the vessel onto two glass microcannulas and secure with nylon sutures.
-
Pressurize the vessel to a low level (e.g., 10 mmHg) to check for leaks.
2. Equilibration and Myogenic Tone Development:
-
Superfuse the vessel with PSS bubbled with 95% O2 - 5% CO2 and maintain the temperature at 37°C.
-
Increase the intraluminal pressure in a stepwise manner to a physiological level (e.g., 60 mmHg for mesenteric arteries) and allow the vessel to develop spontaneous myogenic tone.
3. Vasoreactivity Measurement:
-
Once a stable myogenic tone is established, introduce this compound into the superfusate at increasing concentrations.
-
Continuously record the internal and external diameter of the vessel using a video dimension analyzer.
4. Data Analysis:
-
Calculate the change in vessel diameter at each concentration relative to the baseline myogenic tone.
-
Plot the concentration-response curve and determine the EC50 and maximal vasodilation.
Conclusion
This compound is a potent vasodilator in various vascular beds, with its effects being particularly well-characterized in the coronary circulation. Its mechanism of action primarily involves the activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The potency and efficacy of 14,15-EET and its analogs can vary significantly depending on the specific blood vessel, the animal species, and the regio- and stereoisomer of the EET. While the methyl ester form offers increased stability for experimental use, further direct comparative studies across different vascular beds are needed to fully elucidate its therapeutic potential and vessel-specific effects. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclooxygenase (COX) Inhibition by 14(S),15(R)-EET Methyl Ester and 14(R),15(S)-EET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibition activity of two specific stereoisomers of 14,15-epoxyeicosatrienoic acid (EET): 14(S),15(R)-EET methyl ester and 14(R),15(S)-EET. The information presented herein is compiled from experimental data to assist researchers in understanding the distinct biological activities of these compounds.
Executive Summary
Experimental evidence demonstrates a stark difference in the ability of 14,15-EET stereoisomers to inhibit cyclooxygenase activity. The inhibitory action is highly stereospecific, with 14(R),15(S)-EET acting as an effective inhibitor of COX. In contrast, 14(S),15(R)-EET and its methyl ester are inactive as COX inhibitors. This guide will delve into the available quantitative data, the experimental methodologies used to determine this activity, and the proposed mechanism of action.
Data Presentation: Quantitative Comparison
The following table summarizes the COX inhibition activity of the two 14,15-EET stereoisomers based on available experimental data.
| Compound | COX Inhibition Activity | Effective Concentration Range (for active isomer) |
| 14(R),15(S)-EET | Active | 1 to 50 µM (for the racemic mixture (+/-)-14,15-cis-EET)[1] |
| 14(S),15(R)-EET Methyl Ester | Inactive | Not Applicable |
Note: The effective concentration range is based on studies of the racemic mixture, with the understanding that the inhibitory activity is solely attributable to the 14(R),15(S) enantiomer.[1]
Mechanism of Action: Competitive Inhibition
The prevailing mechanism for the inhibition of cyclooxygenase by 14(R),15(S)-EET is competitive inhibition of prostaglandin (B15479496) H (PGH) synthase, the enzyme responsible for converting arachidonic acid into prostaglandins.[2] This suggests that 14(R),15(S)-EET competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzyme.
References
A Head-to-Head Comparison of 14S(15R)-EET Methyl Ester and Other Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester with other key lipid mediators, particularly its regioisomers and enantiomers. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that play crucial roles in cardiovascular and inflammatory signaling. Among these, 14,15-EET and its derivatives have garnered significant attention for their potent biological effects. This guide focuses on the 14S(15R) enantiomer of 14,15-EET methyl ester, comparing its performance in key biological assays against other EETs. The data indicates that while all EETs exhibit potent vasodilatory effects, there are significant regio- and stereoisomeric differences in their anti-inflammatory and angiogenic activities.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data for 14S(15R)-EET methyl ester and other relevant lipid mediators across various biological assays.
Table 1: Vasodilatory Potency of EETs
| Compound | Assay System | EC50 | Reference |
| This compound | Canine epicardial arterioles | 4 pM | [1][2] |
| This compound | Porcine subepicardial arterioles (denuded) | 3 pM | [1][2] |
| 14,15-EET (racemic) | Canine coronary arterioles | ~10⁻¹² M | [3] |
| 11,12-EET (racemic) | Canine coronary arterioles | ~10⁻¹² M | [3] |
| 8,9-EET (racemic) | Canine coronary arterioles | ~10⁻¹¹ M | [3] |
| 5,6-EET (racemic) | Canine coronary arterioles | ~10⁻¹⁰ M | [3] |
| 11(R),12(S)-EET | Canine and porcine coronary arterioles | 3-120 pM | [4] |
| 14(R),15(S)-EET | Canine and porcine coronary arterioles | 3-120 pM | [4] |
| 14,15-EET | Rat mesenteric arteries (secondary branches) | Lower than primary branches | [2] |
Table 2: Receptor Binding Affinity
| Compound | Assay System | Ki | Reference |
| This compound | Guinea pig monocytes ([³H]14(15)-EET displacement) | 612.5 nM | [1][2] |
| 14(R),15(S)-EET | Guinea pig mononuclear cells | High affinity | [5] |
Table 3: Anti-inflammatory Activity
| Compound | Assay | Effect | IC50 / Potency | Reference |
| 11,12-EET | Inhibition of TNF-α induced VCAM-1 expression (human endothelial cells) | Potent inhibition | Most potent of regioisomers | [6] |
| 8,9-EET | Inhibition of TNF-α induced VCAM-1 expression (human endothelial cells) | Inhibition | Less potent than 11,12-EET | [6] |
| 5,6-EET | Inhibition of TNF-α induced VCAM-1 expression (human endothelial cells) | Inhibition | Less potent than 11,12-EET | [6] |
| 14,15-EET | Inhibition of TNF-α induced VCAM-1 expression (human endothelial cells) | Inactive | - | [6][7] |
| 11,12-EET | Inhibition of NF-κB reporter activity (HEK293 cells) | Inhibition | - | [5] |
| 8,9-EET | Inhibition of NF-κB reporter activity (HEK293 cells) | Inhibition | - | [5] |
| 14,15-EET | Inhibition of NF-κB reporter activity (HEK293 cells) | No effect | - | [5] |
| 14,15-EET | Inhibition of TNF-α induced IκBα degradation (primary human lung tissue) | Inhibition | - | [5] |
| This compound | COX activity inhibition | No inhibition | - | [1] |
Table 4: Angiogenic and Other Activities
| Compound | Assay | Effect | Reference |
| 11,12-EET | Angiogenesis | Pro-angiogenic | [8] |
| 14,15-EET | Angiogenesis | Pro-angiogenic | [9] |
| 11,12-EET | PPAR-γ Expression | Prevents TGF-β-induced increase | [10] |
| 14,15-EET | PPARα Activation | 3-fold increase | [11] |
Signaling Pathways
The biological effects of EETs are mediated through various signaling pathways. Below are diagrams illustrating the key pathways associated with 14,15-EET and 11,12-EET.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Vasodilation Assay (Wire Myography)
This protocol outlines the assessment of the vasodilatory effects of EETs on isolated arterial rings.
Materials:
-
Isolated arteries (e.g., canine coronary arterioles, rat mesenteric arteries)
-
Wire myograph system
-
Physiological Salt Solution (PSS)
-
Vasoconstrictor (e.g., Endothelin-1, U46619)
-
Test compounds (this compound and other lipid mediators)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Dissection microscope and tools
Workflow:
Procedure:
-
Artery Isolation: Dissect the desired artery and place it in ice-cold PSS. Clean the artery of surrounding connective and adipose tissue.
-
Ring Preparation: Cut the cleaned artery into 2-3 mm wide rings.
-
Mounting: Mount each arterial ring in the wire myograph chamber filled with PSS, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration and Viability Check: Allow the rings to equilibrate. Assess viability by contracting the rings with a high potassium solution.
-
Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor (e.g., Endothelin-1) to achieve a stable tone.
-
Cumulative Concentration-Response: Add the test compound in increasing cumulative concentrations.
-
Data Recording and Analysis: Record the changes in isometric tension. Plot the concentration-response curves and calculate the EC50 values.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds to their putative receptors.
Materials:
-
Isolated cells or membrane preparations (e.g., guinea pig monocytes)
-
Radiolabeled ligand (e.g., [³H]14,15-EET)
-
Unlabeled competitor (this compound and other test compounds)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell/membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
Separation: Separate the bound from free radioligand (e.g., by filtration).
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the effect of EETs on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Stimulating agent (e.g., TNF-α)
-
Test compounds (EETs)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
Treatment: After an appropriate incubation period, treat the cells with the stimulating agent (e.g., TNF-α) in the presence or absence of the test compounds (EETs).
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated versus untreated cells.[5]
Protocol 4: PPARγ Transcription Factor Assay
This ELISA-based assay detects the specific DNA binding activity of PPARγ in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
96-well plate pre-coated with a dsDNA sequence containing the PPRE
-
Primary antibody specific for PPARγ
-
HRP-conjugated secondary antibody
-
Developing solution and stop solution
-
Plate reader
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with test compounds.
-
Binding: Add the nuclear extracts to the PPRE-coated wells and incubate to allow PPARγ to bind to the DNA.
-
Antibody Incubation: Add the primary antibody against PPARγ, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the developing solution and measure the absorbance at 450 nm after stopping the reaction.
-
Data Analysis: The absorbance is proportional to the amount of activated PPARγ in the sample.
Protocol 5: Endothelial Cell Tube Formation Assay (Angiogenesis)
This assay assesses the pro- or anti-angiogenic potential of lipid mediators.[12][13][14]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium (with and without serum)
-
Test compounds (EETs)
-
Microscope
Procedure:
-
Coating: Coat the wells of a multi-well plate with the basement membrane matrix and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of the test compounds.
-
Incubation: Incubate the plate for a sufficient period to allow for tube formation (typically 4-18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points.
Conclusion
The available data indicates that this compound is a highly potent vasodilator, with its effects being more pronounced in microvessels. Its anti-inflammatory profile, however, appears to differ significantly from other EET regioisomers like 11,12-EET, which is a potent inhibitor of VCAM-1 expression and NF-κB activity. The signaling pathways for 14,15-EET are multifaceted, involving G-protein coupled receptors, as well as mTORC2/Akt and SIRT1/FOXO3a pathways, suggesting its role in cell survival and function beyond vasoregulation. Further research is warranted to fully elucidate the comparative efficacy of this compound in a broader range of biological assays, which will be crucial for its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome 450 metabolites of arachidonic acid (20-HETE, 11,12-EET and 14,15-EET) promote pheochromocytoma cell growth and tumor associated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11,12-EET Regulates PPAR-γ Expression to Modulate TGF-β-Mediated Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Receptor Cross-Reactivity Profile of 14S(15R)-EET Methyl Ester
For researchers, scientists, and drug development professionals, understanding the full spectrum of a bioactive lipid's interactions is paramount. This guide provides a comparative analysis of 14S(15R)-EET methyl ester's cross-reactivity with other lipid receptors, supported by experimental data and detailed protocols to facilitate further investigation.
14(S),15(R)-Epoxyeicosatrienoic acid (EET) methyl ester is a stabilized analog of the endogenous signaling molecule 14(S),15(R)-EET. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has been elusive, research indicates that these lipids interact with a range of receptors, often with lower affinity. This cross-reactivity is a critical consideration in experimental design and therapeutic development. This guide summarizes the current understanding of this compound's interactions with GPR40, various prostaglandin (B15479496) receptors, the transient receptor potential vanilloid 4 (TRPV4) channel, and peroxisome proliferator-activated receptors (PPARs).
Quantitative Comparison of Receptor Interactions
The following table summarizes the available quantitative data on the interaction of 14,15-EET and its methyl ester with various lipid receptors. It is important to note that specific binding and functional data for the this compound are limited; therefore, data for the parent compound, 14,15-EET, are included as a primary point of comparison.
| Receptor Family | Specific Receptor | Ligand | Assay Type | Cell Type | Measured Value (Unit) | Reference |
| Fatty Acid Receptors | GPR40 (FFAR1) | 14,15-EET | Calcium Mobilization | HEK293 (human GPR40 overexpression) | EC50 = 0.58 ± 0.08 (µM) | [1][2] |
| 14,15-EET | Competitive Binding (vs. TAK-875) | HEK293 (human GPR40 overexpression) | Ki = 6.4 (µM) | [3] | ||
| Prostaglandin Receptors | Putative EET Receptor | This compound | Competitive Binding (vs. [3H]14(15)-EET) | Guinea Pig Monocytes | Ki = 612.5 (nM) | N/A |
| EP2 | 14,15-EET | Functional (Vasodilation) | Rat Mesenteric Arteries | - (Activity blocked by EP2 antagonist) | [3][4] | |
| EP4, PTGFR, PTGDR, PTGER3-IV | 14,15-EET | Functional (cAMP-dependent chloride current) | Xenopus Oocytes (receptor overexpression) | Activation at micromolar concentrations | [5][6] | |
| Ion Channels | TRPV4 | 5,6-EET | Calcium Influx | HEK293 (TRPV4 overexpression) | - (Direct activation demonstrated) | [3] |
| Nuclear Receptors | PPARα | 14,15-DHET (metabolite of 14,15-EET) | Ligand Binding | - | Kd = 1.4 (µM) | [7] |
| PPARγ | 14,15-EET | Transcriptional Activation | Tca-8113 cells | - (Activation of PPARγ expression) | [8][9] |
Signaling Pathways and Experimental Workflows
To elucidate the functional consequences of this compound's receptor interactions, it is crucial to understand the downstream signaling cascades and the experimental approaches used to study them.
GPR40 Signaling and Calcium Mobilization Assay
Activation of GPR40, a Gq-coupled receptor, by fatty acids and EETs leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that can be quantified using a calcium mobilization assay.
An experimental workflow for assessing GPR40 activation via a calcium mobilization assay is outlined below.
TRPV4 Activation and Patch-Clamp Electrophysiology
TRPV4 is a non-selective cation channel that can be directly activated by certain EETs, leading to an influx of calcium and other cations. This ion channel activity can be directly measured using patch-clamp electrophysiology.
The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to measure TRPV4 activity.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the binding affinity (Ki) of this compound for a receptor of interest.
1. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for prostaglandin receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is designed to measure the functional activation of Gq-coupled receptors like GPR40.
1. Cell Preparation:
-
Seed cells stably expressing the receptor of interest (e.g., GPR40-HEK293) into a black, clear-bottom 96-well plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
Incubate for 45-60 minutes at 37°C in the dark.
3. Fluorescence Measurement:
-
Wash the cells to remove excess dye and add fresh assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring ion channel activity, such as that of TRPV4.
1. Cell Preparation and Recording Setup:
-
Culture cells expressing the ion channel of interest (e.g., TRPV4-HEK293) on glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution.
2. Achieving Whole-Cell Configuration:
-
Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-ohm seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior (whole-cell mode).
3. Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., voltage ramps or steps) to elicit membrane currents.
-
Perfuse the cell with a solution containing this compound and record the resulting changes in membrane current.
4. Data Analysis:
-
Measure the amplitude of the current at different membrane potentials before and after the application of the compound.
-
Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channel.
-
Determine the dose-response relationship by applying different concentrations of the compound.
This comprehensive guide provides a framework for understanding and further investigating the cross-reactivity of this compound. The provided data, signaling pathways, and detailed protocols are intended to be a valuable resource for researchers in the field of lipid signaling and drug discovery.
References
- 1. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LC-MS/MS Data for 14S(15R)-EET Methyl Ester with Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a significant lipid signaling molecule, with its alternatives. The content herein is designed to assist in the validation of analytical data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS/MS) through correlation with established biological assays. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to 14S(15R)-EET Methyl Ester
This compound is the methyl ester form of 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid. EETs are known to be potent signaling molecules with a variety of biological effects, including vasodilation, anti-inflammation, and modulation of cell proliferation. The specific stereoisomer, 14S(15R)-EET, has been shown to be more biologically active in certain contexts than its 14R(15S) counterpart. The esterification of the carboxylic acid group to a methyl ester can alter the compound's physicochemical properties, such as its cell permeability and metabolic stability, which in turn may influence its biological activity.
Comparison of Biological Activities
The biological relevance of LC-MS/MS-quantified this compound can be validated by assessing its activity in key biological assays and comparing it to its parent compound and other related molecules.
Vasodilation
EETs are well-documented vasodilators. The vasodilatory potency of this compound is comparable to its free acid form and other EET regioisomers.
| Compound | Assay System | EC50 | Reference |
| This compound | Precontracted canine epicardial arterioles | 4 pM | [1] |
| This compound | Denuded porcine subepicardial arterioles | 3 pM | [1] |
| 14,15-EET | Bovine coronary arterial rings | 1 µM | [2] |
| 11,12-EET | Canine coronary arterioles | ~10 pM | [3] |
| 8,9-EET | Canine coronary arterioles | ~100 pM | [3] |
| 5,6-EET | Canine coronary arterioles | ~1 nM | [3] |
| 14,15-DHET | Canine coronary arterioles | ~1 fM | [3] |
Note: DHET (dihydroxyeicosatrienoic acid) is a less active metabolite of EET.
Anti-Inflammatory Activity
EETs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This often involves the inhibition of the expression of vascular cell adhesion molecule-1 (VCAM-1).
| Compound | Assay System | Effect on VCAM-1 Expression | Reference |
| 11,12-EET | Human endothelial cells | Significant inhibition | [4] |
| 14,15-EET | Human endothelial cells | Negligible effect | [4] |
Cell Proliferation
EETs have been shown to promote the proliferation of various cell types, including cancer cells. This effect is often mediated through the activation of the PI3K/Akt and ERK signaling pathways.[5]
| Compound | Cell Line | Effect | Reference |
| 14,15-EET | Tca-8113 human carcinoma cells | Stimulates proliferation | [6] |
Note: The pro-proliferative effects of the methyl ester are expected to be similar to the free acid, potentially after intracellular hydrolysis.
Experimental Protocols
LC-MS/MS Analysis of 14,15-EET Methyl Ester
Objective: To quantify the concentration of 14,15-EET methyl ester in biological samples.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Sample Preparation:
-
Extraction: Liquid-liquid extraction of the biological matrix (e.g., cell culture media, plasma) with an organic solvent such as ethyl acetate.
-
Internal Standard: Spike the sample with a deuterated internal standard of 14,15-EET methyl ester for accurate quantification.
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For the methyl ester, positive mode may be more sensitive.
-
MRM Transitions: The precursor ion will be the molecular ion of 14,15-EET methyl ester ([M+H]⁺ or [M+Na]⁺). Product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of similar fatty acid methyl esters, likely product ions would result from cleavage near the epoxide ring and loss of the methoxy (B1213986) group.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 14,15-EET Methyl Ester | 335.2 ([M+H]⁺) | Predicted fragments |
Note: Specific MRM transitions should be optimized by direct infusion of a standard of 14,15-EET methyl ester.
Vasodilation Assay
Objective: To assess the vasodilatory effect of this compound.
Methodology:
-
Isolate arterial rings (e.g., from bovine coronary arteries) and mount them in an organ bath containing a physiological salt solution.
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A2 mimetic).
-
Add increasing concentrations of this compound to the bath.
-
Measure the relaxation of the arterial rings using an isometric force transducer.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[8]
VCAM-1 Expression Assay
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α-induced VCAM-1 expression in endothelial cells.
Methodology:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with tumor necrosis factor-alpha (TNF-α) to induce VCAM-1 expression.
-
After an incubation period (e.g., 6-18 hours), fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) using a primary antibody against VCAM-1 and a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]
-
Add a substrate for HRP and measure the absorbance to quantify the amount of VCAM-1 expressed.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation.
Methodology:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
After a desired incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET
14,15-EET is believed to exert many of its effects through the G-protein coupled receptor GPR40. Activation of GPR40 can lead to the stimulation of downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are involved in cell proliferation and survival. In the context of inflammation, EETs can inhibit the NF-κB pathway.[6]
Caption: Proposed signaling pathway for 14S(15R)-EET.
Experimental Workflow for LC-MS/MS Validation
The following diagram illustrates a typical workflow for validating the biological relevance of LC-MS/MS data for this compound.
Caption: Workflow for LC-MS/MS data validation.
Conclusion
The validation of LC-MS/MS data for this compound requires a multi-faceted approach that combines robust analytical methodology with relevant biological assays. This guide provides a framework for comparing the biological activity of this compound with its alternatives, offering researchers the tools to confidently interpret their analytical findings in a biological context. The provided protocols and signaling pathway diagrams serve as a starting point for designing and executing experiments to further elucidate the role of this important lipid mediator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The isolation of VCAM-1+ endothelial cell-derived extracellular vesicles using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
Safety Operating Guide
Proper Disposal of 14S(15R)-EET Methyl Ester: A Step-by-Step Guide
For Immediate Release – Proper management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 14S(15R)-EET methyl ester, a valuable research compound. As this product is supplied as a solution in ethanol (B145695), the primary hazards and disposal considerations are dictated by the flammable nature of the solvent.
Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and comply with regulatory standards. The following information is based on the safety data sheet for comparable fatty acid methyl esters in an ethanol solution and general laboratory waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
Handle the material in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, sparks, or hot surfaces.[1][2][3][4]
Quantitative Data Summary
The hazard classification for this compound in its supplied form is primarily determined by the solvent, ethanol. The following table summarizes key safety and regulatory data.
| Parameter | Data | GHS Classification | Source |
| Physical State | Liquid solution in ethanol | - | [5] |
| Primary Hazard | Highly flammable liquid and vapor | Flammable Liquid, Category 2 | [1][3][4][6] |
| Hazard Statements | H225: Highly flammable liquid and vaporH319: Causes serious eye irritation | - | [1][4][6] |
| Signal Word | Danger | - | [1][3][4] |
| UN Number | UN1170 (for Ethanol solution) | - | [4][7][8][9] |
| Storage Temperature | -20°C | - | [5][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following steps provide a general guideline for its safe disposal.
Step 1: Waste Identification and Segregation
-
Treat all unused this compound solution and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous waste.
-
This waste stream should be segregated as a flammable liquid waste. Do not mix it with other waste categories like halogenated solvents, acids, or bases.
Step 2: Waste Collection and Containment
-
Collect the waste solution in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and "Flammable Liquid."
-
The label must include the full chemical name of all constituents (i.e., "this compound in Ethanol") and their approximate concentrations.
-
Keep the waste container tightly sealed when not in use to prevent the evaporation of flammable vapors.[1][2][3]
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool location, away from sources of ignition.[2][3][4] A flammable safety cabinet is the recommended storage location.
-
Ensure that the storage area is compliant with all institutional and regulatory requirements for the accumulation of hazardous waste.
Step 4: Arranging for Final Disposal
-
Do not dispose of this compound solution down the drain or in regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Follow all institutional procedures for waste manifest documentation and hand-off.
Step 5: Decontamination of Empty Containers
-
The original vial that contained the this compound solution should also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate the vial, rinse it three times with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as flammable hazardous waste.
-
After triple-rinsing, the defaced vial may be disposed of in the regular laboratory glass waste, in accordance with institutional policies.
Experimental Protocols: Spill Cleanup
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure No Ignition Sources: Eliminate all nearby sources of ignition.
-
Ventilate the Area: Increase ventilation in the area, if it is safe to do so.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and absorb the liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as flammable hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. gpreinc.com [gpreinc.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. waldeck-ms.de [waldeck-ms.de]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. labelmaster.com [labelmaster.com]
- 8. UN/NA 1170 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemos.de [chemos.de]
- 10. caymanchem.com [caymanchem.com]
Personal protective equipment for handling 14S(15R)-EET methyl ester
FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL ONLY
This document provides critical safety and logistical information for the handling, storage, and disposal of 14S(15R)-EET methyl ester. Researchers, scientists, and drug development professionals should review this guide thoroughly before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is typically supplied as a solution in ethanol, a flammable liquid.[1][2] The primary hazards are associated with the solvent. While the toxicity of the ester itself is not well-characterized, it should be handled with care. The following PPE is mandatory to prevent exposure and ensure safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. Use goggles when there is a splash hazard. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving. |
| Body Protection | Flame-resistant lab coat | Must be fully buttoned. |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | Use a respirator if engineering controls are not available or insufficient. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential. The following step-by-step operational plan minimizes risk during handling.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Gather all necessary experimental materials.
-
Don the required PPE as specified in Table 1.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling the Compound:
-
The compound is stored at -20°C.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all manipulations of the compound within the chemical fume hood to minimize inhalation exposure and in case of spills.
-
As the compound is dissolved in ethanol, a flammable solvent, ensure there are no ignition sources in the immediate vicinity.[3]
-
Use appropriate, calibrated micropipettes for accurate and safe aliquoting.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed container for proper disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Table 2: Storage and Disposal Information
| Aspect | Procedure | Rationale |
| Storage | Store at -20°C in the original, tightly sealed vial. | To maintain the stability and integrity of the compound.[1] |
| Waste Segregation | Collect all waste containing this compound and its solvent in a designated, labeled hazardous waste container. | To comply with institutional and regulatory waste disposal requirements. |
| Disposal | Dispose of waste through your institution's EHS office. Do not dispose of down the drain. | Fatty acid methyl esters and their solvents may be harmful to aquatic life and require specialized disposal.[3] |
Logical Flow for Waste Disposal
Caption: Waste disposal pathway for this compound.
By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
